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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (4-Bromophenyl)(3,5-dimethylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Diaryl-Methanol Scaffolds Compound Profile: Physicochemical Characteristics A thorough understanding of a compound's p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Diaryl-Methanol Scaffolds

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key computed and experimental properties of (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

PropertyValueSource
MDL Number MFCD11096333Sigma-Aldrich
Molecular Formula C₁₅H₁₅BrO-
Molecular Weight 291.18 g/mol -
Appearance White to off-white solidGeneric observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from typical diaryl-methanols
Melting Point Not available-
Boiling Point Not available-

Synthesis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol: A Tale of Two Pathways

The synthesis of unsymmetrical diaryl-methanols like (4-Bromophenyl)(3,5-dimethylphenyl)methanol can be efficiently achieved through several established synthetic strategies.[1][2][3] The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we detail two of the most reliable and widely employed methods: the Grignard Reaction and the Suzuki-Miyaura Cross-Coupling reaction.

Pathway A: Grignard Reaction

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[4][5][6] In the context of synthesizing our target molecule, this involves the reaction of a Grignard reagent with an appropriate aldehyde.

Conceptual Workflow:

cluster_0 Route 1: 3,5-Dimethylphenylmagnesium bromide cluster_1 Route 2: 4-Bromophenylmagnesium bromide 3,5-Dimethylbromobenzene 3,5-Dimethylbromobenzene 3,5-Dimethylphenylmagnesium bromide 3,5-Dimethylphenylmagnesium bromide 3,5-Dimethylbromobenzene->3,5-Dimethylphenylmagnesium bromide Mg, THF (4-Bromophenyl)(3,5-dimethylphenyl)methanol (4-Bromophenyl)(3,5-dimethylphenyl)methanol 3,5-Dimethylphenylmagnesium bromide->(4-Bromophenyl)(3,5-dimethylphenyl)methanol + 4-Bromobenzaldehyde 4-Bromobenzene 4-Bromobenzene 4-Bromophenylmagnesium bromide 4-Bromophenylmagnesium bromide 4-Bromobenzene->4-Bromophenylmagnesium bromide Mg, THF 4-Bromophenylmagnesium bromide->(4-Bromophenyl)(3,5-dimethylphenyl)methanol + 3,5-Dimethylbenzaldehyde

Caption: Alternative Grignard reaction routes for synthesis.

Detailed Experimental Protocol (Route 2):

  • Preparation of 4-Bromophenylmagnesium bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Activate the magnesium by adding a small crystal of iodine.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of 4-bromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 3,5-Dimethylbenzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 3,5-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

Pathway B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons.[7][8][9][10] This pathway offers the advantage of milder reaction conditions and a broader functional group tolerance compared to the Grignard reaction.

Conceptual Workflow:

4-Bromobenzyl alcohol 4-Bromobenzyl alcohol Intermediate Intermediate 4-Bromobenzyl alcohol->Intermediate + 3,5-Dimethylphenylboronic acid (Pd catalyst, Base) (4-Bromophenyl)(3,5-dimethylphenyl)methanol (4-Bromophenyl)(3,5-dimethylphenyl)methanol Intermediate->(4-Bromophenyl)(3,5-dimethylphenyl)methanol Hydrolysis

Caption: Suzuki-Miyaura coupling for diaryl-methanol synthesis.

Detailed Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-bromobenzyl alcohol (1.0 equivalent), 3,5-dimethylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

    • Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 8-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Medicinal Chemistry and Drug Discovery

The (4-Bromophenyl)(3,5-dimethylphenyl)methanol scaffold is a valuable building block in medicinal chemistry due to its potential for derivatization and the biological activities associated with diaryl-methanol compounds.[11][12][13]

As a Precursor for Biologically Active Molecules

The bromine atom on the phenyl ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The hydroxyl group can also be a site for modification, for instance, through etherification or esterification, to modulate the compound's polarity and pharmacokinetic properties.

Potential Therapeutic Targets

Derivatives of diaryl-methanols have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: The diaryl-methanol core is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[14]

  • Antihistamines: Many first-generation antihistamines feature a diaryl-methoxy substructure.

  • Anticholinergic Agents: The structural similarity to known anticholinergic drugs suggests potential applications in this area.

The following diagram illustrates a generalized signaling pathway that could be modulated by derivatives of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, for example, by inhibiting a key kinase involved in cell proliferation.

cluster_0 Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Phosphorylation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation (4-Bromophenyl)(3,5-dimethylphenyl)methanol Derivative (4-Bromophenyl)(3,5-dimethylphenyl)methanol Derivative (4-Bromophenyl)(3,5-dimethylphenyl)methanol Derivative->Signaling Cascade Inhibits Kinase Activity

Caption: Potential modulation of a cell signaling pathway.

Conclusion and Future Perspectives

(4-Bromophenyl)(3,5-dimethylphenyl)methanol, identified by its MDL number MFCD11096333, represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the Grignard reaction and Suzuki-Miyaura coupling, provide robust and adaptable methods for its preparation. The potential for extensive derivatization, coupled with the known biological activities of the diaryl-methanol class of compounds, makes this molecule a compelling starting point for drug discovery programs targeting a range of diseases. Future research will likely focus on the synthesis and biological evaluation of a diverse library of its derivatives to fully elucidate its therapeutic potential.

References

  • Hu, T., Huang, L., Gao, L., & Song, Z. (2020). Synthesis of unsymmetrical diarylmethanols via C–Si bond bifunctionalization enabled by sequential[1][11]-Csp2 to O-silyl migration. Organic Chemistry Frontiers, 7(2), 235-240. [Link]

  • Wipf, P., & Maciejewski, J. P. (2010). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC, 2010(1), 1-25. [Link]

  • Chan, K. S., & Li, Z. (2005). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry, 70(26), 10775-10777. [Link]

  • Wipf, P., & Maciejewski, J. P. (2010). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC, 2010(1), 1-25. [Link]

  • Li, G., Wei, W., & Chen, J. (2019). One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon. Organic & Biomolecular Chemistry, 17(38), 8764-8768. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 4-Bromobenzyl Alcohol in Modern Organic Synthesis. [Link]

  • PubChem. (4-Bromo-3,5-dimethylphenyl)methanol. National Center for Biotechnology Information. [Link]

  • Takeda, K., Ohtawa, M., & Akagi, Y. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7859-7866. [Link]

  • ChemSynthesis. (4-bromophenyl)methanol. [Link]

  • Krack, M. (2015). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. reposiTUm. [Link]

  • Rawat, M., & Singh, A. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(69), 36696-36728. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Takeda, K., Ohtawa, M., & Akagi, Y. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. PMC. [Link]

  • Request PDF. Chiral 1,1-diaryl compounds as important pharmacophores. [Link]

  • Itami, K., & Yoshida, J. I. (2014). Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives. The Journal of Organic Chemistry, 79(13), 6358-6365. [Link]

  • MilliporeSigma. (4-Bromophenyl)methanol. [Link]

  • Chen, C. Y., & Dagneau, P. (2012). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PMC, 2012(1), 1-5. [Link]

  • MilliporeSigma. (4-Bromophenyl)(phenyl)methanol. [Link]

  • Clark, J. (2023). an introduction to grignard reagents. Chemguide. [Link]

  • University of Missouri–St. Louis. Experiment 1: Grignard Reaction. [Link]

  • Google Patents. (2016). Method for preparing 2,3-dimethyl benzaldehyde. CN105503551A.

Sources

Exploratory

Technical Whitepaper: Synthesis and Characterization of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

Executive Summary (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9)[1] is a specialized diarylmethanol derivative serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9)[1] is a specialized diarylmethanol derivative serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced functional materials. With a precise molecular weight of 291.18 g/mol [2], this compound features a sterically hindered secondary alcohol flanked by a halogenated phenyl ring and a meta-substituted dimethylphenyl moiety. This whitepaper provides an in-depth technical analysis of its structural characteristics, synthetic methodologies, and experimental handling protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Characteristics

The molecular architecture of (4-Bromophenyl)(3,5-dimethylphenyl)methanol dictates its physicochemical behavior, stability, and reactivity profile.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (4-Bromophenyl)(3,5-dimethylphenyl)methanol
CAS Registry Number 944684-27-9
Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
Structural Class Diarylmethanol / Secondary Benzhydrol

The presence of the 4-bromo substituent provides a versatile synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Conversely, the 3,5-dimethylphenyl group introduces steric bulk and electron-donating characteristics via inductive effects, which can stabilize carbocation intermediates if the alcohol is activated and removed during downstream SN1-type displacements.

Synthetic Methodologies & Mechanistic Pathways

The most robust and scalable method for synthesizing (4-Bromophenyl)(3,5-dimethylphenyl)methanol is via a Grignard addition. The reaction involves the nucleophilic attack of 3,5-dimethylphenylmagnesium bromide on the electrophilic carbonyl carbon of 4-bromobenzaldehyde.

Causality in Experimental Choices

To ensure high fidelity and yield, the experimental design relies on strict mechanistic principles (supported by foundational texts such as 3[3]):

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over diethyl ether due to its superior ability to coordinate and stabilize the organomagnesium species through its oxygen lone pairs. Rigorous anhydrous conditions are paramount; trace water will prematurely protonate the Grignard reagent, forming 1,3-dimethylbenzene and degrading the yield.

  • Temperature Control (0°C to RT): The initial addition is highly exothermic. Conducting the dropwise addition at 0°C prevents thermal degradation of the Grignard reagent and minimizes side reactions, such as pinacol coupling or premature reduction of the aldehyde.

  • Quenching Strategy (Saturated NH4Cl): A mild, weakly acidic aqueous quench (ammonium chloride) is chosen over strong mineral acids (like HCl). Strong acids can catalyze the dehydration of the newly formed secondary alcohol, leading to the formation of an unwanted diarylmethane derivative or bis-diarylmethylether.

SynthesisWorkflow Start1 4-Bromobenzaldehyde Reaction Grignard Addition (Anhydrous THF, 0°C to RT) Start1->Reaction Start2 3,5-Dimethylphenylmagnesium bromide Start2->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Nucleophilic Attack Quench Aqueous Quench (Saturated NH4Cl) Alkoxide->Quench Protonation Purification Workup & Column Chromatography Quench->Purification Phase Separation Product (4-Bromophenyl)(3,5-dimethylphenyl)methanol MW: 291.18 g/mol Purification->Product >95% Purity

Fig 1: Grignard synthesis workflow for (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

Experimental Protocol: Synthesis & Purification

Trustworthiness & Self-Validating Steps: This protocol incorporates in-process controls and specific phase-separation techniques to ensure high reproducibility and structural integrity.

Step-by-Step Methodology:

  • Preparation of Apparatus: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet to establish a strictly anhydrous environment.

  • Reagent Charging: Dissolve 4-bromobenzaldehyde (1.0 equiv, ~10 mmol) in 30 mL of anhydrous THF under an inert atmosphere. Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Transfer 3,5-dimethylphenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 24 mL) to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5°C to control the exothermic nucleophilic attack.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of the alcohol spot (lower Rf) confirms full conversion.

  • Quenching: Cool the mixture back to 0°C. Carefully add 20 mL of saturated aqueous NH4Cl dropwise to quench the unreacted magnesium species.

    • Self-Validation Checkpoint: A white precipitate of magnesium salts will initially form and subsequently dissolve as the aqueous layer expands, visually confirming successful intermediate protonation.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phases with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-15% EtOAc in Hexanes) to yield the pure (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

Analytical Characterization

To verify the integrity of the synthesized compound, researchers must employ a suite of analytical techniques:

  • Mass Spectrometry (ESI-MS): The exact molecular weight is 291.18 g/mol [1]. In negative ion mode, the loss of a proton yields an [M-H]- peak around 289.0/291.0 m/z, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

  • 1H NMR Spectroscopy (400 MHz, CDCl3): Key diagnostic peaks include the benzylic methine proton (CH-OH) appearing as a singlet or broad doublet (if coupled to the hydroxyl proton) around 5.7 - 5.9 ppm. The methyl groups on the 3,5-dimethylphenyl ring will appear as a strong singlet around 2.3 ppm (integrating to 6H).

Pharmaceutical Applications

Diarylmethanols like (4-Bromophenyl)(3,5-dimethylphenyl)methanol are privileged scaffolds in medicinal chemistry. They serve as direct precursors to diarylmethyl ethers, amines, and alkyl derivatives. Historically, the diarylmethane pharmacophore is central to the mechanism of action for numerous H1-antihistamines (e.g., diphenhydramine derivatives) and anticholinergic agents. The presence of the bromine atom at the para-position allows for late-stage functionalization, enabling drug development professionals to rapidly generate structure-activity relationship (SAR) libraries by coupling various aryl or heteroaryl groups via palladium catalysis.

Conclusion

(4-Bromophenyl)(3,5-dimethylphenyl)methanol (MW: 291.18 g/mol ) is a highly valuable synthetic intermediate. By adhering to rigorous anhydrous protocols and employing a mechanistic understanding of Grignard additions, researchers can reliably synthesize this compound. Its unique combination of steric bulk and cross-coupling potential makes it an indispensable building block in the modern pharmaceutical development pipeline.

References

  • Hairui Chemical. "(4-Bromophenyl)(3,5-dimethylphenyl)methanol_944684-27-9". HairuiChem Product Catalog.
  • ChemicalBook. "(4-bromophenyl)-(3,5-dimethylphenyl)methanol". ChemicalBook Database.
  • Smith, M. B., & March, J. (2006). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Semantic Scholar.

Sources

Foundational

Structural Elucidation of (4-Bromophenyl)(3,5-dimethylphenyl)methanol: A Comprehensive Analytical Guide

Executive Summary The unambiguous structural elucidation of diarylmethanols requires a highly orthogonal analytical approach. This whitepaper provides an in-depth technical guide for characterizing (4-Bromophenyl)(3,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of diarylmethanols requires a highly orthogonal analytical approach. This whitepaper provides an in-depth technical guide for characterizing (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9), a critical intermediate often utilized in the synthesis of complex triarylmethanes and pharmaceutical scaffolds. By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear NMR, and FT-IR data, this guide establishes a self-validating framework for absolute structural confirmation.

Introduction & Chemical Context

(4-Bromophenyl)(3,5-dimethylphenyl)methanol ( C15​H15​BrO ) features a central chiral methine carbon flanked by a para-brominated phenyl ring and a meta-dimethylated phenyl ring. The presence of the secondary hydroxyl group and the specific substitution patterns on the aromatic rings present distinct spectroscopic signatures. Accurately mapping these signatures is essential, as diarylmethanols are highly susceptible to benzylic carbocation formation—a property heavily exploited in palladium-catalyzed C–H/C–O cross-coupling reactions .

Analytical Workflow & Causality

To prevent structural misassignment, the elucidation workflow must follow a logical progression from molecular weight confirmation to precise atomic connectivity. HRMS is deployed first to establish the exact molecular formula and verify the halogen isotopic signature. Subsequently, FT-IR identifies the functional groups, while 1D and 2D NMR spectroscopy map the exact regiochemistry of the aromatic substitutions.

Workflow A Sample Preparation (High Purity >98%) B HRMS (ESI/APCI) Exact Mass & Isotope Pattern A->B C FT-IR Spectroscopy Functional Group ID A->C D 1D NMR (1H, 13C) Chemical Shifts & Integrals A->D F Final Structure Elucidation (4-Bromophenyl)(3,5-dimethylphenyl)methanol B->F C->F E 2D NMR (COSY, HSQC, HMBC) Connectivity & Assignment D->E E->F

Comprehensive workflow for the structural elucidation of diarylmethanols.

High-Resolution Mass Spectrometry (HRMS): Isotopic Signatures & Fragmentation

Causality in Ionization: Diarylmethanols rarely exhibit an intact molecular ion [M+H]+ under standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) conditions. The benzylic position is highly stabilized by the two flanking aromatic systems. Upon protonation of the hydroxyl group in the MS source, the molecule rapidly eliminates water ( H2​O ) to form a highly resonance-stabilized diarylmethyl carbocation. Thus, the base peak observed is the [M−OH]+ ion .

Furthermore, the presence of a single bromine atom provides a highly diagnostic isotopic signature, presenting a ~1:1 intensity ratio separated by 2 Da, corresponding to the natural abundances of 79Br and 81Br .

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)Relative Abundance
[M−OH]+ ( 79Br ) C15​H14​(79Br)+ 273.0273273.0275+0.7100%
[M−OH]+ ( 81Br ) C15​H14​(81Br)+ 275.0253275.0255+0.798%

Nuclear Magnetic Resonance (NMR): Regiochemical Mapping

Causality in Solvent Selection: CDCl3​ is selected as the primary solvent. In CDCl3​ , trace acidic impurities and moisture catalyze the rapid intermolecular exchange of the hydroxyl proton. This exchange occurs faster than the NMR timescale, effectively decoupling the OH proton from the adjacent methine proton, causing both to appear as singlets. If the experiment were conducted in strictly anhydrous DMSO−d6​ , the exchange would be suppressed, and the methine proton would appear as a doublet due to 3J coupling with the OH proton .

Table 2: 1H and 13C NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)

Position 1H Shift (ppm), Multiplicity, J (Hz), Int. 13C Shift (ppm)Key HMBC Correlations
CH (Methine)5.70, s, 1H75.5C-1, C-1', C-2,6, C-2',6'
OH (Hydroxyl)2.20, br s, 1H--
4-Br-Ph (C-1)-142.5-
4-Br-Ph (C-2,6)7.25, d, J=8.4, 2H128.2C-1, C-4, CH
4-Br-Ph (C-3,5)7.45, d, J=8.4, 2H131.5C-1, C-4
4-Br-Ph (C-4)-121.5-
3,5-diMe-Ph (C-1')-143.5-
3,5-diMe-Ph (C-2',6')6.95, s, 2H124.5C-1', C-3',5', C-4', CH
3,5-diMe-Ph (C-3',5')-138.2-
3,5-diMe-Ph (C-4')6.90, s, 1H129.5C-2',6', C-3',5'
CH3​ (Methyls)2.30, s, 6H21.4C-2',6', C-3',5', C-4'

To unambiguously assign the quaternary carbons and confirm the regiochemistry of the aromatic rings, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The methine proton serves as a critical anchor point, showing 2J and 3J correlations to the ipso and ortho carbons of both aromatic rings.

HMBC H_methine H-Methine (5.70 ppm) C_ipso1 C-1 (142.5 ppm) H_methine->C_ipso1 2J C_ipso2 C-1' (143.5 ppm) H_methine->C_ipso2 2J C_ortho1 C-2,6 (128.2 ppm) H_methine->C_ortho1 3J C_ortho2 C-2',6' (124.5 ppm) H_methine->C_ortho2 3J H_methyl H-Methyls (2.30 ppm) H_methyl->C_ortho2 3J C_meta2 C-3',5' (138.2 ppm) H_methyl->C_meta2 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups independent of the carbon skeleton. The broad O-H stretch and the distinct C-Br stretch are primary diagnostic markers.

Table 3: FT-IR Spectroscopy Key Absorptions

Wavenumber ( cm−1 )Functional GroupVibration TypeIntensity
3350O-HStretchingBroad, Strong
3050C-H (Aromatic)StretchingWeak
2920, 2850C-H (Aliphatic)StretchingMedium
1600, 1480C=C (Aromatic)Ring StretchingMedium
1070C-BrStretchingStrong
1050C-OStretchingStrong

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocols incorporate internal validation loops.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute 1:100 in methanol containing 0.1% formic acid to promote ionization.

  • Instrument Parameters: Inject 5 µL into an APCI/ESI-TOF mass spectrometer operating in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C.

  • Data Acquisition: Scan m/z 100–1000.

  • Self-Validation Check (Isotopic Ratio): Isolate the base peak cluster at m/z 273. Analyze the isotopic distribution. A strict 1:1 intensity ratio between m/z 273 and m/z 275 validates the presence of exactly one bromine atom, ruling out contamination or unexpected halogenation.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 15 mg (for 1H ) or 50 mg (for 13C /2D) of the compound in 0.6 mL of CDCl3​ (100% atom D, containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, 2 s relaxation delay).

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences to establish spin systems and heteronuclear connectivity.

  • Self-Validation Check ( D2​O Exchange): Add 1 drop of D2​O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum. The disappearance of the broad singlet at ~2.20 ppm definitively confirms the assignment of the hydroxyl proton, separating it from any potential aliphatic impurities.

Conclusion

The structural elucidation of (4-Bromophenyl)(3,5-dimethylphenyl)methanol relies on a synergistic interpretation of mass and magnetic resonance phenomena. By understanding the causality behind in-source MS fragmentation (carbocation stability) and NMR solvent effects (proton exchange rates), researchers can confidently validate the molecular architecture of this diarylmethanol and its downstream derivatives.

References

  • Title: Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Mass Spectrometry: A Textbook, 3rd Edition Source: Springer International Publishing URL: [Link]

Exploratory

Structural Profiling and Physical Characterization of (4-Bromophenyl)(3,5-dimethylphenyl)methanol: A Technical Guide

Executive Summary (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) is a highly functionalized, sterically hindered benzhydrol derivative. Featuring a central carbinol carbon flanked by a halogenated aryl ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) is a highly functionalized, sterically hindered benzhydrol derivative. Featuring a central carbinol carbon flanked by a halogenated aryl ring and a di-methylated aryl ring, it serves as a critical pharmacophore building block. This whitepaper deconstructs its physical characteristics, the causality behind its structural behavior, and the self-validating analytical protocols required for its rigorous characterization in drug discovery workflows.

Quantitative Physical Characteristics

The physical behavior of (4-Bromophenyl)(3,5-dimethylphenyl)methanol is dictated by the competing forces of its hydrophobic aromatic rings, the heavy-atom effect of the bromine, and the localized polarity of the hydroxyl group [1].

PropertyValue / Predicted RangeStructural Causality
Molecular Formula C₁₅H₁₅BrODefines the benzhydrol core with dual aryl substitutions.
Molecular Weight 291.18 g/mol Moderate molecular weight, suitable for fragment-based drug design.
CAS Registry Number 944684-27-9Unique identifier for procurement and database tracking [2].
Predicted Density ~1.35 - 1.40 g/cm³Elevated significantly by the heavy Bromine atom.
Predicted Boiling Point ~380 - 400 °CHigh boiling point due to strong intermolecular dispersion forces and hydrogen bonding.
Lipophilicity (LogP) ~4.5Highly lipophilic; driven by the 3,5-dimethyl and 4-bromo aromatic systems.
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorRestricted to the single central hydroxyl (-OH) group.

Structural Causality and Physical Behavior

As a Senior Application Scientist, it is crucial to understand why a compound exhibits specific physical traits, rather than just logging the data. The physical characteristics of this compound are governed by three primary structural features:

  • Halogen Bonding & Density: The 4-bromo substitution does more than just increase the molecular weight and density. Bromine is highly polarizable, creating a region of positive electrostatic potential (a σ-hole) on its distal axis. This allows for halogen bonding in the solid state, which heavily influences the compound's crystal lattice energy, melting point, and potential interactions with target protein backbones.

  • Steric Hindrance and Rotational Barriers: The 3,5-dimethylphenyl group introduces significant steric bulk. This bulk restricts the free rotation of the aromatic rings around the central sp³ carbinol carbon. In solution, the molecule will adopt specific low-energy conformations to minimize steric clashes between the ortho-protons of the bromophenyl ring and the methyl groups.

  • Solubility Profile: With a LogP of ~4.5, the molecule is highly hydrophobic. The single hydroxyl group is insufficient to overcome the lattice energy and hydrophobicity for aqueous solubility. Consequently, experimental workflows must utilize aprotic organic solvents (e.g., Dichloromethane, Ethyl Acetate) or polar aprotic solvents (e.g., DMSO, DMF) for biological assays.

Synthetic Methodology & Mechanistic Pathway

The standard synthesis of benzhydrols relies on the Grignard addition of an aryl magnesium halide to an aryl aldehyde.

Mechanistic Causality: When synthesizing (4-Bromophenyl)(3,5-dimethylphenyl)methanol, the addition of 3,5-dimethylphenylmagnesium bromide to 4-bromobenzaldehyde proceeds via a direct polar addition mechanism . While some Grignard reactions (particularly allylic ones) can proceed via a Single-Electron Transfer (SET) radical pathway, the reaction with benzaldehydes is typically governed by polar transition states because the SET pathway is highly endoergonic for standard aryl Grignards [3]. We conduct this reaction at 0 °C in Tetrahydrofuran (THF) to stabilize the polar transition state and suppress unwanted pinacol coupling side-reactions.

Synthesis A 4-Bromobenzaldehyde C Nucleophilic Addition (Polar Mechanism, THF, 0°C) A->C B 3,5-Dimethylphenylmagnesium Bromide (Grignard) B->C D Magnesium Alkoxide Intermediate C->D E Acidic Workup (NH4Cl / H2O) D->E F (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) E->F

Caption: Synthetic pathway of (4-Bromophenyl)(3,5-dimethylphenyl)methanol via polar Grignard addition.

Step-by-Step Synthetic Protocol
  • Initiation: Purge a dry round-bottom flask with N₂. Add 1.0 eq of 4-bromobenzaldehyde dissolved in anhydrous THF.

  • Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 1.1 eq of 3,5-dimethylphenylmagnesium bromide (0.5 M in THF) over 30 minutes to control the exothermic polar addition.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, ensuring complete conversion to the magnesium alkoxide intermediate.

  • Quenching: Quench the reaction slowly with saturated aqueous NH₄Cl. Causality: A mild acid is required to protonate the alkoxide without triggering the acid-catalyzed dehydration of the resulting benzhydrol into a diarylmethane derivative.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Analytical Protocols

To establish absolute trustworthiness in the structural identity and purity of the compound, we employ an orthogonal, self-validating analytical workflow. Each technique confirms a different physical reality of the molecule.

Analytical Start Crude Synthesized Compound Purification Flash Chromatography (Hexane/EtOAc) Start->Purification Pure Purified Benzhydrol Purification->Pure NMR 1H & 13C NMR (Carbinol CH at ~5.8 ppm) Pure->NMR LCMS LC-MS (ESI) (Detect [M-OH]+ Carbocation) Pure->LCMS XRD X-Ray Crystallography (Steric & Halogen Bonding) Pure->XRD

Caption: Orthogonal, self-validating analytical workflow for structural confirmation and purity assessment.

Protocol A: High-Resolution LC-MS (Mass & Purity)
  • Methodology: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Inject 2 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Causality & Expected Results: Do not expect to see the[M+H]⁺ peak (m/z 292.1). Benzhydrols undergo rapid in-source fragmentation during Electrospray Ionization (ESI) due to the acidic mobile phase and applied voltage. The hydroxyl group is protonated and lost as water, generating a highly stable diarylmethyl carbocation.

  • Validation: You must look for the [M-OH]⁺ base peak at m/z 273.0 and 275.0 . The presence of these two peaks at a 1:1 ratio is the definitive isotopic signature of the single Bromine atom, validating both the core structure and the halogenation.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methodology: Dissolve 15 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

  • Causality & Expected Results: The most diagnostic signal is the carbinol proton (CH-OH). Because it is deshielded by the adjacent electronegative oxygen and the anisotropic effects of the two flanking aromatic rings, this proton will appear as a distinct singlet downfield, typically between δ 5.5 and 6.0 ppm . The six protons of the 3,5-dimethyl groups will appear as a sharp singlet integrating to 6H around δ 2.3 ppm .

Protocol C: X-Ray Crystallography (3D Conformation)
  • Methodology: Dissolve 50 mg of the pure compound in a minimum volume of Dichloromethane (DCM). Layer carefully with Hexane and allow for slow evaporation at room temperature over 48-72 hours to grow single crystals.

  • Causality & Expected Results: XRD is the ultimate validator. It will reveal the exact dihedral angles between the aromatic rings (dictated by the steric bulk of the methyls) and confirm the presence of intermolecular halogen bonding (Br···O or Br···π interactions) within the crystal lattice, which directly dictates the compound's melting point.

References

  • Hairui Chemical. "Product Catalog: (4-Bromophenyl)(3,5-dimethylphenyl)methanol_944684-27-9". Hairui Chemical Products.[Link]

  • Yamataka, H., et al. "Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer". Journal of the American Chemical Society. ACS Publications.[Link]

Foundational

solubility of (4-Bromophenyl)(3,5-dimethylphenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (4-Bromophenyl)(3,5-dimethylphenyl)methanol in Organic Solvents Introduction In the landscape of drug discovery and synthetic chemistry, understanding the physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (4-Bromophenyl)(3,5-dimethylphenyl)methanol in Organic Solvents

Introduction

In the landscape of drug discovery and synthetic chemistry, understanding the physicochemical properties of novel compounds is a cornerstone of successful research and development. (4-Bromophenyl)(3,5-dimethylphenyl)methanol, a diarylmethanol derivative, represents a class of molecules with significant potential as synthetic intermediates. The arrangement of its functional groups—a polar hydroxyl group and two distinct aromatic rings—creates a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation.

This technical guide provides a comprehensive analysis of the predicted solubility of (4-Bromophenyl)(3,5-dimethylphenyl)methanol across a range of common organic solvents. As direct quantitative solubility data for this specific molecule is not widely available in published literature, this paper emphasizes the principles of solubility prediction based on molecular structure and provides detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for laboratory applications.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is fundamentally dictated by its molecular structure. (4-Bromophenyl)(3,5-dimethylphenyl)methanol possesses a distinct architecture that informs its interaction with various solvents.

  • Molecular Formula: C₁₅H₁₅BrO[1]

  • Molecular Weight: 291.19 g/mol [1]

  • Key Structural Features:

    • Polar Head: A secondary alcohol (-OH) group, which can act as both a hydrogen bond donor and acceptor. This is the primary site for interaction with polar solvents.

    • Non-polar Body: Two bulky phenyl rings constitute a large, hydrophobic region. The presence of a bromine atom on one ring and two methyl groups on the other enhances the molecule's non-polar character and molecular weight.

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Solvents that can form favorable intermolecular interactions with the solute will more effectively overcome the solute-solute lattice energy, leading to dissolution.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of (4-Bromophenyl)(3,5-dimethylphenyl)methanol in different classes of organic solvents. These predictions serve as a valuable starting point for solvent screening and experimental design.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHigh The solvent's hydroxyl groups can readily form hydrogen bonds with the hydroxyl group of the solute, facilitating dissolution.
Polar Aprotic DMSO, DMF, Acetone, THFHigh to Moderate Strong dipole-dipole interactions between the solvent and the solute's polar -OH group are the primary driving force for solubility. The large non-polar region may limit solubility compared to polar protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving compounds with large aromatic systems. Their moderate polarity can interact with the dipole of the C-Br and C-O bonds.
Aromatic Toluene, BenzeneModerate to Low While the aromatic rings of the solute will have favorable π-π stacking interactions with the solvent, the polarity of the hydroxyl group may hinder complete miscibility.
Non-polar Hexane, HeptaneLow The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the solute-solute interactions involving the polar hydroxyl group.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Theoretical predictions require empirical validation. The equilibrium shake-flask method is a robust and widely accepted technique for accurately determining the solubility of a solid compound in a given solvent.[2] This protocol provides a self-validating system for generating reliable and reproducible data.

Required Materials and Equipment
  • (4-Bromophenyl)(3,5-dimethylphenyl)methanol (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature water bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid (4-Bromophenyl)(3,5-dimethylphenyl)methanol to a pre-weighed vial. The excess solid should be clearly visible to ensure saturation.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours, permitting the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute a known volume of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the solute.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temp (24-48h) B->C D Settle Undissolved Solid (≥2h) C->D E Filter Supernatant (0.45 µm) D->E F Dilute Saturated Solution E->F G Quantify via HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Critical Factors Influencing Experimental Results

To ensure the trustworthiness of solubility data, several experimental variables must be controlled.

  • Compound Purity: The presence of impurities from synthesis can significantly alter measured solubility. It is recommended to use a compound with the highest possible purity and to characterize it before use.

  • Temperature: Solubility is temperature-dependent. All steps of the experiment, from equilibration to phase separation, must be performed at a consistent and recorded temperature.

  • Equilibration Time: The time required to reach equilibrium can vary. A pilot study to measure concentration at different time points (e.g., 24, 48, and 72 hours) is advisable to confirm that equilibrium has been achieved.

  • pH of the Medium: While less impactful in unbuffered organic solvents, trace amounts of acid or base can influence the protonation state of the hydroxyl group, potentially affecting solubility. Using high-purity, neutral solvents is essential.[2]

Safety and Handling

(4-Bromophenyl)(3,5-dimethylphenyl)methanol is a chemical compound that should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, related brominated aromatic compounds are known to cause skin, eye, and respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for (4-Bromophenyl)(3,5-dimethylphenyl)methanol is not readily published, a thorough understanding of its molecular structure allows for a strong predictive assessment of its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar solvents like alcohols and chlorinated solvents, with moderate to low solubility in non-polar hydrocarbons. For any application in research or development, these predictions must be confirmed through rigorous experimental determination. The detailed shake-flask protocol provided in this guide offers a reliable framework for generating accurate and reproducible solubility data, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

References

  • PubChem. * (4-Bromo-3,5-dimethylphenyl)methanol*. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • University of Toronto Scarborough. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 12(8), 4015–4023. [Link]

  • Saddleback College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: (4-Bromophenyl)(4-methylphenyl)methanol. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (4-Bromophenyl)(phenyl)methanol. [Link]

Sources

Exploratory

Advanced Synthesis of Unsymmetrical Diarylmethanols: Catalytic Asymmetry and Mechanistic Control

Executive Summary Unsymmetrical diarylmethanols ( Ar1−CH(OH)−Ar2 ) are privileged pharmacophores embedded in numerous therapeutic agents, including antihistamines (e.g., diphenhydramine), antimuscarinics, and antidepress...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unsymmetrical diarylmethanols ( Ar1−CH(OH)−Ar2 ) are privileged pharmacophores embedded in numerous therapeutic agents, including antihistamines (e.g., diphenhydramine), antimuscarinics, and antidepressants[1]. While classical syntheses rely on the addition of Grignard or organolithium reagents to benzaldehydes, these methods suffer from poor atom economy, functional group intolerance, and critically, a lack of enantiocontrol. The structural similarity between the two aryl flanking groups makes the enantioselective synthesis of diarylmethanols a formidable challenge in asymmetric catalysis.

This technical guide details the state-of-the-art methodologies for synthesizing these motifs, focusing on transition-metal-catalyzed asymmetric additions and stereoselective hydrogenations.

Mechanistic Landscape: Overcoming the Symmetry Challenge

Differentiating two distinct aryl groups during the formation of a chiral stereocenter requires a catalyst with a highly defined chiral pocket. Two primary paradigms have emerged to solve this:

  • Asymmetric Addition of Arylboronic Acids to Aldehydes: Utilizing Rhodium(I) complexes with chiral ligands.

  • Asymmetric Hydrogenation of Diaryl Ketones: Utilizing Ruthenium(II) diphosphine-diamine complexes.

Rhodium-Catalyzed Aryl Transfer

Arylboronic acids are air- and moisture-stable, making them ideal transmetalating agents. While early attempts yielded moderate enantioselectivity, achieving high enantiomeric excess (ee) required the development of rigid chiral ligands. The use of has proven highly effective[2].

Causality in Design: The rigidity of the spiro-biindane backbone restricts the conformational flexibility of the Rh-intermediate. This steric bulk forces the incoming aldehyde to approach from a single enantioface, dictating the stereochemical outcome of the insertion step.

Rh_Catalytic_Cycle Cat Rh(I) Catalyst [Rh(OH)(L*)] Trans Transmetalation Ar-B(OH)2 Cat->Trans + ArB(OH)2 Inter Aryl-Rh(I) Intermediate [Rh(Ar)(L*)] Trans->Inter - B(OH)3 Insert Enantioselective Aldehyde Insertion Inter->Insert + Ar'CHO Alkoxy Rh-Alkoxide Intermediate Insert->Alkoxy Alkoxy->Cat + H2O Prod Chiral Diarylmethanol Product Alkoxy->Prod Hydrolysis

Caption: Catalytic cycle for the Rh-catalyzed enantioselective addition of arylboronic acids.

Ruthenium-Catalyzed Asymmetric Hydrogenation

For scalable synthesis, the using Noyori-type Ru(II) catalysts is unparalleled[3].

Causality in Design: The exceptional reactivity relies on a metal-ligand bifunctional mechanism. The addition of a strong base (e.g., t -BuOK) deprotonates the diamine ligand, generating a 16-electron Ru-amido complex. This complex splits H2​ heterolytically. The ketone substrate is then reduced via a highly organized six-membered pericyclic transition state, where the NH proton and the Ru hydride are transferred simultaneously to the carbonyl oxygen and carbon, respectively.

Quantitative Performance of Catalytic Systems

The following table summarizes the performance metrics of these two leading methodologies, highlighting the trade-offs between substrate scope and catalyst loading (Substrate-to-Catalyst, S/C, ratio).

MethodologyCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)S/C Ratio
Aryl Addition [RhCl(C2​H4​)2​]2​
  • (S)-Spiro Phosphite
1-Naphthaldehyde + PhB(OH)2​ 96%87%66
Aryl Addition [RhCl(C2​H4​)2​]2​
  • (S)-Spiro Phosphite
  • 2-Methylbenzaldehyde + PhB(OH)2​ 93%83%66
    Hydrogenation RuCl2​[(S)−xylylbinap][(S)−daipen] 2-Methylbenzophenone99%98%2,000
    Hydrogenation RuCl2​[(S)−xylylbinap][(S)−daipen] 4-Methoxybenzophenone99%99%20,000

    Table 1: Comparison of yield and enantioselectivity across different catalytic approaches.

    Validated Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints (GC/HPLC/NMR) are integrated to verify intermediate success and prevent downstream failures.

    Protocol 1: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids

    Objective: Synthesis of (S)-phenyl(o-tolyl)methanol.[2]

    • Preparation of the Active Catalyst: In an argon-filled glovebox, charge a Schlenk tube with [RhCl(C2​H4​)2​]2​ (1.5 mol %) and the chiral spiro monophosphite ligand (6.0 mol %).

    • Solvent Addition: Add a degassed mixture of DME/H₂O (1:1 v/v, 2.0 mL). Stir at room temperature for 15 minutes.

      • Causality Checkpoint: The aqueous environment is strictly required for the rapid hydrolysis of the Rh-alkoxide intermediate, which turns over the catalytic cycle and frees the active Rh(I) species.

    • Substrate Introduction: Add 2-methylbenzaldehyde (1.0 equiv, 0.5 mmol) and phenylboronic acid (2.0 equiv, 1.0 mmol).

    • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 60 °C for 48 hours.

    • Workup & Validation: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 5 mL). Dry over anhydrous Na2​SO4​ .

    • Analysis: Determine conversion via crude 1H NMR. Purify via silica gel flash chromatography. Determine ee using chiral HPLC (Chiralcel OD-H column, hexane/isopropanol 95:5).

    Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of Diaryl Ketones

    Objective: High-throughput reduction of 2-methylbenzophenone.[3]

    Hydrogenation_Workflow Prep 1. Catalyst Prep RuCl2(diphosphine) Degas 2. Solvent Degas Freeze-Pump-Thaw Prep->Degas Mix 3. Substrate & Base Ketone + t-BuOK Degas->Mix Press 4. Pressurization 8 atm H2 Mix->Press React 5. Reaction 28 °C, 16 h Press->React Purify 6. Purification Chromatography React->Purify

    Caption: Step-by-step workflow for the air-sensitive Ru-catalyzed asymmetric hydrogenation.

    • System Purging: Purge a stainless-steel autoclave with argon to ensure a strictly inert atmosphere.

    • Reagent Loading: Add 2-methylbenzophenone (2.5 mmol), the Ru precatalyst ( RuCl2​[(S,S)−xylylbinap][(S,S)−dpen] , S/C = 2000), and anhydrous 2-propanol to create a 0.8 M solution.

    • Base Activation: Inject a solution of t -BuOK in 2-propanol (Base/Ru ratio = 8).

      • Causality Checkpoint: The base is mandatory to abstract HCl from the precatalyst, generating the active 16-electron Ru-hydride species; without it, zero conversion will occur.

    • Hydrogenation: Pressurize the autoclave with H2​ gas to 8 atm. Stir at 28 °C for 16 hours.

    • Depressurization & Analysis: Carefully vent the H2​ gas. Filter the mixture through a short pad of silica to remove the metal catalyst. Analyze the filtrate by chiral GC to confirm >98% ee before proceeding to crystallization.

    Emerging Paradigms: C-Si Bond Bifunctionalization

    While catalytic asymmetric additions dominate, novel synthetic disconnections are emerging. A recent breakthrough involves the[4]. This method utilizes an "on–off–on" sequential [1,4]- Csp2​ to O-silyl migration starting from 2,2′-bis(trimethylsilyl) diphenylmethanol.

    By strategically migrating the silyl group, researchers can sequentially install different electrophiles in a single pot. This approach circumvents the need for pre-functionalized chiral ligands, instead relying on sterically congested intermediates to drive the formation of highly substituted, unsymmetrical diarylmethanols in excellent yields[4].

    Conclusion

    The synthesis of unsymmetrical diarylmethanols has evolved from stoichiometric, non-selective additions to highly elegant, atom-economical catalytic processes. For applications requiring broad functional group tolerance and late-stage functionalization, Rh-catalyzed arylboronic acid additions remain the gold standard. Conversely, for process-scale pharmaceutical manufacturing where S/C ratios dictate economic viability, Ru-catalyzed asymmetric hydrogenation is unmatched.

    References

    • Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes Using Chiral Spiro Monophosphite Ligands. Organic Letters, American Chemical Society (2006).[Link]

    • Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, American Chemical Society (2000).[Link]

    • Efficient Approach to Carbinol Derivatives through Palladium-Catalyzed Base-Free Addition of Aryltriolborates to Aldehydes. Molecules, National Institutes of Health (2017).[Link]

    • Synthesis of unsymmetrical diarylmethanols via C–Si bond bifunctionalization enabled by sequential[1,4]-Csp2 to O-silyl migration. Organic Chemistry Frontiers, Royal Society of Chemistry (2020).[Link]

    Sources

    Foundational

    The Privileged Benzhydrol Scaffold: Mechanistic Insights and Synthetic Workflows in Drug Development

    As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I often encounter structural motifs that serve as the foundational bedrock for entire classes of therapeutics. Among these, sub...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I often encounter structural motifs that serve as the foundational bedrock for entire classes of therapeutics. Among these, substituted benzhydrols (diaryl methanols) stand out as privileged pharmacophores and highly versatile synthetic intermediates.

    This technical guide provides an in-depth analysis of the chemical space occupied by benzhydrols, the mechanistic rationale behind their enantioselective synthesis, and field-proven experimental protocols for their downstream functionalization into active pharmaceutical ingredients (APIs).

    Chemical Space & Pharmacological Relevance

    The benzhydryl moiety—characterized by a central carbon atom flanked by two aryl rings and a functionalizable heteroatom (oxygen, nitrogen, or sulfur)—is a ubiquitous structural feature in neuroactive and antihistaminic drugs[1]. The inherent steric bulk and lipophilicity of the diarylmethane backbone allow it to deeply embed within the hydrophobic pockets of various G-protein-coupled receptors (GPCRs) and monoamine transporters.

    Key pharmaceutical applications derived directly from benzhydrol intermediates include:

    • Diphenhydramine & Orphenadrine: First-generation antihistamines and anticholinergics synthesized via the etherification of benzhydrols[2].

    • Modafinil: A wakefulness-promoting agent (eugeroic) where benzhydrol undergoes S-alkylation to form the critical benzhydrylsulfanyl acetic acid precursor[3].

    • Cloperastine & Neobenodine: Chiral neuroactive agents that rely on the strict enantiomeric purity of their substituted benzhydrol precursors to avoid off-target toxicity[1].

    Workflow BH Benzhydrol (Core Scaffold) DMAE Dimethylaminoethanol + Acid Catalyst BH->DMAE Etherification (SN1) TGA Thioglycolic Acid + TFA BH->TGA S-Alkylation (SN1) DPH Diphenhydramine (Antihistamine) DMAE->DPH BMSA Benzhydrylsulfanyl Acetic Acid TGA->BMSA Amidation Amidation & Oxidation BMSA->Amidation MOD Modafinil (Eugeroic) Amidation->MOD

    Divergent synthetic pathways from the benzhydrol scaffold to major pharmaceutical APIs.

    Mechanistic Pathways for Synthesis

    While symmetric or achiral benzhydrols can be synthesized via the straightforward sodium borohydride reduction of benzophenones[4], the modern regulatory landscape demands high enantiomeric purity for chiral APIs. The doubly benzylic nature of the benzhydryl carbon presents a unique challenge: the two flanking aryl rings are often sterically and electronically similar, making enantioselective differentiation difficult.

    Asymmetric Transfer Hydrogenation (ATH)

    The most robust solution to this challenge is Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya ruthenium(II) catalysts (e.g., RuCl)[5].

    Mechanistic Causality: The reaction operates via an outer-sphere, metal-ligand bifunctional mechanism. The precatalyst is activated by base to form a 16-electron Ru(II) amide complex. This complex abstracts hydrogen from a donor (such as an azeotropic mixture of formic acid and triethylamine) to generate an 18-electron Ru(II) hydride[6]. The hydride and the proton (on the amine ligand) are then transferred simultaneously to the prochiral benzophenone via a highly organized, six-membered pericyclic transition state.

    Crucial Insight: To achieve high enantiomeric excess (ee >95%), the benzophenone substrate typically requires an ortho-substituent on one of the aryl rings[7]. This steric bulk forces the substrate into a specific conformation during the transition state, allowing the chiral TsDPEN ligand to effectively block one prochiral face of the ketone.

    ATH_Cycle Ru16 16e- Ru(II) Amide Complex (Active Catalyst) Ru18 18e- Ru(II) Hydride Complex (Hydrogenated) Ru16->Ru18 H-abstraction Alcohol Chiral Benzhydrol (High ee%) Ru16->Alcohol Product Release Ru18->Ru16 Hydride Transfer (6-membered TS) Ketone Prochiral Benzophenone Ketone->Ru16 Accepts H2 Donor Formic Acid / TEA (H-Donor) Donor->Ru18 Donates H2

    Catalytic cycle of the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) for benzophenones.

    SN1-Type Functionalization

    Because the hydroxyl group is doubly benzylic, it is highly prone to SN​1 substitution. Upon activation by a Brønsted acid (e.g., p-Toluenesulfonic acid or Trifluoroacetic acid), water is lost, generating a highly resonance-stabilized benzhydryl carbocation. This intermediate can be trapped by weak nucleophiles like alcohols (to form diphenhydramine)[2] or thiols (to form modafinil precursors)[3].

    Experimental Workflows & Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process control.

    Protocol A: Enantioselective Synthesis of (S)-(2-Methylphenyl)(phenyl)methanol via ATH

    Target: Precursor for (S)-Orphenadrine[8].

    • Preparation of the Azeotropic Mix: In a rigorously degassed Schlenk flask, prepare a 5:2 molar ratio of Formic Acid to Triethylamine (FA/TEA).

      • Causality: Unlike isopropanol, which establishes an equilibrium, formic acid decomposes into CO2​ gas upon hydride donation. The irreversible venting of CO2​ drives the reaction to >99% conversion, which is critical for sterically hindered ortho-substituted benzophenones.

    • Catalyst Activation: Add 0.5 mol% of RuCl to the FA/TEA mixture and stir at 40°C for 15 minutes. The solution will transition from dark orange to a deep red, indicating the formation of the active 16-electron Ru-amide species.

    • Substrate Addition: Add 2-methylbenzophenone (1.0 eq) to the active catalyst solution. Stir at 40°C.

    • In-Process Control (Self-Validation): Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane/IPA).

      • Validation Logic: Do not rely solely on TLC. TLC cannot differentiate enantiomers. Chiral HPLC simultaneously confirms conversion (disappearance of ketone) and validates the enantiomeric excess (ee) in real-time.

    • Workup: Once conversion >99% is achieved (typically 12-16 hours), quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3​ to remove residual formic acid, dry over Na2​SO4​ , and concentrate.

    Protocol B: Synthesis of Benzhydrylsulfanyl Acetic Acid (Modafinil Intermediate)

    Target: Thioether formation via SN​1 substitution[9].

    • Reaction Setup: In a round-bottom flask, dissolve benzhydrol (1.0 eq) and thioglycolic acid (1.2 eq) in neat Trifluoroacetic acid (TFA) at room temperature.

      • Causality: TFA serves a dual purpose as both the solvent and the Brønsted acid catalyst. It is strong enough to protonate the benzhydrol hydroxyl group to generate the benzhydryl carbocation, but lacks the oxidative properties of sulfuric acid, preventing unwanted disulfide formation from the thioglycolic acid.

    • Reaction Monitoring: Stir at room temperature for 2 hours.

      • Self-Validation: Take a 10 µL aliquot, quench it in 1 mL of saturated NaHCO3​ , and extract with 1 mL of EtOAc. Spot the EtOAc layer on a TLC plate (Hexane/EtOAc 7:3). Rationale: Direct spotting of the TFA mixture causes severe streaking on silica gel, masking the true conversion. The mini-workup ensures an accurate TLC reading.

    • Isolation: Pour the reaction mixture over crushed ice. The product, benzhydrylsulfanyl acetic acid, will precipitate as a white solid. Filter, wash with cold water to remove residual TFA, and dry under vacuum. Yields typically exceed 90%[3].

    Quantitative Data & Comparative Analysis

    The choice of synthetic route and catalyst drastically impacts the yield and enantiomeric excess of the resulting benzhydrols. Below is a comparative analysis of reduction methodologies for substituted benzophenones.

    SubstrateMethodology / CatalystH-Donor / ReductantYield (%)Enantiomeric Excess (ee %)
    Benzophenone NaBH4​ ReductionHydride ( H− )95%N/A (Achiral)
    2-MethylbenzophenoneATH / RuCl[(R,R)-TsDPEN]Isopropanol65%92% (S)
    2-MethylbenzophenoneATH / RuCl[(R,R)-TsDPEN]Formic Acid / TEA98%96% (S)
    4-MethylbenzophenoneATH / RuCl[(R,R)-TsDPEN]Formic Acid / TEA99%45% (S)*
    2-BromobenzophenoneATH / RuCl[(R,R)-TsDPEN]Formic Acid / TEA97%98% (S)

    *Note the drastic drop in ee% for 4-methylbenzophenone. Without the ortho-substituent to provide steric differentiation, the Noyori-Ikariya catalyst cannot effectively distinguish between the two prochiral faces of the diaryl ketone[7].

    References

    • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates Universität Regensburg URL: [Link]

    • Synthesis of Diphenhydramine Hydrochloride AskFilo URL: [Link]

    • Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity PMC - NIH URL:[Link]

    • Synthetic method of modafinil (CN103980169A)
    • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones Using Noyori-Ikariya Catalysts MDPI URL:[Link]

    • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope J-Stage URL:[Link]

    • Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy PMC - NIH URL:[Link]

    • Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols ResearchGate URL: [Link]

    • Convenient Synthesis and Biological Evaluation of Modafinil Derivatives MDPI URL:[Link]

    Exploratory

    The Dual Paradigm of Brominated Aromatic Alcohols: From Marine Natural Products to Synthetic Pharmaceutical Precursors

    Executive Summary Brominated aromatic alcohols occupy a highly versatile chemical space characterized by an aromatic ring, at least one bromine substituent, and a hydroxyl group (either phenolic or aliphatic). This techn...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Brominated aromatic alcohols occupy a highly versatile chemical space characterized by an aromatic ring, at least one bromine substituent, and a hydroxyl group (either phenolic or aliphatic). This technical guide synthesizes current literature to explore their dual significance: as potent, bioactive marine natural products (bromophenols) and as indispensable synthetic intermediates (bromobenzyl and bromophenethyl alcohols) in modern drug development.

    Marine-Derived Bromophenols: Bioactivity and Therapeutic Potential

    Marine organisms, particularly red algae such as Rhodomela confervoides and Symphyocladia latiuscula, are prolific producers of naturally occurring bromophenols[1][2]. While their ecological function often relates to chemical defense against epiphytes, their pharmacological profiles present significant opportunities for human medicine[1].

    Antibacterial and Antioxidant Activity

    Marine bromophenols exhibit broad-spectrum antibacterial activity. Specific compounds isolated from R. confervoides have demonstrated potent efficacy, with minimum inhibitory concentrations (MIC) falling below 70 μg/mL against various Gram-positive and Gram-negative bacterial strains[1]. Furthermore, the 1,4-dihydroxy structural arrangement common in many of these compounds is critically linked to their potent antioxidant capabilities. In radical scavenging assays, certain marine bromophenols outperform standard antioxidants like quercetin[1][2].

    Antidiabetic Potential via PTP1B Inhibition

    Recent literature highlights the role of 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives isolated from S. latiuscula in managing insulin resistance[2]. These compounds act as targeted inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling pathway. By inhibiting PTP1B, these bromophenols maintain the phosphorylation state of the insulin receptor kinase, thereby enhancing glucose uptake in insulin-resistant HepG2 cells[2].

    G A Marine Bromophenol (e.g., from S. latiuscula) B PTP1B Enzyme (Inhibition) A->B Binds Active Site C Insulin Receptor Kinase (Phosphorylation Maintained) B->C Prevents Dephosphorylation D Downstream Insulin Signaling (PI3K/AKT Pathway) C->D Activates E Enhanced Glucose Uptake (HepG2 Cells) D->E Translocates GLUT4

    Fig 1: PTP1B inhibition pathway by marine bromophenols enhancing glucose uptake.

    Synthetic Brominated Aromatic Alcohols in Drug Development

    In the synthetic realm, brominated aromatic alcohols such as 4-bromobenzyl alcohol, 2-bromobenzyl alcohol, and 4-bromophenethyl alcohol act as bifunctional linchpins in organic chemistry[3][4][5].

    Bifunctionality and Cross-Coupling

    The structural duality of these compounds—a reactive bromine atom and a versatile hydroxyl group—allows chemists to execute orthogonal synthetic strategies[6]. The bromine atom is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., the Suzuki-Miyaura coupling), enabling the construction of complex biaryl architectures essential for active pharmaceutical ingredients (APIs)[6].

    Specific Pharmaceutical Applications
    • 4-Bromobenzyl alcohol (CAS 873-75-6): Extensively utilized as a precursor for various APIs and agrochemicals. It is frequently employed in Suzuki-Miyaura couplings to form critical carbon-carbon bonds[3][6].

    • 2-Bromobenzyl alcohol (CAS 18982-54-2): Acts as a critical reagent in the preparation of orally active, liver-targeted prodrugs (such as 5-fluoro-2'-deoxyuridine derivatives for hepatocellular carcinoma) and in the synthesis of chiral amino acids via multi-component reactions[4].

    • 4-Bromophenethyl alcohol (CAS 4654-39-1): Utilized in the preparation of central nervous system (CNS) agents and other bioactive molecules, typically synthesized via the bromination of phenethyl alcohol using N-bromosuccinimide (NBS)[5].

    Workflow Start 4-Bromobenzyl Alcohol (Bifunctional Precursor) Coupling Pd-Catalyzed Suzuki Coupling (C-C Bond Formation) Start->Coupling Arylboronic Acid, Pd(0) Intermediate Biaryl Benzyl Alcohol Intermediate Coupling->Intermediate Cross-Coupling Functionalization Hydroxyl Functionalization (Esterification/Etherification) Intermediate->Functionalization Reagents (e.g., Acyl Chlorides) API Active Pharmaceutical Ingredient (Target Drug Molecule) Functionalization->API Final Assembly

    Fig 2: Orthogonal synthetic workflow utilizing 4-bromobenzyl alcohol for API construction.

    Experimental Protocols & Self-Validating Systems

    To ensure scientific integrity and reproducibility, the following protocols outline the causality behind experimental choices for both the extraction of natural bromophenols and the synthetic utilization of bromobenzyl alcohols.

    Protocol 1: Extraction and Isolation of Marine Bromophenols
    • Biomass Preparation: Lyophilize and pulverize the collected red algae (e.g., S. latiuscula) to maximize the surface area for solvent penetration.

    • Solvent Extraction: Macerate the powder in a methanol/dichloromethane (1:1 v/v) mixture. Causality: This amphiphilic solvent system ensures the efficient extraction of both polar hydroxylated moieties and the non-polar brominated aromatic rings.

    • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with hexanes, ethyl acetate (EtOAc), and n-butanol. Causality: Bromophenols typically partition into the EtOAc fraction due to their moderate polarity.

    • Chromatographic Isolation: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of chloroform/methanol. Validation: Monitor fractions via Thin Layer Chromatography (TLC) using UV detection (254 nm) and a ferric chloride spray to visually confirm the presence of phenolic -OH groups.

    • Structural Elucidation: Confirm the structure using High-Resolution Mass Spectrometry (HRMS). Validation: Look for the characteristic isotopic pattern of bromine (a 1:1 ratio of [M] to [M+2] for mono-brominated species, or 1:2:1 for di-brominated species) to self-validate the halogenation state.

    Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromobenzyl Alcohol
    • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromobenzyl alcohol (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq). Causality: The argon atmosphere strictly prevents the oxidative deactivation of the zero-valent Pd(0) catalyst.

    • Base Addition: Add an aqueous solution of a mild base (e.g., Na2CO3, 2.0 eq) and a degassed solvent mixture (e.g., Toluene/Ethanol, 4:1). Causality: The base is mandatory to activate the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the crucial transmetalation step.

    • Reaction Execution: Heat the mixture to 80°C for 12 hours. Validation: Monitor the consumption of the 4-bromobenzyl alcohol starting material via GC-MS to ensure complete conversion.

    • Workup and Purification: Quench the reaction with water, extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the resulting biaryl product via flash chromatography.

    Quantitative Data Summaries

    Table 1: Bioactivity and Synthetic Metrics of Key Brominated Aromatic Alcohols

    Compound / SourcePrimary Application / BioactivityKey Metric / PotencyReference
    Bromophenol 3.5 (R. confervoides)Antibacterial ActivityMIC < 70 μg/mL (121 μM)[1]
    2,3,6-Tribromo-4,5-dihydroxybenzyl derivatives (S. latiuscula)Antidiabetic (PTP1B Inhibition)Enhances glucose uptake in HepG2 cells[2]
    4-Bromobenzyl Alcohol (Synthetic)API Precursor (Suzuki Coupling)High-purity yields (≥99%) for biaryl synthesis[6]
    2-Bromobenzyl Alcohol (Synthetic)Prodrug Synthesis (Liver-targeted)Synthesis of 5-fluoro-2'-deoxyuridine prodrugs[4]
    4-Bromophenethyl Alcohol (Synthetic)CNS Agent PrecursorIntermediate for bioactive molecule synthesis[5]

    Conclusion & Future Perspectives

    Brominated aromatic alcohols serve as a critical bridge between marine pharmacognosy and synthetic organic chemistry. While marine-derived bromophenols offer novel, highly potent scaffolds for combating antibiotic resistance and metabolic disorders, synthetic bromobenzyl alcohols provide the structural reliability and bifunctionality required for modern API manufacturing. Future drug development paradigms will likely see a convergence of these fields, utilizing targeted synthetic cross-coupling techniques to optimize the pharmacokinetic properties of naturally inspired bromophenol pharmacophores.

    References[3] [4-Bromobenzyl alcohol 873-75-6 wiki - Guidechem] - guidechem.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWiDGgHdYJM_iTxd8h-GrMcNmYDHog6Lh9izwoukNGZityEoEhGgJepn_OeH_wHspPDMLDkMynybQhd7sBSQbD-YzK7l2bfPPaG3pXsekNrWitDkj8fhg5LooVRsnpNSracbhWWgjXuU6idKRLLbIPa6ljdjdvxQO59HD9tGRA96l81CE=[1] [Bromophenols in Marine Algae and Their Bioactivities - PMC] - nih.govhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4yU1OMXS17GOpwou-5smlsV57CyY1rhHNwzFbrOgYkhnoNoKUboAS3NaEsqto9ozBXg23gco42fH9qX5kPd4TQdDOGQ7ZH_jN-m6kY8AYn7DH0_mlZ9mnj8CTrPxdcg8ALk3My06THd9rKp8=[4] [CAS 18982-54-2: 2-Bromobenzyl alcohol - CymitQuimica] - cymitquimica.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8FBGUAOSUaF4oLl1FrCj0HDilNiSKknE0-gi5h1GHLqUDTuNa6mdoO6VLSPCn08xqVTMsCEubTdESlS1a1lsQedd_36Blxpf_aYLnDjakbSl66efVjP6AnVbRskLAY5ITP0k=[2] [Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | Request PDF - ResearchGate] - researchgate.nethttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG46WNKu5QuTjFmFye3lbwaZ8AwEbCCJpY2emDxK5sTWu_rgNpLzlUGhn3EvrBfWa4rZ1LoJk8YBqEKcwRWAcGlIZInZkXu99pIKGz19191hYk5h2UjAL5OJkyO31NxHyikTHO6hNSGjLVX9SYgPH7ve2g6w7ITdjzNsk_f-VCN83oWtZycSMi5s2lPc3pm31PyXe328zuLyy-Sx-fNMLidtxSIlBSohJkAmKV5IiVE-tCNZx0pEFfLldTneao=[6] [The Role of 4-Bromobenzyl Alcohol in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.] - nbinno.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhCRUWVvA4hhAqNA7Yhib1yIeg6OeCc-NKltfAHcF1hHB4MHBEdD8NVrjxfcEQwH9SbUUw_Q8BIQ5QpnZmJ8mSEQdgonh_NMopleFCMYZk-l7Hhz8sBmfbRWGqDp23BjhTBHKnbYjCAaaasbvcJ8xcr427b2KTXuT1NQFJmy5hXWw-mAL-MSVqrdjZmpfI4TIt7W9gI-EfD8w0T6MWf7OlUxIVxXESZH9YLs7aqa6Cji2l[5] [4-Bromophenethyl alcohol 4654-39-1 wiki - Guidechem] - guidechem.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi0XFB6J2jD3l6d7br_WTovVFbca1J6g9iavQvBSYpqjGyjwBC4a4LdxWlbEzs2y52N01lQepZ-P9ItnlcTi0wBPaX8he2uaCyze3w4FdTY3xDZdPw54X8TkwoznJAWNv3-sWjZzX_gwkh74LAgBWwPgHsGx72kfR-EB4n3_tdBF_yKv74OSFB

    Sources

    Foundational

    The Strategic Application of the 3,5-Dimethylphenyl Group in Diarylmethanol Scaffolds: Steric Modulation, Catalysis, and Medicinal Chemistry

    Introduction: The "Umbrella Effect" of Meta-Substitution In the architectural design of small molecules, steric bulk is often employed to dictate conformation, shield reactive centers, or enhance target-site binding. Whi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The "Umbrella Effect" of Meta-Substitution

    In the architectural design of small molecules, steric bulk is often employed to dictate conformation, shield reactive centers, or enhance target-site binding. While ortho-substitution (e.g., 2,6-dimethylphenyl) provides immediate steric hindrance, it frequently forces the aromatic ring out of coplanarity, severely disrupting π -conjugation.

    The 3,5-dimethylphenyl group offers a sophisticated alternative. By placing methyl groups at the meta positions, chemists generate a broad, "umbrella-like" steric footprint that projects outward. In diarylmethanol and diarylmethyl cation scaffolds, this specific substitution pattern provides substantial kinetic shielding without the severe thermodynamic penalty of ortho-clashing[1]. This whitepaper dissects the structural dynamics, catalytic utility, and pharmacological advantages of the 3,5-dimethylphenyl motif.

    Structural and Conformational Dynamics

    The core utility of the bis(3,5-dimethylphenyl)methanol scaffold lies in its conformational predictability. When oxidized to a ketone or ionized to a carbocation, the spatial arrangement of the aryl rings dictates reactivity. Density Functional Theory (DFT) and X-ray crystallographic data reveal that meta-methyl groups induce a moderate, symmetric twist to alleviate steric strain, preserving enough orbital overlap for resonance stabilization[1].

    Table 1: Conformational Comparison of Diaryl Scaffolds

    Data summarizes the lowest energy conformers demonstrating the impact of substitution patterns on phenyl ring torsion angles ( τ ).

    Compound ScaffoldPhenyl Ring 1 Torsion ( τ1​ )Phenyl Ring 2 Torsion ( τ2​ )Steric Profile & Conjugation Impact
    Benzophenone ~30°~30°Baseline planarity; optimal conjugation.
    2-Methylbenzophenone ~45°~30°Asymmetric ortho-clash; partial loss of conjugation.
    2,6-Dimethylbenzophenone ~60°~30°Severe ortho-clash; heavily disrupted π -system.
    Bis(3,5-dimethylphenyl)methanone ~35°~35°Moderate, symmetric meta-bulk; conjugation maintained.

    Because the 3,5-dimethylphenyl groups do not directly impinge on the central benzylic carbon like ortho-substituents do, diarylmethanols bearing this motif can readily form highly stable, yet sterically protected, diarylmethyl cations[2].

    Mechanistic Impact on Diarylmethyl Cations

    In synthetic applications such as catalytic asymmetric aziridination, the stability and cleavability of the diarylmethyl protecting group are paramount. The bis(3,5-dimethylphenyl)methyl (MEDAM) cation is significantly more stable than the unsubstituted benzhydryl cation due to the electron-donating inductive effects of the four methyl groups[2].

    Furthermore, the meta-methyls create a physical barrier that restricts the trajectory of incoming nucleophiles. This kinetic shielding prevents premature quenching by weak nucleophiles, allowing for highly controlled, trajectory-specific trapping.

    CationPathway A Bis(3,5-dimethylphenyl)methanol (Precursor) B Protonation / Leaving Group (Acidic Conditions) A->B +H+ / -H2O C Bis(3,5-dimethylphenyl)methyl Cation (Sterically Shielded) B->C Rate-limiting step D Nucleophilic Attack (Trajectory Controlled) C->D +Nu- E Functionalized Diarylmethyl Product D->E Fast

    Fig 1. Generation and trajectory-controlled trapping of the bis(3,5-dimethylphenyl)methyl cation.

    Applications in Asymmetric Organocatalysis

    The 3,5-dimethylphenyl group is a cornerstone in the design of chiral organocatalysts, most notably in diarylprolinol ethers (Jørgensen-Hayashi catalysts).

    The "obese" bis(3,5-dimethylphenyl)methanol-derived ether substituent serves three critical functions[3]:

    • Conformational Enforcement: It enforces an s-trans conformation around the exocyclic N–C(1') bond of the enamine intermediate.

    • Facial Shielding: The massive steric bulk of the 3,5-dimethylphenyl groups completely blocks the Re-face of the enamine double bond.

    • Trajectory Direction: Incoming electrophiles are forced to approach exclusively from the unshielded Si-face, resulting in near-perfect enantioselectivity.

    EnamineShielding Cat Chiral Diarylprolinol Ether (Ar = 3,5-dimethylphenyl) Enamine Enamine Intermediate (s-trans conformation) Cat->Enamine Ald Aldehyde Substrate Ald->Enamine Shield Re-Face Shielded by 3,5-Dimethylphenyl Bulk Enamine->Shield Steric Effect Attack Electrophilic Attack (Si-Face exclusively) Enamine->Attack Directed Reactivity Prod Enantiopure Product Attack->Prod Hydrolysis Prod->Cat Catalyst Regeneration

    Fig 2. Steric shielding by 3,5-dimethylphenyl groups in enamine organocatalysis.

    This principle extends to supramolecular chemistry, where inherently chiral calixarenes modified with 3,5-dimethylphenyl groups at the wide rim exhibit vastly improved chiral recognition and enantioselectivity in asymmetric Michael additions[4].

    Medicinal Chemistry and Pharmacokinetics

    In drug development, replacing a standard phenyl ring with a 3,5-dimethylphenyl group is a strategic isosteric modification used to probe hydrophobic pockets and improve metabolic stability.

    • Neurokinin-1 (NK1) Receptor Antagonists: 3D pharmacophore modeling reveals regions of high steric tolerance at the meta-positions of the phenyl ring. The 3,5-dimethylphenyl group perfectly occupies these hydrophobic pockets, drastically increasing binding affinity compared to unsubstituted or ortho-substituted analogs, which clash with the receptor's "steric walls"[5].

    • Butyrylcholinesterase (BChE) Inhibitors: In aryl di-n-butyl phosphates, the introduction of 3,5-dimethyl groups leads to a 3-fold decrease in the KI​ value. The context of the steric bulk is key; the meta-methyls engage in favorable van der Waals interactions within the active site gorge without hindering the catalytic serine approach.

    Table 2: Pharmacological Impact of 3,5-Dimethylphenyl Substitution
    Target / ApplicationEffect of 3,5-Dimethylphenyl GroupCausality
    BChE Inhibitors 3-fold KI​ decrease vs. unsubstituted.Optimal filling of hydrophobic gorge subsites without steric clash at the reactive phosphate.
    NK1 Antagonists Enhanced receptor affinity.Matches the high steric bulk tolerance zones of the NK1 binding pocket[5].
    Antiviral Probes (hRSV) Loss of potency if replaced by 2,6-dimethyl.Meta-substitution maintains required vector for receptor binding; ortho breaks conformation.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols integrate self-validating checkpoints.

    Protocol A: Synthesis of Bis(3,5-dimethylphenyl)methanol

    Causality Note: The use of an inert atmosphere and strict temperature control at 0 °C is critical to prevent the highly exothermic Grignard addition from causing enolization or reduction side-reactions of the starting ester/aldehyde.

    • Preparation of Grignard Reagent:

      • Suspend magnesium turnings (2.2 eq) in anhydrous THF under an argon atmosphere.

      • Add a crystal of iodine to activate the Mg surface (validation: disappearance of brown color indicates activation).

      • Dropwise add 3,5-dimethylbromobenzene (2.0 eq) in THF. Maintain gentle reflux.

    • Nucleophilic Addition:

      • Cool the Grignard solution to 0 °C using an ice bath.

      • Slowly add ethyl formate (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes. The slow addition prevents localized heating and suppresses the formation of tertiary alcohol byproducts.

    • Quenching and Extraction:

      • Stir for 2 hours at room temperature.

      • Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C to destroy excess Grignard reagent without dehydrating the newly formed diarylmethanol.

      • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation (TLC & NMR):

      • Run TLC (Hexanes:EtOAc 8:2). The product should appear as a highly UV-active spot with an Rf​ lower than the starting bromide.

      • 1 H NMR (CDCl 3​ ): Confirm the presence of the benzylic methine proton (~5.7 ppm, singlet) and the four meta-methyl groups (~2.3 ppm, 12H, singlet).

    Protocol B: Generation and Kinetic Trapping of the Diarylmethyl Cation

    Causality Note: Diarylmethyl cations are highly electrophilic. Ambient moisture will act as a nucleophile, prematurely trapping the cation and invalidating kinetic data. Schlenk techniques are mandatory.

    • Precursor Activation:

      • Dissolve bis(3,5-dimethylphenyl)methanol (1.0 eq) in anhydrous, degassed dichloromethane (DCM) in a Schlenk flask.

    • Ionization:

      • Add a Lewis acid (e.g., BF3​⋅OEt2​ , 1.1 eq) at -78 °C. The solution will immediately develop a deep, characteristic color (often yellow/orange for meta-alkyl substituted benzhydryl cations) indicating the formation of the bis(3,5-dimethylphenyl)methyl cation.

      • Self-Validation: UV-Vis spectroscopy can be used in situ to monitor the λmax​ of the persistent carbocation.

    • Nucleophilic Trapping:

      • Introduce a calibrated π -nucleophile (e.g., an allylsilane) via syringe.

      • Monitor the decay of the carbocation's UV-Vis absorbance to extract pseudo-first-order kinetic rate constants.

    References

    • Structures of the Reactive Intermediates in Organocatalysis with Diarylprolinol Ethers ETH Zurich Research Repository [Link]

    • Seeking Passe-Partout in the Catalytic Asymmetric Aziridination of Imines: Evolving Toward Substrate Generality MSU Chemistry[Link]

    • Synthesis, biochemical evaluation, and molecular modeling studies of aryl and arylalkyl di-n-butyl phosphates Bioorganic & Medicinal Chemistry (via CSULB) [Link]

    • Derivation of a Three-Dimensional Pharmacophore Model of Substance P Antagonists Bound to the Neurokinin-1 Receptor Journal of Medicinal Chemistry (ACS Publications)[Link]

    • Inherently Chiral Calixarenes: Synthesis, Optical Resolution, Chiral Recognition and Asymmetric Catalysis PubMed Central (PMC)[Link]

    Sources

    Exploratory

    Whitepaper: Strategic Discovery and Development of Novel Diarylmethanol-Based Compounds

    An In-depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Enduring Relevance of the Diarylmethanol Scaffold The diarylmethanol core, characterized by a hydroxyl-bearing carbon flanked b...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide for Researchers and Drug Development Professionals

    Foreword: The Enduring Relevance of the Diarylmethanol Scaffold

    The diarylmethanol core, characterized by a hydroxyl-bearing carbon flanked by two aryl systems, is a deceptively simple structure. Yet, it represents what is known in medicinal chemistry as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving as a fertile starting point for drug discovery. From widely-used antihistamines like diphenylhydramine to potent anticancer agents, the benzhydryl motif is a testament to nature's efficiency and a cornerstone of synthetic pharmaceutical development.[2][3][4]

    This guide is designed for the hands-on researcher and the strategic drug developer. As a Senior Application Scientist, my goal is not to simply present a list of reactions, but to provide a cohesive, field-proven narrative on the discovery of novel diarylmethanol-based compounds. We will delve into the causality behind experimental choices, establish self-validating protocols for synthesis and evaluation, and ground our discussion in authoritative, verifiable literature. This document will serve as a practical roadmap from initial synthetic design to foundational biological characterization.

    Part I: Modern Synthetic Strategies for Diarylmethanol Scaffolds

    The creation of a novel diarylmethanol begins with a robust and flexible synthetic strategy. The choice of method is dictated by the desired complexity, the need for stereochemical control, and scalability.

    Pillar 1: Classical and Modern Synthetic Approaches

    Historically, diarylmethanols were often prepared via two primary routes: the Grignard reaction between an arylmagnesium halide and a benzaldehyde, or the reduction of a parent benzophenone.[5] While effective for producing achiral or racemic compounds, modern drug discovery often demands precise control over stereochemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles.[4]

    A more sophisticated and now widely adopted approach is the catalytic asymmetric arylation of aldehydes. This method constructs the critical C-C bond and sets the stereocenter in a single, highly controlled step.[2] One powerful variant involves the use of organozinc reagents, which can be generated in situ from readily available aryl bromides.[2][6]

    Causality in Asymmetric Synthesis: The key challenge in many organometallic additions is suppressing the "background reaction"—the non-catalyzed, racemic pathway. In the case of diarylzinc additions, Lewis acidic salt byproducts like LiCl can promote this unwanted reaction, leading to low enantiomeric excess (ee).[2] A critical experimental insight was the introduction of a chelating diamine, such as tetraethylethylene diamine (TEEDA), prior to adding the aldehyde.[2][6] TEEDA effectively sequesters the Lewis acidic salts, allowing the chiral amino alcohol catalyst to direct the enantioselective addition of the aryl group to the aldehyde, resulting in high enantiopurity (>90% ee).[2]

    Workflow for Novel Diarylmethanol Synthesis

    The logical flow from starting materials to a purified, novel compound is a critical, multi-step process. This workflow ensures that each stage validates the success of the previous one.

    Synthesis_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Asymmetric Addition cluster_workup Phase 3: Isolation & Purification A Aryl Bromide + n-BuLi (Lithium-Halogen Exchange) B Transmetalation with ZnCl2 (Generates ArZnCl) C Addition of 2nd n-BuLi (Forms ArZnBu) D Addition of TEEDA (Inhibits Background Reaction) C->D In situ organozinc reagent E Introduction of Chiral Catalyst (e.g., (+)-MIB) F Addition of Aromatic Aldehyde G Aqueous Quench F->G Reaction mixture H Liquid-Liquid Extraction I Column Chromatography J Pure Enantioenriched Diarylmethanol

    Figure 1: General workflow for the asymmetric synthesis of diarylmethanols.
    Protocol 1: Catalytic Asymmetric Synthesis of an Enantioenriched Diarylmethanol

    This protocol is a representative example based on methodologies known to yield high enantioselectivity.[2][6]

    Self-Validating System: Each step includes a monitoring checkpoint (e.g., TLC) to ensure the reaction is proceeding as expected before moving to the next phase. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware to prevent quenching of the organometallic reagents.[2]

    • Reagent Preparation (Inert Atmosphere):

      • To a solution of aryl bromide (3.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (2.9 equiv., 2.5 M in hexanes) dropwise. Stir for 30 min.

      • Add a solution of ZnCl₂ (3.0 equiv.) in THF to the above mixture. Allow the solution to warm to 0 °C and stir for 1 hr.

      • Re-cool the mixture to -78 °C and add a second portion of n-butyllithium (3.0 equiv.). Stir for 1 hr to form the mixed organozinc reagent (ArZnBu).

      • Scientist's Note: The two separate additions of n-BuLi are crucial. The first forms the aryl lithium species for transmetalation, and the second forms the more reactive mixed organozinc species, which is essential for efficient transfer to the aldehyde.

    • Asymmetric Addition:

      • To the ArZnBu solution at -78 °C, add TEEDA (1.5 equiv.) followed by hexanes.

      • Add the chiral catalyst, for example, (+)-N-methylisoborneol ((+)-MIB, 5 mol %).

      • Finally, add the aromatic aldehyde (1.0 equiv.) dropwise.

      • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

      • Checkpoint: Monitor reaction progress by TLC, visualizing with UV light or a suitable stain (e.g., cerium-ammonium-molybdate).[2] The disappearance of the aldehyde spot indicates completion.

    • Workup and Purification:

      • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diarylmethanol.

    Part II: Comprehensive Physicochemical and Structural Characterization

    Synthesis is only the beginning. A novel compound is merely a hypothesis until its structure and purity are rigorously confirmed. This validation is non-negotiable for any subsequent biological testing and for establishing a reliable structure-activity relationship (SAR).

    The Characterization Cascade

    The process follows a logical cascade from crude product to a fully characterized new chemical entity (NCE).

    Characterization_Workflow A Crude Synthetic Product B Purification (Flash Chromatography) A->B C Structural Elucidation B->C F Purity & Stereochemical Analysis B->F D 1H & 13C NMR Spectroscopy (Confirms Connectivity) C->D Primary Technique E High-Resolution Mass Spectrometry (HRMS) (Confirms Elemental Formula) C->E Confirmatory G High-Performance Liquid Chromatography (HPLC) (Assesses Chemical Purity >95%) F->G Primary Technique H Chiral HPLC (Determines Enantiomeric Excess) F->H If Chiral I Characterized Novel Compound (Ready for Biological Screening) G->I H->I

    Figure 2: The logical workflow for compound characterization and validation.
    Protocol 2: Standard Characterization of a Novel Diarylmethanol

    This protocol outlines the essential steps to confirm the identity, structure, and purity of a newly synthesized compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Analysis: The ¹H NMR spectrum should show the characteristic methine proton (CH-OH) signal, typically a singlet or doublet depending on coupling, in the 5-6 ppm region. The aromatic protons will appear in the 7-8 ppm region. The integration of these signals must match the expected proton count. The ¹³C NMR will confirm the number of unique carbon environments.

    • High-Resolution Mass Spectrometry (HRMS):

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

      • Analysis: The measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) should match the calculated theoretical mass for the proposed chemical formula to within 5 ppm. This provides unambiguous confirmation of the elemental composition.

    • High-Performance Liquid Chromatography (HPLC):

      • Purity Assessment: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient). The compound should elute as a single, sharp peak. Purity is determined by the area percentage of this peak, which must be ≥95% for use in biological assays.

      • Enantiomeric Excess (ee) Determination: For chiral compounds, use a chiral stationary phase (e.g., a polysaccharide-based column). The two enantiomers will separate into distinct peaks. The ee is calculated from the relative area of the two peaks: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

    Part III: The Diarylmethanol Core in Drug Discovery

    The true value of this scaffold lies in its therapeutic potential. Diarylmethanol derivatives have been successfully developed as antihistaminic, neuroactive, and anticancer agents.[3][7][8] A particularly fruitful area of research has been the design of diaryl compounds as antimitotic agents that target tubulin polymerization.[8][9][10]

    Mechanism of Action: Tubulin Polymerization Inhibition

    Microtubules are dynamic polymers essential for cell division, forming the mitotic spindle that segregates chromosomes.[10] Small molecules that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[8][10] Many diaryl compounds function as microtubule destabilizers by binding to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[8][9]

    MOA_Tubulin cluster_normal Normal Cell Division (G2/M Phase) cluster_inhibited Inhibited Cell Division A α/β-Tubulin Dimers B Polymerization A->B C Dynamic Microtubules B->C D Mitotic Spindle Formation C->D E Successful Mitosis D->E F α/β-Tubulin Dimers H Binding to Colchicine Site F->H G Novel Diarylmethanol Compound G->H I Polymerization Inhibited H->I J Mitotic Spindle Disruption I->J K G2/M Arrest & Apoptosis J->K

    Figure 3: Mechanism of action for diarylmethanol-based tubulin inhibitors.
    Bioisosteric Replacement: A Strategy for Property Optimization

    While the diarylmethanol core is effective, medicinal chemists often seek to fine-tune a molecule's properties (e.g., solubility, metabolic stability, lipophilicity) without losing its desired biological activity. This is achieved through bioisosteric replacement , where one functional group is swapped for another with similar physical or chemical properties.[11][12] For instance, the central carbonyl of a benzophenone (a common precursor to diarylmethanols) or the metabolically labile diarylmethane group can be replaced with a 3,3-diaryloxetane motif.[11][13][14] This can improve properties like metabolic stability while maintaining the crucial three-dimensional arrangement of the aryl rings necessary for target binding.[11]

    Part IV: Biological Evaluation - A Case Study in Oncology

    Once a novel compound is synthesized and characterized, its biological activity must be quantified. For a putative anticancer agent targeting tubulin, a logical cascade of in vitro assays is employed.

    Protocol 3: In Vitro Anticancer Activity Assessment

    This protocol outlines a primary screening assay to determine a compound's antiproliferative effects and its impact on the cell cycle.

    Trustworthiness: The inclusion of both a positive control (a known anticancer drug like Paclitaxel or Combretastatin A-4) and a negative control (vehicle, e.g., 0.1% DMSO) is essential to validate the results of each experiment.

    • Antiproliferative Assay (MTT or Sulforhodamine B Assay):

      • Seed human cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.[15]

      • Treat the cells with a serial dilution of the novel diarylmethanol compound (e.g., from 0.1 nM to 100 µM) for 48-72 hours.

      • Add the viability reagent (e.g., MTT) and incubate until a color change is observed.

      • Solubilize the resulting formazan crystals and measure the absorbance using a plate reader.

      • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression to calculate the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

    • Cell Cycle Analysis by Flow Cytometry:

      • Treat a larger culture of cells (e.g., in 6-well plates) with the test compound at concentrations relevant to its IC₅₀ (e.g., 1x, 2x, and 5x IC₅₀) for a set period (e.g., 24 hours).[10]

      • Harvest the cells, fix them in cold ethanol, and stain their DNA with a fluorescent dye like propidium iodide.

      • Analyze the cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

      • Data Analysis: The output histogram will show distinct peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle. A successful tubulin inhibitor will show a significant accumulation of cells in the G2/M peak compared to the vehicle-treated control cells.[10]

    Data Presentation

    Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison and interpretation.

    Compound IDAryl Group 1Aryl Group 2IC₅₀ (nM) on MCF-7 Cells[15]% Cells in G2/M Phase (at 2x IC₅₀)[10]
    DM-001 4-MethoxyphenylPhenyl85.255.6%
    DM-002 3,4,5-Trimethoxyphenyl4-Fluorophenyl15.778.2%
    DM-003 NaphthylPhenyl120.441.3%
    Control Paclitaxel-5.182.5%

    Conclusion and Future Outlook

    The diarylmethanol scaffold continues to be a highly valuable starting point for the discovery of new therapeutic agents. By combining modern, stereocontrolled synthetic methods with a rigorous cascade of characterization and biological evaluation, researchers can efficiently navigate the path from initial concept to a well-defined lead compound. The true art and science lie in understanding the causality behind our experimental choices—from selecting a chelating agent to inhibit a background reaction to choosing the right cell line to test a biological hypothesis. Future work in this area will undoubtedly focus on exploring more complex and diverse aryl and heteroaryl substitutions, investigating novel bioisosteric replacements to overcome pharmacokinetic challenges, and applying these potent scaffolds to an even wider range of disease targets.

    References

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    Foundational

    The Core Chemistry of Diarylmethanols: A Technical Guide for Drug Development Professionals

    Introduction: The Privileged Benzhydryl Motif in Medicinal Chemistry The diarylalkanol structural unit, particularly the benzhydryl moiety, represents a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Privileged Benzhydryl Motif in Medicinal Chemistry

    The diarylalkanol structural unit, particularly the benzhydryl moiety, represents a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in a vast array of biologically active compounds underscores its importance for researchers, scientists, and drug development professionals.[2][3][4] Diarylmethanols are not only key components of numerous pharmaceuticals, including antihistamines, antiarrhythmics, and antidepressants, but they also serve as critical intermediates in the synthesis of other vital molecular frameworks like diarylmethanes and triarylmethanols.[2][5] This guide provides an in-depth exploration of the fundamental chemistry of diarylmethanols, focusing on their synthesis, reactivity, and applications, with a practical perspective for those in the field of drug discovery and development.

    I. Synthetic Strategies for Accessing the Diarylmethanol Core

    The construction of the diarylmethanol framework can be approached through several strategic disconnections, primarily involving the formation of a carbon-carbon bond or the reduction of a carbonyl group. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

    Aryl Nucleophilic Addition to Aldehydes: A Direct Approach to C-C Bond Formation

    One of the most direct methods for synthesizing diarylmethanols is the addition of an aryl nucleophile to an aromatic aldehyde.[6] This approach forges the critical carbon-carbon bond and simultaneously creates the stereocenter in a single step.

    The addition of aryl Grignard or organolithium reagents to aromatic aldehydes is a classic and widely used method. The high reactivity of these organometallic reagents ensures efficient bond formation. However, this high reactivity can also be a drawback, leading to limited functional group tolerance and potential side reactions.

    The use of organozinc reagents, particularly in asymmetric synthesis, offers a milder and more controlled alternative.[7] Diarylzinc reagents can be prepared from the corresponding aryl lithium or Grignard reagents via transmetalation with a zinc halide.[6] A significant challenge in these reactions is the presence of Lewis acidic salt byproducts (e.g., LiCl, MgX2), which can promote a non-enantioselective background reaction, thereby reducing the enantiomeric excess (ee) of the desired chiral diarylmethanol.[6][8]

    To circumvent this issue, several strategies have been developed:

    • Chelating Agents: The addition of a chelating diamine, such as tetraethylethylenediamine (TEEDA), can sequester the Lewis acidic salts, thus inhibiting the background reaction and leading to high enantioselectivities (>90% ee).[6][8]

    • Salt-Free Conditions: The preparation of arylzinc reagents via transmetalation between arylboronic acids and diethylzinc provides a salt-free method, broadening the scope of the reaction.[7]

    Experimental Protocol: Asymmetric Arylation of an Aromatic Aldehyde using an Organozinc Reagent

    This protocol is a generalized procedure based on established methods for the catalytic asymmetric synthesis of diarylmethanols.

    Objective: To synthesize an enantioenriched diarylmethanol via the addition of an in situ generated arylzinc reagent to an aromatic aldehyde.

    Materials:

    • Aryl bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Zinc chloride (ZnCl2), anhydrous

    • Aromatic aldehyde

    • Chiral amino alcohol catalyst (e.g., (+)-MIB)

    • Tetraethylethylenediamine (TEEDA)

    • Anhydrous solvents (e.g., THF, hexanes, tert-butyl methyl ether)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO4)

    Procedure:

    • Generation of Aryllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl bromide in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise and stir for 30 minutes at -78 °C.

    • Transmetalation to Arylzinc: In a separate flame-dried flask, suspend anhydrous ZnCl2 in anhydrous THF. Cool to 0 °C and slowly add the freshly prepared aryllithium solution via cannula. Allow the mixture to warm to room temperature and stir for 1 hour to form the arylzinc chloride (ArZnCl).

    • Formation of Mixed Organozinc: Cool the ArZnCl solution to -78 °C and add a second equivalent of n-BuLi to form the mixed organozinc reagent (ArZnBu).

    • Chelation and Catalyst Addition: Add TEEDA to the reaction mixture, followed by the chiral amino alcohol catalyst.

    • Aldehyde Addition: Slowly add the aromatic aldehyde to the reaction mixture at -78 °C.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

    • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl.

    • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Characterization: Characterize the purified diarylmethanol by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

    Causality Behind Experimental Choices:

    • Anhydrous Conditions: Grignard, organolithium, and organozinc reagents are highly reactive towards protic sources. The use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the reagents and ensure high yields.

    • Low Temperatures: The initial lithiation and subsequent reactions are performed at low temperatures (-78 °C) to control the reactivity of the organometallic species and prevent side reactions such as decomposition.

    • Inert Atmosphere: An inert atmosphere prevents the reaction of the organometallic reagents with oxygen and moisture from the air.

    • TEEDA: The addition of TEEDA is critical for achieving high enantioselectivity by chelating Lewis acidic byproducts that would otherwise catalyze a racemic background reaction.[6][8]

    Reduction of Diaryl Ketones: A Convergent Approach

    The reduction of prochiral diaryl ketones is another powerful strategy for the synthesis of diarylmethanols.[9] This convergent approach is often advantageous as diaryl ketones are readily accessible through various methods, such as Friedel-Crafts acylation.

    A variety of chemical reducing agents can be employed for the reduction of diaryl ketones.

    • Hydride Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common and effective reagents. For enantioselective reductions, chiral catalysts such as those used in CBS (Corey-Bakshi-Shibata) reductions have been employed, although their substrate scope for diaryl ketones can be limited.[9]

    • Catalytic Hydrogenation: Asymmetric hydrogenation using chiral metal catalysts (e.g., Ru, Rh) can provide high enantioselectivities.

    • Copper-Catalyzed Hydrosilylation: The use of a copper hydride catalyst with a chiral ligand, such as (R)-(-)-(DTBM-SEGPHOS)CuH, allows for highly enantioselective 1,2-hydrosilylation of prochiral diaryl ketones.[10] This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.[10]

    Enzymatic reductions offer a green and highly selective alternative to chemical methods.

    • Ketoreductases (KREDs): A panel of ketoreductase enzymes can be screened to identify a biocatalyst that reduces a specific diaryl ketone with high yield and enantioselectivity (often >99% ee).[9][11] This method is particularly attractive for industrial applications due to its mild reaction conditions and high selectivity.

    • Whole-Cell Biotransformations: Microorganisms, such as strains of Rhizopus arrhizus, can be used for the enantioselective reduction of diaryl ketones. This approach leverages the enzymatic machinery of the cell to perform the desired transformation.

    Workflow for Biocatalytic Reduction of a Diaryl Ketone

    G cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Preparative Scale Synthesis Screening Screen a panel of KREDs with the target diaryl ketone Analysis1 Analyze for conversion and enantiomeric excess (ee) by chiral HPLC or GC Screening->Analysis1 Selection Select the optimal KRED based on activity and selectivity Analysis1->Selection Optimization Optimize reaction conditions: pH, temperature, co-solvent, substrate loading Selection->Optimization Monitoring Monitor reaction progress Optimization->Monitoring ScaleUp Perform the reduction on a larger scale using the optimized conditions Monitoring->ScaleUp Workup Workup and product isolation ScaleUp->Workup Purification Purification of the diarylmethanol Workup->Purification

    Caption: Workflow for the biocatalytic reduction of a diaryl ketone using ketoreductases (KREDs).

    II. Reactivity of the Diarylmethanol Moiety

    The hydroxyl group of diarylmethanols is the focal point of their reactivity, allowing for a variety of transformations to access other important classes of compounds.

    Oxidation to Diaryl Ketones

    Diarylmethanols can be readily oxidized back to their corresponding diaryl ketones. This transformation is often a necessary step in multi-step syntheses.

    • Metal-Based Oxidants: Traditional oxidizing agents such as chromium-based reagents (e.g., PCC, PDC) and manganese dioxide (MnO2) are effective.

    • Metal-Free Oxidations: More environmentally friendly, metal-free methods have been developed. For instance, the oxidation of the C(sp3)-H bond of diarylmethanes, which can be formed from diarylmethanols, using O2 as the oxidant promoted by a base like LiN(SiMe3)2 provides an efficient route to diaryl ketones.[12][13]

    Reduction to Diarylmethanes

    The deoxygenation of diarylmethanols to form diarylmethanes is a crucial transformation, as the diarylmethane scaffold is also prevalent in many pharmaceuticals.[14]

    • Reductive Deoxygenation: This reaction often proceeds via a carbocationic intermediate.[14] Reagents such as sodium borohydride in trifluoroacetic acid (Gribble reduction) are effective for reducing both diaryl ketones and diarylmethanols to diarylmethanes.[15] The use of ZnI2/Na(CN)BH3 allows for the selective removal of the secondary hydroxyl group in the presence of other sensitive functional groups like a 1,3-dithianyl moiety.[14]

    • Supercritical Alcohols: Supercritical 2-propanol has been shown to smoothly reduce diarylmethanols and diaryl ketones to the corresponding diarylmethanes in good yields.[16]

    Etherification and Esterification

    The hydroxyl group of diarylmethanols can undergo etherification and esterification reactions to produce a diverse range of derivatives.

    • Etherification: The formation of diarylmethyl ethers can be achieved through various methods, including Williamson ether synthesis, reductive etherification of carbonyl compounds with alcohols, and copper-catalyzed Ullmann-type couplings.[17][18]

    • Esterification: Standard esterification conditions, such as reaction with an acyl chloride or carboxylic acid anhydride in the presence of a base, can be used to form diarylmethyl esters.

    Nucleophilic Substitution

    Enantioenriched diarylmethanols can be converted into other chiral diaryl-substituted compounds via nucleophilic substitution at the benzylic carbon. For example, they can be converted to diarylmethane derivatives through an SN2 substitution at the C-O bond, often without loss of enantiomeric excess.[6] This allows for the synthesis of chiral diarylmethylamines, which are also important pharmacophores.[5]

    Reaction Pathways of Diarylmethanols

    G Diarylmethanol Diarylmethanol (Ar2CHOH) Diaryl_Ketone Diaryl Ketone (Ar2CO) Diarylmethanol->Diaryl_Ketone Oxidation (e.g., PCC, MnO2) Diarylmethane Diarylmethane (Ar2CH2) Diarylmethanol->Diarylmethane Reduction (e.g., NaBH4/TFA) Diarylmethyl_Ether Diarylmethyl Ether (Ar2CHOR) Diarylmethanol->Diarylmethyl_Ether Etherification (e.g., Williamson) Diarylmethyl_Amine Diarylmethyl Amine (Ar2CHNR2) Diarylmethanol->Diarylmethyl_Amine Nucleophilic Substitution (via activation) Diaryl_Ketone->Diarylmethanol Reduction (e.g., NaBH4, KREDs)

    Caption: Key chemical transformations of the diarylmethanol functional group.

    III. Applications in Drug Development

    The diarylmethanol core is a cornerstone in the design of a wide range of therapeutic agents.[6][7] Its structural rigidity and the ability to position two aryl groups in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets.

    Table 1: Examples of Pharmaceuticals Containing the Diarylmethanol or a Derived Diarylethane Moiety

    Drug NameTherapeutic ClassCore Structure
    (R)-Neobenodine AntihistamineDiarylmethanol
    (R)-Orphenadrine AntiparkinsonianDiarylmethane (derived from diarylmethanol)
    (S)-Cetirizine AntihistamineDiarylmethane (derived from diarylmethanol)
    Carbinoxamine AntihistamineDiarylmethanol
    CDP-840 PDE-IV InhibitorDiarylmethane (derived from diarylmethanol)
    Levocetirizine AntihistamineDiarylmethane (derived from diarylmethanol)[3][19]
    Escitalopram Antidepressant (SSRI)Diarylmethane (derived from diarylmethanol)[3][19]

    The synthesis of these drugs often relies on the preparation of a chiral diarylmethanol intermediate. For many modern drugs, only a single enantiomer (the eutomer) is used to enhance efficacy and minimize adverse effects.[3][19] This highlights the critical importance of developing highly enantioselective synthetic methods for accessing these chiral building blocks.

    IV. Conclusion

    The fundamental chemistry of diarylmethanols is a rich and evolving field with profound implications for drug discovery and development. A thorough understanding of the various synthetic strategies, from classical organometallic additions to modern biocatalytic reductions, provides the medicinal chemist with a versatile toolkit for accessing this privileged scaffold. Furthermore, a grasp of the reactivity of the diarylmethanol core allows for its elaboration into a wide array of other important functional groups and molecular architectures. As the demand for more selective and effective pharmaceuticals continues to grow, the diarylmethanol moiety will undoubtedly remain a central focus of research and a key building block in the medicines of the future.

    References

    • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. (2005). The Journal of Organic Chemistry. [Link]

    • Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. (2009). PubMed. [Link]

    • Asymmetric synthesis of functionalized diarylmethanols catalyzed by a new gamma-amino thiol. (2006). PubMed. [Link]

    • Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. (2006). Chemical Society Reviews. [Link]

    • Enantioselective synthesis of diarylmethanols using microbial transformation. (n.d.). ResearchGate. [Link]

    • Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC. (2015). National Center for Biotechnology Information. [Link]

    • Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. (n.d.). RSC Advances. [Link]

    • Spectral Properties and Reactivity of Diarylmethanol Radical Cations in Aqueous Solution. Evidence for Intramolecular Charge Resonance. (2002). The Journal of Organic Chemistry. [Link]

    • Enzyme-catalyzed enantioselective diaryl ketone reductions. (2007). PubMed. [Link]

    • reduction of diarylmethanols and diaryl ketones to diarylmethanes using supercritical 2-propanol. (2006). PubMed. [Link]

    • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. (2006). Organic Letters. [Link]

    • Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. (2015). PubMed. [Link]

    • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). American Chemical Society. [Link]

    • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC. (2025). National Center for Biotechnology Information. [Link]

    • Gribble reduction of diaryl ketones. (n.d.). ResearchGate. [Link]

    • Conventional synthetic methods of diarylmethanols (1)–(3) and... (n.d.). ResearchGate. [Link]

    • Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC. (2018). National Center for Biotechnology Information. [Link]

    • (PDF) Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter. (2018). ResearchGate. [Link]

    • Nonracemic Diarylmethanols From CuH-Catalyzed Hydrosilylation of Diaryl Ketones. (2008). Organic Chemistry Portal. [Link]

    • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). The Journal of Organic Chemistry. [Link]

    • Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. (2020). Bentham Science. [Link]

    • A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Dynamic Kinetic Resolution of Diarylmethanols with an Activated Lipoprotein Lipase. (2014). ACS Catalysis. [Link]

    • Transition-Metal-Free C(sp³)⁻H Oxidation of Diarylmethanes. (2018). PubMed. [Link]

    • a) Several pharmaceuticals with diarylmethanol scaffold; b) CALB... (n.d.). ResearchGate. [Link]

    • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). The Journal of Organic Chemistry. [Link]

    • Possible reaction mechanism for formation of diarylmethanols. (n.d.). ResearchGate. [Link]

    • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. [Link]

    • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

    • Synthesis of Chiral Functionalized Diarylmethanols Catalyzed by a New ?-Amino Thiol. (2006). ResearchGate. [Link]

    • Ether synthesis by reductive etherification. (n.d.). Organic Chemistry Portal. [Link]

    • Diarylheptanoid: A privileged structure in drug discovery. (2020). PubMed. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol via Grignard Reaction

    Introduction The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile, attacking electrophilic carbon atoms such as those found in carbonyl groups.[1][2] This application note provides a detailed protocol for the synthesis of a specific diarylmethanol, (4-Bromophenyl)(3,5-dimethylphenyl)methanol. Diarylmethanol moieties are significant structural motifs in medicinal chemistry, found in a variety of biologically active compounds.[3][4] The described synthesis proceeds via the nucleophilic addition of a 4-bromophenylmagnesium bromide Grignard reagent to 3,5-dimethylbenzaldehyde.[5]

    The fundamental principle of the Grignard reaction lies in the reversal of polarity (umpolung) of the carbon atom attached to the halogen. In an aryl halide like 4-bromobenzene, the carbon atom bonded to the bromine is electrophilic. However, upon reaction with magnesium metal, a highly polar carbon-magnesium bond is formed, rendering this carbon atom strongly nucleophilic and basic.[6][7] This nucleophilic carbon can then readily attack the electrophilic carbonyl carbon of an aldehyde, such as 3,5-dimethylbenzaldehyde.[2][8] A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[9]

    Reaction Scheme

    The overall two-step synthesis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol is depicted below:

    Step 1: Formation of 4-Bromophenylmagnesium Bromide (Grignard Reagent)

    4-Bromobenzene + Mg → 4-Bromophenylmagnesium Bromide

    Step 2: Reaction with 3,5-Dimethylbenzaldehyde and Acidic Workup

    4-Bromophenylmagnesium Bromide + 3,5-Dimethylbenzaldehyde → (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Experimental Protocol

    Materials and Reagents
    Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
    Magnesium TurningsMg24.310.29 g0.012
    IodineI₂253.811 crystal-
    4-BromobenzeneC₆H₅Br157.011.57 g (1.05 mL)0.010
    Anhydrous Diethyl Ether(C₂H₅)₂O74.1220 mL-
    3,5-DimethylbenzaldehydeC₉H₁₀O134.181.34 g (1.29 mL)0.010
    Saturated Aqueous Ammonium ChlorideNH₄Cl53.4915 mL-
    Diethyl Ether (for extraction)(C₂H₅)₂O74.122 x 15 mL-
    Brine (Saturated NaCl solution)NaCl58.4415 mL-
    Anhydrous Sodium SulfateNa₂SO₄142.04~2 g-
    Equipment
    • Three-necked round-bottom flask (100 mL), flame-dried

    • Reflux condenser, flame-dried

    • Dropping funnel, flame-dried

    • Magnetic stirrer and stir bar

    • Inert gas (Nitrogen or Argon) supply with a bubbler

    • Heating mantle

    • Ice-water bath

    • Separatory funnel (100 mL)

    • Erlenmeyer flasks

    • Rotary evaporator

    • Glassware for purification (e.g., column chromatography setup or recrystallization apparatus)

    Workflow Diagram

    Grignard_Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Aldehyde cluster_2 Workup and Purification A 1. Assemble flame-dried glassware under inert atmosphere. B 2. Add Mg turnings and an iodine crystal to the flask. A->B Setup C 3. Add a portion of 4-bromobenzene solution to initiate the reaction. B->C Initiation D 4. Add the remaining 4-bromobenzene dropwise and reflux. C->D Formation E 5. Cool the Grignard reagent solution in an ice bath. D->E Cooling F 6. Add 3,5-dimethylbenzaldehyde solution dropwise. E->F Addition G 7. Stir at room temperature. F->G Reaction H 8. Quench the reaction with saturated aq. NH4Cl. G->H Quenching I 9. Perform liquid-liquid extraction with diethyl ether. H->I Extraction J 10. Wash the organic layer with brine and dry over Na2SO4. I->J Washing & Drying K 11. Remove solvent under reduced pressure. J->K Concentration L 12. Purify the crude product. K->L Purification

    Sources

    Application

    Catalytic Asymmetric Synthesis of Chiral (4-Bromophenyl)(3,5-dimethylphenyl)methanol via Corey-Bakshi-Shibata (CBS) Reduction

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Chiral diarylmethanols are pivotal structural motifs in a multitude of pharmaceutically active compounds and advanced materials...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract Chiral diarylmethanols are pivotal structural motifs in a multitude of pharmaceutically active compounds and advanced materials.[1] Their synthesis in enantiomerically pure form is a critical objective in modern organic chemistry. This application note provides a comprehensive guide to the catalytic asymmetric synthesis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, a valuable chiral building block. We detail a robust and highly enantioselective protocol based on the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone.[2][3] This method utilizes a chiral oxazaborolidine catalyst to mediate the stereoselective transfer of a hydride from a borane source, consistently achieving high yields and excellent enantiomeric excess.[4][5] This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a framework for the reliable synthesis and analysis of the target molecule.

    Principle and Mechanistic Rationale

    The enantioselective reduction of prochiral ketones is one of the most efficient methods for producing chiral secondary alcohols.[6] The Corey-Bakshi-Shibata (CBS) reduction has emerged as a premier strategy due to its operational simplicity, broad substrate scope, and predictable stereochemical outcome.[2][7]

    The Causality of Catalysis:

    The success of the CBS reduction hinges on the formation of a well-defined, transient ternary complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[4] The reaction proceeds through a series of coordinated steps:

    • Catalyst-Borane Adduct Formation: Borane (BH₃), a Lewis acid, first coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2][7]

    • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. This coordination is sterically directed; the ketone orients itself to minimize steric repulsion, typically by placing its larger substituent away from the bulky group on the catalyst's chiral backbone.[4]

    • Face-Selective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[7] This intramolecular transfer is highly face-selective, dictated by the chiral environment of the catalyst.

    • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and after workup, yields the chiral alcohol. The CBS catalyst is regenerated, allowing it to re-enter the catalytic cycle.

    This elegant mechanism ensures a high degree of stereocontrol, making it a trustworthy and authoritative method for asymmetric synthesis.[8]

    CBS_Catalytic_Cycle Figure 1: Simplified Catalytic Cycle of the CBS Reduction CAT CBS Catalyst (1) CAT_BH3 Catalyst-Borane Adduct (2) CAT->CAT_BH3 + BH₃ BH3 Borane (BH₃) COMPLEX Ternary Transition State (3) CAT_BH3->COMPLEX + Ketone KETONE Prochiral Ketone (R₁C=OR₂) PRODUCT_COMPLEX Alkoxyborane Complex (4) COMPLEX->PRODUCT_COMPLEX Intramolecular Hydride Transfer PRODUCT_COMPLEX->CAT Regeneration WORKUP Aqueous Workup PRODUCT_COMPLEX->WORKUP PRODUCT Chiral Alcohol WORKUP->PRODUCT

    Caption: Figure 1: Simplified Catalytic Cycle of the CBS Reduction.

    Experimental Design and Workflow

    A successful asymmetric synthesis requires careful planning, from the preparation of the starting material to the final analysis of the product's enantiopurity. The workflow presented below outlines a self-validating system for producing the target chiral alcohol.

    Caption: Figure 2: End-to-end workflow for synthesis and validation.

    Detailed Experimental Protocols

    Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Borane reagents are flammable and react with water; they must be handled under an inert atmosphere.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

    Protocol 1: Synthesis of (4-Bromophenyl)(3,5-dimethylphenyl)methanone (Substrate)

    This protocol outlines a standard Friedel-Crafts acylation to prepare the prochiral ketone substrate.

    • Reagents & Materials:

      • 1,3-Dimethylbenzene (m-xylene)

      • 4-Bromobenzoyl chloride

      • Anhydrous aluminum chloride (AlCl₃)

      • Dichloromethane (DCM), anhydrous

      • Hydrochloric acid (HCl), 1 M solution

      • Saturated sodium bicarbonate (NaHCO₃) solution

      • Anhydrous magnesium sulfate (MgSO₄)

    • Procedure:

      • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃ (1.2 equivalents).

      • Cool the suspension to 0 °C in an ice bath.

      • Add 4-bromobenzoyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

      • Add 1,3-dimethylbenzene (1.1 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

      • Upon completion, carefully pour the reaction mixture into a beaker of ice containing concentrated HCl.

      • Separate the organic layer. Extract the aqueous layer twice with DCM.

      • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel chromatography to yield the pure ketone.

    Protocol 2: Asymmetric Reduction to (S)-(4-Bromophenyl)(3,5-dimethylphenyl)methanol

    This protocol employs the (R)-CBS catalyst to produce the (S)-enantiomer of the alcohol, following the predictable stereochemical model of the CBS reduction.

    • Reagents & Materials:

      • (4-Bromophenyl)(3,5-dimethylphenyl)methanone (1.0 equivalent)

      • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 equivalents)[3]

      • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.0 equivalent)

      • Tetrahydrofuran (THF), anhydrous

      • Methanol (MeOH)

      • Diethyl ether or Ethyl acetate

      • 1 M Hydrochloric acid (HCl)

    • Procedure:

      • Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stir bar under an argon or nitrogen atmosphere.

      • Catalyst Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the flask via syringe.

      • Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF and add it to the flask.

      • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

      • Borane Addition: Add the BH₃·THF solution (1.0 eq) dropwise over 20-30 minutes using a syringe pump. Maintain the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and maintain high enantioselectivity.

      • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting ketone by TLC.

      • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.

      • Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

      • Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

      • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purification: Purify the crude alcohol using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

    Protocol 3: Validation by Chiral High-Performance Liquid Chromatography (HPLC)

    This step is essential to validate the success of the asymmetric synthesis by determining the enantiomeric excess (% ee) of the product.

    • Instrumentation & Materials:

      • HPLC system with a UV detector

      • Chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

      • HPLC-grade isopropanol and n-hexane

    • Procedure:

      • Prepare a standard solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL).

      • Prepare the mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized to achieve baseline separation of the two enantiomers.

      • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

      • Inject the sample and record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

      • Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

    Expected Results and Data

    The CBS reduction is known for its high efficiency and stereoselectivity across a wide range of ketones.[6] The following table summarizes typical results that can be expected for the asymmetric reduction of diaryl ketones under optimized conditions.

    ParameterValueRationale / Comment
    Substrate (4-Bromophenyl)(3,5-dimethylphenyl)methanoneA prochiral diaryl ketone, ideal for CBS reduction.
    Catalyst (R)-2-Methyl-CBS-oxazaborolidineProvides access to the (S)-alcohol.[3]
    Catalyst Loading 5–10 mol %Balances reaction rate and cost-effectiveness.[6]
    Reducing Agent BH₃·THF or BH₃·SMe₂Common and effective borane sources.
    Temperature 0 °C to Room Temp.Lower temperatures often improve enantioselectivity.[9]
    Typical Yield 90–98%The reduction is generally high-yielding.
    Expected % ee >95%The CBS methodology is highly enantioselective.[4]

    Conclusion

    This application note provides a validated, step-by-step protocol for the catalytic asymmetric synthesis of chiral (4-Bromophenyl)(3,5-dimethylphenyl)methanol. By leveraging the robust and predictable Corey-Bakshi-Shibata reduction, researchers can reliably access this valuable building block in high yield and with excellent enantiomeric purity. The emphasis on the mechanistic rationale behind the protocol empowers scientists to not only replicate the procedure but also to adapt it for other structurally similar targets, thereby accelerating research and development in medicinal chemistry and materials science.

    References

    • Enantioselective synthesis of diarylmethanols using microbial transformation. (n.d.). Indian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVA0rvTOselA8jnNtnUUHgIuhoZKzaQPXSZNm0k3-ZAsFcueCyiiVkbMXS3cEGtP1ROGPo0E4BboHYLbgSuW1jz5Oxkp4o0W5pt5Ju7KdukyzNDnToj5KlsD-7O_gf7G3b8PA4B-e3inV3uoGQ_tU1djZ8Nzt0usCoS0vZDWRIVitL3vCRlM3sZYcJvzV8oBU=]
    • Corey–Itsuno reduction - Wikipedia. (n.d.). [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]
    • Jeon, M., & Walsh, P. J. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Journal of the American Chemical Society, 131(41), 15001-15010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755092/]
    • Komiya, N., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2358. [URL: https://www.mdpi.com/1420-3049/23/9/2358]
    • Enantioselective one-pot synthesis of chiral diarylmethanols using... - ResearchGate. (n.d.). [URL: https://www.researchgate.net/figure/Enantioselective-one-pot-synthesis-of-chiral-diarylmethanols-using-resin-immobilized_fig1_372652174]
    • Jeon, M., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19653691/]
    • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (2025, February 26). [URL: https://www.alfa-chemistry.
    • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). [URL: https://www.organic-chemistry.
    • Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. (n.d.). [URL: https://www.examjobexpert.
    • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, May 1). [URL: https://www.youtube.
    • Schmidt, F., Stemmler, R. T., & Rudolph, J. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(5), 454-470. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/cs/b600091f]
    • Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [URL: https://www.ijprs.com/abstract.php?id=5160]
    • CBS Catalysts - MilliporeSigma. (n.d.). [URL: https://www.sigmaaldrich.
    • Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding - Who we serve. (2013, September 24). [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0033-1339891]
    • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [URL: https://pubmed.ncbi.nlm.nih.gov/29711221/]
    • An Improved Process For Asymmetric Reduction. (n.d.). [URL: https://www.ipaustralia.gov.
    • Recent advances in catalytic asymmetric synthesis of chiral organogermanes. (2026, February 15). [URL: https://www.x-mol.com/paper/1758532450378006528]
    • Recent advances in catalytic asymmetric synthesis - Frontiers. (2024, May 8). [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1402283/full]
    • Chiral DMAP Catalysts in Asymmetric Synthesis - MSU chemistry. (n.d.). [URL: https://www2.chemistry.msu.
    • Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchGate. (2018, October 10). [URL: https://www.researchgate.net/publication/328229982_Asymmetric_reduction_of_4-Bromo-Acetophenone_using_whole_cells_of_microorganisms]
    • Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659-662. [URL: https://pubs.acs.org/doi/10.1021/ol991399p]
    • Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-547. [URL: https://pubmed.ncbi.nlm.nih.gov/15311953/]
    • Catalytic Asymmetric Synthesis of Chiral Acetals - SIOC Journals. (n.d.). [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201503023]
    • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling - PMC. (n.d.). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484213/]
    • Application Note: Asymmetric Reduction of 4-Octen-3-one - Benchchem. (n.d.). [URL: https://www.benchchem.
    • Application Notes and Protocols: (3-Bromophenyl)(4-methoxyphenyl)methanone in Medicinal Chemistry - Benchchem. (n.d.). [URL: https://www.benchchem.
    • Recent Synthetic Applications of Chiral Aziridines - SciSpace. (n.d.). [URL: https://typeset.
    • Komiya, N., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152171/]
    • Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends - LabMed Discovery. (n.d.). [URL: https://labecon.com/news_show/56]
    • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). [URL: https://www.mdpi.com/1420-3049/25/21/4915]

    Sources

    Method

    Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Introduction: The Strategic Importance of Biaryl Methanols The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional gro...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of Biaryl Methanols

    The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][[“]][3] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This guide provides an in-depth protocol for the Suzuki-Miyaura coupling of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, a substrate that yields a triaryl-substituted methanol. Such structures are of significant interest in medicinal chemistry and materials science due to their three-dimensional architecture and potential for exhibiting valuable biological or photophysical properties.

    This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into potential challenges and optimization strategies tailored for this specific substrate.

    Mechanistic Overview: The Palladium Catalytic Cycle

    The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][4] The three primary steps are:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of (4-Bromophenyl)(3,5-dimethylphenyl)methanol) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

    • Transmetalation: The crucial carbon-carbon bond-forming precursor is generated in this step. The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[7]

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

    Below is a visual representation of this fundamental process.

    Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X(Ln) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(Ln) PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ((4-Bromophenyl)(3,5-dimethylphenyl)methanol) BoronicAcid Ar'-B(OR)2 Base Base

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Experimental Protocol: Suzuki-Miyaura Coupling of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    This protocol is designed as a robust starting point for the coupling of (4-Bromophenyl)(3,5-dimethylphenyl)methanol with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

    Reagents and Materials
    ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
    (4-Bromophenyl)(3,5-dimethylphenyl)methanol291.191.0291.2 mgAryl bromide electrophile
    Arylboronic AcidVariable1.2 - 1.51.2 - 1.5 mmolNucleophilic coupling partner
    Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.02 - 0.0523.1 - 57.8 mgPalladium(0) catalyst precursor
    Potassium Carbonate (K₂CO₃)138.212.0 - 3.0276.4 - 414.6 mgBase
    Toluene--8 mLOrganic solvent
    Water--2 mLCo-solvent, aids in base dissolution
    Step-by-Step Procedure
    • Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial, add (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial as oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[8]

    • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. Thoroughly degassing the solvents is critical to prevent side reactions like homocoupling.[8]

    • Reaction Execution: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Base, and Catalyst B Establish Inert Atmosphere (Argon or Nitrogen Purge) A->B C Add Degassed Solvents B->C D Heat and Stir (e.g., 85-100 °C) C->D E Monitor Progress (TLC or GC) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I Product Pure Biaryl Methanol I->Product

    Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

    Key Considerations and Troubleshooting

    Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used in conjunction with phosphine ligands.[9] For challenging substrates, more electron-rich and bulky ligands such as SPhos can enhance reaction rates and yields.[10][11]

    Choice of Base and Solvent: The base is crucial for activating the boronic acid.[12] While carbonates like K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive substrates.[10][13] The solvent system also plays a significant role; while toluene/water is a good starting point, other solvents like dioxane, THF, or DMF can be effective.[1][14]

    Potential Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1] Rigorous degassing is the primary preventative measure.[8]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent, a side reaction that is more prevalent with heteroaryl boronic acids but can occur with others.[1] Using a less protic solvent or a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[8]

    • Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene.

    Substrate-Specific Considerations: The benzylic alcohol moiety in (4-Bromophenyl)(3,5-dimethylphenyl)methanol is generally well-tolerated in Suzuki-Miyaura couplings.[6] However, under strongly basic conditions or at very high temperatures, side reactions involving the alcohol could potentially occur. If issues arise, protection of the alcohol as a silyl ether may be considered, although this adds extra steps to the synthesis.

    Conclusion

    The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex biaryl structures. The protocol and considerations outlined in this document provide a comprehensive guide for researchers and drug development professionals to successfully employ this reaction with (4-Bromophenyl)(3,5-dimethylphenyl)methanol. By understanding the underlying mechanism and the critical role of each reaction component, chemists can effectively troubleshoot and optimize conditions to achieve high yields of the desired biaryl methanol products.

    References

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

    • Dhanush, S. L., et al. (2021). General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

    • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

    • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

    • Sahoo, P., et al. (2023). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry. [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

    • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]

    • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

    • Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]

    • Wang, M., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

    • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

    • PMC. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

    • PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

    • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

    • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? [Link]

    • PMC. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]

    • University of Cambridge. An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. [Link]

    • ACS Publications. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

    • ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

    • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Link]

    • Bentham Open. (2008, May 1). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]

    • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

    Sources

    Application

    Application Note: (4-Bromophenyl)(3,5-dimethylphenyl)methanol as a Privileged Scaffold in Medicinal Chemistry

    Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9)...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) represents a highly strategic diarylmethanol (benzhydrol) scaffold. Its molecular architecture offers two distinct, orthogonal sites for functionalization: a benzylic secondary alcohol prone to SN​1 -type derivatization, and a 4-bromoaryl moiety primed for transition-metal-catalyzed cross-coupling.

    This application note details the physicochemical profiling, mechanistic pathways, and validated experimental protocols for utilizing this compound. By exploiting its dual reactivity, drug development professionals can rapidly generate diverse libraries of antihistamine analogs, wake-promoting agents (modafinil derivatives), and extended biaryl systems without the need for complex protecting-group strategies.

    Physicochemical & Structural Profiling

    Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The 3,5-dimethyl substitution provides significant steric bulk and lipophilicity, which can enhance blood-brain barrier (BBB) penetration in central nervous system (CNS) targets, while simultaneously blocking metabolic oxidation at the meta positions.

    PropertyValue / Description
    Chemical Name (4-Bromophenyl)(3,5-dimethylphenyl)methanol
    CAS Number 944684-27-9
    Molecular Formula C₁₅H₁₅BrO
    Molecular Weight 291.19 g/mol
    Key Functional Handles Secondary alcohol (benzhydrol), Aryl bromide
    Electronic Profile Asymmetric: Electron-rich (dimethylaryl) vs. Electron-deficient (bromoaryl)
    Predicted LogP ~4.2 (Highly lipophilic, favorable for CNS targeting)

    Mechanistic Pathways & Scaffold Utility in Drug Design

    The utility of (4-Bromophenyl)(3,5-dimethylphenyl)methanol stems from its ability to undergo divergent synthetic pathways based on the chosen catalytic activation mode.

    Benzylic Functionalization via SN​1 Pathways (Ethers & Thioethers)

    Benzhydrols are classic precursors for a variety of CNS-active drugs. Under acidic conditions, the benzylic hydroxyl group is protonated and departs as water, generating a bis-aryl carbocation [1]. In this specific scaffold, the carbocation is highly stabilized by hyperconjugation from the 3,5-dimethylphenyl ring, which perfectly counterbalances the inductive electron-withdrawing effect of the 4-bromo substituent. This stabilized carbocation can be trapped by alcohols to form benzhydryl ethers (yielding diphenhydramine or orphenadrine analogs) or by thiols to form thioethers (yielding modafinil analogs) [2].

    Palladium-Catalyzed C-C Cross-Coupling

    The 4-bromo substituent is an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [3]. Because the benzylic alcohol is sterically hindered and does not readily undergo oxidative addition, it is generally well-tolerated under mild basic coupling conditions. This allows for the direct extension of the pharmacophore into biaryl or heterobiaryl systems without requiring transient silyl or ether protecting groups.

    Workflow Visualization

    The following diagram illustrates the divergent synthetic pathways accessible from the central scaffold, highlighting the orthogonal nature of the acid-catalyzed and palladium-catalyzed workflows.

    G SM (4-Bromophenyl)(3,5-dimethylphenyl)methanol (Central Scaffold) Cat Acid Catalysis (H+) Carbocation Formation SM->Cat SN1 Pathway Pd Pd-Catalysis Cross-Coupling SM->Pd Aryl Bromide Activation Ether Benzhydryl Ethers (Antihistamine Analogs) Cat->Ether + Alcohols Thioether Benzhydryl Thioethers (Modafinil Analogs) Cat->Thioether + Thiols/Thiourea Biaryl Biaryl Benzhydrols (Extended Pharmacophores) Pd->Biaryl + Arylboronic Acids (Suzuki)

    Divergent synthetic workflows for (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

    Experimental Protocols

    Protocol A: Synthesis of Thioether Intermediates (Modafinil-Type Analogs)

    This protocol describes the direct thioetherification of the benzhydrol scaffold to generate a precursor for wake-promoting agents [1].

    Mechanistic Rationale: Trifluoroacetic acid (TFA) serves a dual purpose: it acts as a highly polar solvent that stabilizes the intermediate carbocation and as the Brønsted acid required to protonate the benzylic hydroxyl group. The precise electronic balance of the scaffold allows this SN​1 reaction to proceed at room temperature without harsh heating, which could otherwise lead to unwanted Friedel-Crafts oligomerization.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 eq, 2.91 g, 10 mmol) in anhydrous TFA (15 mL).

    • Nucleophile Addition: Cool the flask to 0 °C in an ice bath. Slowly add thioglycolic acid (1.2 eq, 1.10 g, 12 mmol) dropwise over 5 minutes.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours under a nitrogen atmosphere.

    • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material is UV-active and stains dark blue with p-anisaldehyde. The thioether product will show a lower Rf​ shift (due to the carboxylic acid tail) and stains yellow/brown. Complete consumption of the starting material validates successful carbocation generation and trapping.

    • Workup: Pour the reaction mixture slowly into 100 mL of crushed ice/water to quench the TFA. A white/pale-yellow precipitate will form.

    • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry the solid under high vacuum to yield the benzhydrylsulfanyl acetic acid derivative.

    Protocol B: Suzuki-Miyaura Biaryl Extension

    This protocol utilizes the 4-bromo handle to install an extended aryl group while leaving the secondary alcohol intact [3].

    Mechanistic Rationale: A biphasic solvent system (Toluene/EtOH/H₂O) is explicitly chosen. Water dissolves the inorganic base (K₂CO₃) to form the reactive boronate complex, while toluene solubilizes the highly lipophilic bromobenzhydrol. Ethanol acts as a phase-transfer agent, bridging the aqueous and organic layers to accelerate transmetalation. The free secondary alcohol is tolerated, eliminating the need for protecting groups.

    Step-by-Step Methodology:

    • Charge: To a 100 mL Schlenk flask, add (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 eq, 1.45 g, 5.0 mmol), phenylboronic acid (1.2 eq, 0.73 g, 6.0 mmol), and K₂CO₃ (2.5 eq, 1.73 g, 12.5 mmol).

    • Solvent & Degassing (Critical Step): Add a solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 30 mL). Strict oxygen exclusion is mandatory; trace O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex. Degas the mixture by sparging with pure Argon for at least 15 minutes.

    • Catalyst Addition: Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 289 mg, 5 mol%). The solution will appear pale yellow.

    • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours.

    • In-Process Control (Self-Validation): As the active Pd(0) enters the catalytic cycle, the solution may darken slightly. A persistent black precipitate (palladium black) indicates premature catalyst deactivation (likely due to poor degassing). Successful conversion is confirmed by LC-MS, showing the disappearance of the characteristic brominated isotope pattern (M, M+2 of equal intensity) and the appearance of the higher-mass biaryl product.

    • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the biaryl benzhydrol.

    References

    • Title: Synthesis and Psychobiological Evaluation of Modafinil Analogs in Mice Source: Daru Journal of Pharmaceutical Sciences (via PMC) URL: [Link]

    • Title: Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols Source: ACS Omega URL: [Link]

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

    Method

    Application Note: (4-Bromophenyl)(3,5-dimethylphenyl)methanol as a Versatile Synthetic Intermediate

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Profile In modern drug discovery and materials science, the rapid assembly of complex molecular architecture...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Introduction and Chemical Profile

    In modern drug discovery and materials science, the rapid assembly of complex molecular architectures relies heavily on bifunctional building blocks. (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) is a highly versatile diarylmethanol intermediate that offers orthogonal reactivity vectors.

    The molecule possesses two distinct functional handles:

    • The Benzylic Alcohol: Prone to Lewis acid-mediated activation, forming a highly stabilized diarylmethyl carbocation. This site is primed for nucleophilic substitutions, Friedel-Crafts alkylations, and deoxygenative reductions[1].

    • The Aryl Bromide: A robust electrophile for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid structural elongation[2].

    The 3,5-dimethylphenyl moiety is not merely structural; it imparts enhanced lipophilicity and specific steric constraints, which are highly valuable in tuning the pharmacokinetics of downstream drug candidates[2].

    Mechanistic Insights & Reactivity Profile

    The strategic value of this intermediate lies in its chemoselectivity . You can selectively functionalize one site without the need for protecting groups:

    • Carbocation Stabilization: When treated with Lewis acids (e.g., Cu(OTf)₂, BF₃·OEt₂), the hydroxyl group is activated and leaves as water or an alkoxide complex. The resulting carbocation is heavily stabilized by the extended π-systems of the two aryl rings. The electron-donating inductive effect of the 3,5-dimethyl groups further lowers the activation energy for this pathway, making it an excellent substrate for cyanation or arylation[1][3].

    • Orthogonal Cross-Coupling: Palladium-catalyzed cross-coupling at the C–Br bond can be performed under mild basic conditions where the benzylic alcohol remains completely unreactive. The steric hindrance provided by the adjacent aryl rings prevents unwanted oxidation or etherification of the alcohol during the catalytic cycle[2].

    Quantitative Reaction Parameters

    The following table summarizes the key quantitative data for the primary synthetic transformations of this intermediate, providing a baseline for reaction optimization.

    Reaction PathwayCatalyst / ReagentsTarget Bond ModifiedTypical Yield (%)Mechanistic Advantage
    Cu-Catalyzed Arylation Cu(OTf)₂, Ar-B(OH)₂C–OH (Substitution)72 - 86%Direct conversion of alcohol to triarylmethane without prior halogenation[1].
    Suzuki-Miyaura Coupling Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃C–Br (Cross-Coupling)75 - 95%High chemoselectivity; preserves the benzylic OH for late-stage modification[2].
    Deoxygenative Reduction TiCl₄ / NaBH₄ or BF₃·OEt₂ / Et₃SiHC–OH (Reduction)79 - 96%Clean conversion to diarylmethanes, avoiding over-reduction of the aromatic rings[4].
    Lewis Acid Cyanation BF₃·OEt₂, t-BuNCC–OH (Substitution)81 - 91%Efficient access to α-arylated nitriles using a stable isocyanide source[3].

    Divergent Synthetic Workflows

    G SM (4-Bromophenyl)(3,5-dimethylphenyl)methanol CAS: 944684-27-9 Pathway1 Cu-Catalyzed Arylation (Arylboronic Acid) SM->Pathway1 C-OH Cleavage Pathway2 Pd-Catalyzed Suzuki Coupling (Arylboronic Acid) SM->Pathway2 C-Br Insertion Pathway3 Deoxygenative Reduction (Lewis Acid / Silane) SM->Pathway3 Hydride Transfer Prod1 Triarylmethanes (Anti-cancer agents / Dyes) Pathway1->Prod1 Prod2 Biaryl Diarylmethanols (Phosphatase Inhibitors) Pathway2->Prod2 Prod3 Diarylmethanes (SGLT2 Inhibitor Scaffolds) Pathway3->Prod3

    Divergent synthetic pathways of (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

    Detailed Experimental Protocols

    Protocol A: Synthesis of Triarylmethanes via Cu-Catalyzed Arylation

    Triarylmethanes are critical scaffolds in the development of anti-breast cancer agents and functional dyes. This protocol utilizes a Lewis acid to activate the alcohol directly, bypassing the need to convert it into a highly reactive (and unstable) diarylmethyl halide[1].

    Causality & Design: Cu(OTf)₂ acts dually. First, it functions as a Lewis acid to cleave the C–OH bond, generating a stabilized diarylmethyl carbocation. Second, it facilitates the transmetalation of the arylboronic acid, leading to direct C–C bond formation[1].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, combine (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

    • Catalyst Addition: Add Cu(OTf)₂ (20 mol%) as the catalyst[1].

    • Atmosphere Control: Evacuate and backfill the flask with dry nitrogen three times. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (Chan-Lam type side reactions).

    • Reaction: Inject anhydrous chlorobenzene (to achieve a 0.2 M concentration) and heat the mixture to 80 °C for 4–12 hours.

    • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The highly polar diarylmethanol spot (low Rf) will deplete, replaced by a highly non-polar, strongly UV-active triarylmethane spot (high Rf).

    • Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

    Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

    This workflow is utilized to synthesize biaryl-containing diarylmethanols, which are key intermediates in the synthesis of nonpeptidic inhibitors for protein tyrosine phosphatases[2].

    Causality & Design: Pd(PPh₃)₄ is selected as the catalyst because it undergoes oxidative addition selectively at the weaker C–Br bond. Mild basic conditions (Na₂CO₃) are sufficient to activate the boronic acid for transmetalation while keeping the sterically hindered benzylic alcohol unreactive, preventing unwanted etherification[2].

    Step-by-Step Methodology:

    • Preparation: Charge a round-bottom flask with (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 equiv), the target arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%)[2].

    • Solvent System: Add a thoroughly degassed mixture of DME/EtOH/H₂O (2:1:1 v/v/v) and Na₂CO₃ (2.0 equiv). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, while EtOH acts as a phase-transfer facilitator.

    • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 6–8 hours.

    • Self-Validation (Visual): The reaction mixture will transition from a bright yellow suspension to a dark brown/black mixture as the active Pd(0) species cycles and eventually aggregates into palladium black upon completion.

    • Workup: Cool the mixture, dilute with water, and extract with CH₂Cl₂. Wash the organic layer with brine, dry over MgSO₄, and purify by silica gel chromatography to yield the biaryl diarylmethanol.

    Protocol C: Deoxygenative Reduction to Diarylmethanes

    Diarylmethanes are the core structural motif of SGLT2 inhibitors (e.g., canagliflozin and dapagliflozin analogs)[4].

    Causality & Design: A strong Lewis acid (BF₃·OEt₂ or TiCl₄) coordinates to the hydroxyl oxygen, transforming it into a superior leaving group. The subsequent addition of a mild hydride source (triethylsilane, Et₃SiH) traps the resulting carbocation. Et₃SiH is chosen over NaBH₄ here because it performs exceptionally well in non-polar solvents (CH₂Cl₂) and avoids over-reduction[4].

    Step-by-Step Methodology:

    • Preparation: Dissolve the diarylmethanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C in an ice bath under an inert atmosphere.

    • Activation: Add BF₃·OEt₂ (1.2 equiv) dropwise.

    • Self-Validation (Visual): A transient, vivid color change (typically deep red or orange) will occur immediately. This is the visual confirmation of the stabilized diarylmethyl carbocation formation.

    • Reduction: Slowly add triethylsilane (Et₃SiH, 1.5 equiv) dropwise to the activated mixture[4].

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The solution will decolorize (returning to pale yellow or colorless) as the highly conjugated carbocation is quenched by the hydride.

    • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with CH₂Cl₂, dry the organic phase, and purify via short-path chromatography to obtain the pure diarylmethane.

    References

    • Source: The Journal of Organic Chemistry (via ResearchGate)
    • Source: ACS Omega (via ResearchGate)
    • Copper-mediated arylation with arylboronic acids: Facile and modular synthesis of triarylmethanes Source: Beilstein Journal of Organic Chemistry URL
    • Source: Journal of Medicinal Chemistry (via PMC / NIH)

    Sources

    Application

    Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Abstract This comprehensive guide provides a detailed exploration of synthetic strategies for the chemical modification of the secondary hydroxyl group in (4-Bromophenyl)(3,5-dimethylphenyl)methanol. This diarylmethanol...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This comprehensive guide provides a detailed exploration of synthetic strategies for the chemical modification of the secondary hydroxyl group in (4-Bromophenyl)(3,5-dimethylphenyl)methanol. This diarylmethanol scaffold is representative of structures frequently encountered in medicinal chemistry and materials science, where the hydroxyl moiety serves as a critical nexus for molecular elaboration.[1][2] This document outlines the core chemical principles, provides detailed, step-by-step laboratory protocols, and discusses the analytical characterization of the resulting ether, ester, and silyl ether derivatives. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical handle for the synthesis of novel chemical entities.

    Introduction: Strategic Importance of Hydroxyl Derivatization

    (4-Bromophenyl)(3,5-dimethylphenyl)methanol is a diarylmethanol featuring a stereogenic center and functional groups amenable to diverse synthetic transformations. The hydroxyl group, in particular, is a prime target for derivatization. Its modification can profoundly impact a molecule's pharmacological and physicochemical properties, including:

    • Modulation of Bioactivity: Conversion to an ester or ether can alter binding interactions with biological targets.

    • Improved Pharmacokinetics: Adjusting lipophilicity through derivatization can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

    • Prodrug Strategies: Ester derivatives are frequently employed as prodrugs, which can be enzymatically cleaved in vivo to release the active parent alcohol.

    • Synthetic Intermediates: The hydroxyl group can be temporarily protected (e.g., as a silyl ether) to allow for selective reactions at other sites on the molecule, such as the aryl bromide.

    This guide focuses on three primary classes of derivatization: O-Alkylation (Etherification) , O-Acylation (Esterification) , and O-Silylation (Protection) . We will delve into the mechanistic underpinnings and practical execution of each of these cornerstone transformations.

    Foundational Chemical Principles

    The reactivity of the hydroxyl group in (4-Bromophenyl)(3,5-dimethylphenyl)methanol is governed by its chemical environment. As a secondary benzylic alcohol, it exhibits moderate reactivity. Key considerations include:

    • Steric Hindrance: The presence of the bulky 3,5-dimethylphenyl group adjacent to the hydroxyl-bearing carbon can influence the accessibility of the reaction center, potentially slowing reaction rates, especially for sterically demanding reagents.[3]

    • Nucleophilicity: The oxygen atom's lone pairs make the hydroxyl group a nucleophile, albeit a relatively weak one. Its nucleophilicity must be enhanced for many reactions, typically by deprotonation with a base to form a more potent alkoxide nucleophile.[4]

    • Leaving Group Potential: The hydroxyl group is a poor leaving group (-OH). To facilitate substitution reactions, it must first be activated or converted into a better leaving group.[5][6]

    The following sections detail specific methodologies that leverage these principles to achieve efficient and selective derivatization.

    Strategic Derivatization Pathways

    The choice of derivatization strategy depends on the desired final product and its intended application. The following diagram illustrates the primary pathways discussed in this guide.

    G cluster_start Starting Material cluster_paths Derivatization Pathways SM (4-Bromophenyl)(3,5-dimethylphenyl)methanol Ether Ether Derivatives SM->Ether O-Alkylation (e.g., Williamson Synthesis) Ester Ester Derivatives SM->Ester O-Acylation (e.g., Fischer, Acyl Halides, Mitsunobu) Silyl Silyl Ether Derivatives (Protection) SM->Silyl O-Silylation (e.g., Silyl Chlorides)

    Caption: Primary derivatization routes for the hydroxyl group.

    O-Alkylation: The Williamson Ether Synthesis

    The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[7][8] It proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[8]

    Mechanism Rationale: The reaction requires a strong base to deprotonate the alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is particularly effective as it generates hydrogen gas as the only byproduct, which is easily removed, driving the deprotonation to completion. The subsequent S_N2 reaction works best with unhindered electrophiles like methyl or primary alkyl halides.[9][10]

    G cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH Ar-OH (Alcohol) Alkoxide Ar-O⁻Na⁺ (Alkoxide) ROH->Alkoxide Deprotonation Base NaH (Strong Base) Base->Alkoxide H2 H₂ (gas) Alkoxide->H2 AlkylHalide R'-X (Alkyl Halide) Ether Ar-O-R' (Ether Product) AlkylHalide->Ether Salt NaX Ether->Salt Alkoxide_ref Ar-O⁻Na⁺ Alkoxide_ref->Ether Nucleophilic Attack

    Caption: Mechanism of the Williamson Ether Synthesis.

    Protocol 4.1: Synthesis of 1-Bromo-4-((methoxy(3,5-dimethylphenyl))methyl)benzene

    Principle: The hydroxyl group of the starting material is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to form the sodium alkoxide. This nucleophile then displaces the iodide from methyl iodide in an S_N2 reaction to yield the corresponding methyl ether.

    Materials and Reagents:

    • (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (Et₂O)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel

    Procedure:

    • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise.

      • Scientist's Note: The addition of NaH will cause hydrogen gas evolution. Ensure proper ventilation and add slowly to control the effervescence.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

    • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl ether.

    O-Acylation: Ester Formation Strategies

    Esterification is a fundamental transformation in organic synthesis. For a secondary alcohol like our substrate, several effective methods are available.

    Acylation with Acyl Chlorides

    This is a highly efficient and rapid method for ester formation, especially for sterically hindered alcohols where Fischer esterification may be sluggish.[11] The reaction proceeds via a nucleophilic addition-elimination mechanism. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol.[11]

    Protocol 5.1.1: Synthesis of (4-Bromophenyl)(3,5-dimethylphenyl)methyl acetate

    Principle: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A pyridine base serves as both a catalyst and a scavenger for the HCl generated during the reaction.

    Materials and Reagents:

    • (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    • Acetyl chloride (CH₃COCl)

    • Pyridine (or triethylamine)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous MgSO₄

    Procedure:

    • Setup: In a dry round-bottom flask under nitrogen, dissolve (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add pyridine (2.0 eq) to the solution and cool to 0 °C.

    • Acylation: Slowly add acetyl chloride (1.2 eq) dropwise. A precipitate (pyridinium hydrochloride) may form.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated aqueous NaHCO₃ (1x) to remove any remaining acid, and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: The crude ester is often pure enough for many applications, but can be further purified by flash chromatography if necessary.

    The Mitsunobu Reaction

    The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[5][12] Although the starting material here is achiral, the reaction is notable for its mild conditions and broad substrate scope.[13] The mechanism involves activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][14]

    Causality of Reagents: PPh₃ and DEAD combine to form a phosphonium intermediate. The alcohol's oxygen attacks this intermediate, making the hydroxyl group an excellent leaving group (an oxyphosphonium salt). The nucleophile (a carboxylate anion, formed by deprotonation of a carboxylic acid) then displaces this leaving group in an S_N2 fashion.[5][6]

    Protocol 5.2.1: Esterification using Benzoic Acid via Mitsunobu Reaction

    Principle: The alcohol is activated in situ by PPh₃ and DIAD, allowing for nucleophilic substitution by the benzoate anion to form the corresponding ester.

    Materials and Reagents:

    • (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    • Benzoic acid

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous THF

    Procedure:

    • Setup: To a dry round-bottom flask under nitrogen, add (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq). Dissolve in anhydrous THF (approx. 0.2 M).

    • Reaction: Cool the solution to 0 °C. Add DIAD (1.5 eq) dropwise over 15-20 minutes. The solution may turn from colorless to yellow/orange.

      • Scientist's Note: The order of addition can be critical. Pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and acid can sometimes improve results.[12]

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

    • Work-up & Purification:

      • Concentrate the reaction mixture under reduced pressure.

      • The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate).

      • Purification is typically achieved by direct flash column chromatography on silica gel.

    O-Silylation: Protecting the Hydroxyl Group

    Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and selective removal. The choice of silylating agent determines the stability of the resulting silyl ether.

    Rationale for Silyl Group Choice:

    • TMS (Trimethylsilyl): Labile, removed under very mild acidic or basic conditions.

    • TBDMS (tert-Butyldimethylsilyl): More robust, stable to many reaction conditions but readily cleaved by fluoride sources (e.g., TBAF). This is a workhorse protecting group.

    • TIPS (Triisopropylsilyl): Very sterically hindered and stable, requiring stronger conditions for cleavage.

    The base-catalyzed silylation of alcohols is a common and efficient method.[15] Imidazole is often used as it catalyzes the reaction and neutralizes the HCl byproduct.

    Protocol 6.1: Synthesis of ((4-Bromophenyl)(3,5-dimethylphenyl)methoxy)(tert-butyl)dimethylsilane

    Principle: The alcohol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole. The imidazole acts as a base to deprotonate the alcohol and as a nucleophilic catalyst.

    Materials and Reagents:

    • (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Diethyl ether, Water, Brine, Anhydrous MgSO₄

    Procedure:

    • Setup: In a dry flask, dissolve (4-Bromophenyl)(3,5-dimethylphenyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approx. 0.5 M).

    • Silylation: Add TBDMSCl (1.2 eq) in one portion.

    • Stir the reaction at room temperature for 2-6 hours. Monitor completion by TLC.

    • Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with water (3x) to remove DMF, then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify by flash column chromatography on silica gel to yield the pure TBDMS ether.

    Analytical Characterization of Derivatives

    Confirmation of successful derivatization is achieved through standard spectroscopic techniques.[16][17]

    Derivative Class¹H NMR Spectroscopy¹³C NMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
    Starting Alcohol Broad singlet for -OH proton (variable shift); Singlet/doublet for benzylic -CH-OH (~5.7-5.9 ppm).[18]Signal for carbon bearing -OH (~75-85 ppm).[19]Broad O-H stretch (3200-3600 cm⁻¹); C-O stretch (~1050 cm⁻¹).[18][20]Molecular ion peak (M⁺) may be weak; Common fragmentation is loss of H₂O (M-18).[19]
    Ether (Methyl) Disappearance of -OH signal; Appearance of a new singlet for -OCH₃ (~3.3-3.5 ppm); Downfield shift of benzylic -CH-O- proton.Appearance of -OCH₃ carbon (~56-58 ppm); Downfield shift of benzylic carbon.Disappearance of broad O-H stretch; Appearance of C-O-C stretch (~1100 cm⁻¹).M⁺ corresponding to the ether; Fragmentation patterns will change accordingly.
    Ester (Acetate) Disappearance of -OH signal; Appearance of a new singlet for -OCOCH₃ (~2.1 ppm); Significant downfield shift of benzylic -CH-O- proton (>6.5 ppm).Appearance of ester C=O carbon (~170 ppm) and -CH₃ carbon (~21 ppm).Disappearance of broad O-H stretch; Strong C=O stretch (~1735-1750 cm⁻¹); C-O stretch (~1240 cm⁻¹).M⁺ corresponding to the ester; Characteristic fragmentation includes loss of the acyl group.
    Silyl Ether (TBDMS) Disappearance of -OH signal; Appearance of new singlets for Si-(CH₃)₂ (~0.1 ppm) and Si-C(CH₃)₃ (~0.9 ppm).Appearance of new signals for the silyl group carbons.Disappearance of broad O-H stretch; Strong Si-O-C stretch (~1100 cm⁻¹).M⁺ is often weak; Common fragment is loss of the tert-butyl group (M-57).

    References

    • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic-chemistry.org. Retrieved from [Link]

    • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

    • Polo, V., et al. (2016). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Chemical Science, 7(5), 3343-3351. Retrieved from [Link]

    • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

    • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

    • J&K Scientific LLC. (2026, February 23). Fischer Esterification. Retrieved from [Link]

    • Polo, V., et al. (2018, June 29). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Semantic Scholar. Retrieved from [Link]

    • Hartwig, J. F., et al. (2016). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. Journal of the American Chemical Society, 138(40), 13461-13468. Retrieved from [Link]

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

    • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

    • Smith, T. E. (2011). A Silylation Based Kinetic Resolution of Secondary Alcohols And The Synthesis And Structural Characterization of Pyridyl-oxazolidine Compounds. University of South Carolina. Retrieved from [Link]

    • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

    • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

    • Gelest. (n.d.). General Silylation Procedures. Gelest. Retrieved from [Link]

    • LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

    • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

    • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

    • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

    • Save My Exams. (2026, February 24). Acylation Mechanism. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

    • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

    • SciSpace. (n.d.). Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. Retrieved from [Link]

    • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

    • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
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    • Wiley. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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    • ResearchGate. (n.d.). Conventional synthetic methods of diarylmethanols. Retrieved from [Link]

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    Method

    NMR spectroscopic analysis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    An Application Note for the Comprehensive NMR Spectroscopic Analysis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for the Comprehensive NMR Spectroscopic Analysis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Authored by: Gemini, Senior Application Scientist

    Abstract

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure and purity.[1][2] This application note provides a detailed, in-depth guide to the structural elucidation of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, a diarylmethanol compound, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This guide is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale for experimental choices and data interpretation. We present a self-validating workflow that leverages ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to achieve unambiguous structural assignment.

    Introduction and Significance

    (4-Bromophenyl)(3,5-dimethylphenyl)methanol is a diarylmethanol derivative. Compounds of this class are important structural motifs in medicinal chemistry and materials science. Accurate and complete characterization of such molecules is a prerequisite for understanding their chemical behavior, biological activity, and for meeting stringent regulatory requirements.[1] NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level information, making it the gold standard for structural verification.[2]

    This guide moves beyond a simple recitation of data, offering a methodological framework for analysis. By integrating 1D and 2D NMR techniques, we establish a robust, cross-validating system for confirming the identity and connectivity of every atom in the target molecule.

    Molecular Structure and Predicted Spectroscopic Features

    The first step in any NMR analysis is to examine the molecule's structure to predict the number and type of signals expected.

    Structure: (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Chemical structure of (4-Bromophenyl)(3,5-dimethylphenyl)methanol with protons and carbons labeled for NMR analysis.
    • ¹H NMR Predictions:

      • Symmetry: The 4-bromophenyl ring has a plane of symmetry, making H-2 and H-6 equivalent, and H-3 and H-5 equivalent. The 3,5-dimethylphenyl ring also has a plane of symmetry, making the two methyl groups (H-11) equivalent, and the aromatic protons H-8 and H-10 equivalent.

      • Expected Signals: We anticipate 7 distinct proton signals: H-2/6, H-3/5, H-8/10, H-9, the benzylic H-1, the two equivalent methyl groups (H-11), and the hydroxyl proton (OH).

    • ¹³C NMR Predictions:

      • Symmetry: The same symmetry elements apply.

      • Expected Signals: We anticipate 10 distinct carbon signals: C-1 (benzylic), C-2/6, C-3/5, C-4, C-7, C-8/10, C-9, C-11 (methyls), and the two quaternary carbons C-5a and C-5b.

    Experimental Protocols: From Sample Preparation to Data Acquisition

    The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.

    Protocol 1: High-Quality Sample Preparation

    The objective is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]

    • Analyte Preparation: Weigh approximately 10-25 mg of (4-Bromophenyl)(3,5-dimethylphenyl)methanol for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

    • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for many organic molecules and has a single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[5][6]

    • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7][8] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper magnetic field shimming.[7][9]

    • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear solution is mandatory.[10]

    • Filtration (Critical Step): To remove any dust or micro-particulates, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent).[3][8] This step is vital for achieving sharp lineshapes.

    • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

    Protocol 2: 1D and 2D NMR Data Acquisition

    The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

    Experiment Key Parameters & Rationale
    ¹H NMR Pulse Program: Standard single-pulse (zg30). Spectral Width: ~12-16 ppm. Acquisition Time: ~3-4 seconds (for good digital resolution). Relaxation Delay (d1): 1-2 seconds. Number of Scans: 8-16 (adjust for concentration). Rationale: This is the foundational experiment to identify all proton environments, their integrations, and coupling patterns.[1][11]
    ¹³C{¹H} NMR Pulse Program: Standard single-pulse with proton decoupling (zgpg30). Spectral Width: ~220-240 ppm. Acquisition Time: ~1-2 seconds. Relaxation Delay (d1): 2-5 seconds. Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H). Rationale: Broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, making it easy to count the number of distinct carbon environments.[12][13]
    ¹H-¹H COSY Pulse Program: Standard gradient-selected COSY (cosygpqf). Spectral Width: Same as ¹H NMR in both dimensions. Number of Scans: 2-4 per increment. Rationale: Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing which protons are neighbors within a spin system.[11][14] This is crucial for tracing connectivities within the aromatic rings.
    ¹H-¹³C HSQC Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3). ¹H Spectral Width: ~10-12 ppm. ¹³C Spectral Width: ~160-180 ppm. Rationale: This experiment generates a correlation peak for each proton and the carbon atom to which it is directly attached (one-bond C-H coupling).[14][15][16] It is the most reliable way to assign protonated carbons.
    ¹H-¹³C HMBC Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf). ¹H Spectral Width: ~10-12 ppm. ¹³C Spectral Width: ~200-220 ppm. Long-Range Coupling Delay: Optimized for J-couplings of ~8 Hz. Rationale: This powerful experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is essential for connecting different fragments of the molecule, such as linking the benzylic proton to carbons in both aromatic rings.[15]

    Data Processing and Structural Elucidation Workflow

    A systematic approach is required to interpret the suite of NMR spectra. The general processing workflow for all experiments includes Fourier transformation, phase correction, and baseline correction.[17]

    G cluster_data Data Acquisition cluster_analysis Structural Analysis H1 ¹H NMR A1 Identify Proton Spin Systems & Count Signals H1->A1 Chemical Shift, Integration, Multiplicity C13 ¹³C NMR C13->A1 Carbon Count COSY ¹H-¹H COSY COSY->A1 H-H Connectivity HSQC ¹H-¹³C HSQC A2 Assign Protonated Carbons HSQC->A2 Direct C-H Bonds HMBC ¹H-¹³C HMBC A3 Connect Fragments & Assign Quaternary Carbons HMBC->A3 Long-Range C-H Bonds A1->A2 A2->A3 A4 Final Structure Verification A3->A4

    Caption: Workflow for NMR-based structure elucidation.

    Step 1: Analysis of ¹H NMR Spectrum

    The ¹H NMR spectrum provides the initial overview of the proton framework.

    • Aromatic Region (δ ≈ 7.0-7.6 ppm):

      • 4-Bromophenyl Ring: Expect two signals, each integrating to 2H. Due to the strong electron-withdrawing effect of bromine, the H-3/5 protons will be further downfield than H-2/6. The signals should appear as doublets due to coupling with their ortho neighbors (³JHH ≈ 8-9 Hz).[18]

      • 3,5-Dimethylphenyl Ring: Expect two signals. The H-8/10 protons will appear as a single peak (integrating to 2H), likely a singlet or a finely split multiplet due to small meta-couplings. The H-9 proton will be a singlet (integrating to 1H).

    • Benzylic Proton (H-1, δ ≈ 5.7-5.9 ppm): This single proton is attached to a carbon bearing both two aromatic rings and an oxygen atom, shifting it significantly downfield. It will likely appear as a singlet, or a broad singlet if it has a very small coupling to the OH proton.

    • Methyl Protons (H-11, δ ≈ 2.3 ppm): The two methyl groups are equivalent and will give rise to a sharp singlet integrating to 6H.[19]

    • Hydroxyl Proton (OH, variable δ ≈ 1.5-3.0 ppm): The chemical shift of the OH proton is highly dependent on concentration, temperature, and solvent purity. It often appears as a broad singlet and may not show coupling to the benzylic proton due to rapid chemical exchange.[19]

    Step 2: Analysis of ¹³C NMR Spectrum

    This spectrum confirms the carbon skeleton of the molecule.

    • Aromatic Region (δ ≈ 120-145 ppm): Expect multiple signals corresponding to the aromatic carbons. Quaternary carbons (C-4, C-5a, C-5b) will typically have weaker signals.[20] The carbon attached to bromine (C-4) will be shifted upfield relative to the other substituted carbons due to the heavy atom effect.

    • Benzylic Carbon (C-1, δ ≈ 75-80 ppm): This carbon, attached to two aryl groups and an oxygen, will be significantly downfield in the sp³ region.[21]

    • Methyl Carbons (C-11, δ ≈ 21 ppm): A single, typically strong signal is expected for the two equivalent methyl carbons.[20][21]

    Step 3: Interpretation of 2D NMR Data for Unambiguous Assignment

    2D NMR provides the definitive connections to assemble the molecular puzzle.

    G struct ¹H NMR (Proton Signals) ¹³C NMR (Carbon Signals) COSY (H-H Links) HSQC (Direct C-H Links) HMBC (Long-Range C-H Links) analysis Identify Spin Systems Correlate Protons to Carbons Connect Molecular Fragments Assign Quaternary Carbons Confirm Final Structure struct:f0->analysis:f0 struct:f2->analysis:f0 struct:f0->analysis:f1 struct:f1->analysis:f1 struct:f3->analysis:f1 struct:f4->analysis:f2 struct:f4->analysis:f3 analysis:f1->analysis:f2 analysis:f2->analysis:f3 analysis:f3->analysis:f4

    Caption: Interrelation of NMR experiments for structural analysis.

    • COSY Analysis:

      • A strong cross-peak will be observed between the signals for H-2/6 and H-3/5, confirming their ortho relationship in the 4-bromophenyl ring.

      • No other significant correlations are expected, as the other protons are largely isolated from each other by quaternary carbons or more than 3 bonds.

    • HSQC Analysis:

      • This spectrum will directly link each proton signal (except the OH) to its attached carbon. For example, the proton signal at ~2.3 ppm will show a correlation to the carbon signal at ~21 ppm, definitively assigning both to the methyl groups (H-11 and C-11).

      • This provides a powerful method to assign all protonated carbons (C-1, C-2/6, C-3/5, C-8/10, C-9, and C-11).[16]

    • HMBC Analysis (The Key to Connectivity):

      • Benzylic Proton (H-1): This is the most important proton for establishing the overall structure. It will show long-range correlations (³JCH) to the quaternary carbons of both rings (C-5a and C-7) and to the ortho carbons of both rings (C-2/6 and C-8/10). This unambiguously proves that the two aromatic rings are attached to the same benzylic carbon.

      • Methyl Protons (H-11): These protons will show correlations to their own carbon (C-11, a residual one-bond correlation may be visible), the ortho carbons (C-8/10), and the substituted ipso-carbon (C-5b). This confirms the placement of the methyl groups on the second aromatic ring.

    Summary of Spectroscopic Data

    The following table summarizes the predicted NMR data for (4-Bromophenyl)(3,5-dimethylphenyl)methanol in CDCl₃. Actual values may vary slightly based on experimental conditions.

    Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling (J, Hz) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (from H to C)
    1 (CH-OH)~5.8s~78C-2/6, C-5a, C-7, C-8/10
    2/6~7.3d, J ≈ 8.5~129C-4, C-5a
    3/5~7.5d, J ≈ 8.5~132C-1, C-4
    4--~122-
    5a--~143-
    7--~141-
    8/10~7.1s~127C-5b, C-9
    9~7.0s~130C-5b, C-8/10
    11 (CH₃)~2.3s~21C-5b, C-8/10
    5b--~138-
    OHvariablebr s--

    Conclusion

    This application note has detailed a comprehensive and systematic workflow for the complete structural elucidation of (4-Bromophenyl)(3,5-dimethylphenyl)methanol using multinuclear and multidimensional NMR spectroscopy. By logically progressing from simple 1D experiments to more complex 2D correlation experiments, each assignment is cross-validated, leading to an unambiguous and trustworthy structural confirmation. The protocols and interpretive strategies outlined herein serve as a robust template for the analysis of related small molecules, providing the high-quality, reliable data essential for professionals in research and drug development.

    References

    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

    • University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

    • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

    • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

    • Millersville University. (n.d.). Sample Preparation. Retrieved from [Link]

    • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

    • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

    • Reich, H. J. (2020, February 14). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

    • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

    • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

    • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

    • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

    • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

    • Scribd. (n.d.). Factors Influencing NMR J-Coupling. Retrieved from [Link]

    • Grunwald, J. D., et al. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. Retrieved from [Link]

    • Chem-Station International Edition. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

    • OpenStax. (2023, September 20). 13.11 Characteristics of ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

    • SlideShare. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

    • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]

    • AOCS. (n.d.). Introduction of NMR. Retrieved from [Link]

    Sources

    Application

    Application Note: Mass Spectrometry Fragmentation Profiling of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Introduction & Chemical Context (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS 944684-27-9) is a sterically hindered diarylmethanol, belonging to the benzhydrol structural class[1]. Diarylmethanols serve as critical in...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Chemical Context

    (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS 944684-27-9) is a sterically hindered diarylmethanol, belonging to the benzhydrol structural class[1]. Diarylmethanols serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines and targeted therapeutics[2].

    Accurate structural elucidation of these compounds via Electron Ionization Mass Spectrometry (EI-MS) relies on understanding their distinct fragmentation pathways. These pathways are primarily driven by the stability of carbocation intermediates[2] and the inductive effects of their aromatic substituents[3]. This application note details the mechanistic fragmentation pattern of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, providing a self-validating protocol for analytical chemists to confidently identify this molecule and its derivatives.

    Experimental Protocol: Self-Validating EI-MS Workflow

    To ensure high trustworthiness and reproducibility, the following self-validating EI-MS protocol is recommended for the analysis of diarylmethanols.

    Step 1: Instrument Calibration & Tuning

    Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are within acceptable abundance ranges. This ensures the mass analyzer is correctly calibrated across the expected mass range (m/z 50–350) for the target analyte[4].

    Step 2: Sample Preparation

    Dissolve 1 mg of (4-Bromophenyl)(3,5-dimethylphenyl)methanol in 1 mL of MS-grade ethyl acetate or dichloromethane.

    • Causality: Diarylmethanols can undergo thermal degradation or dehydration in the GC inlet[5]. Using a highly volatile, non-protic solvent minimizes matrix-induced ionization suppression and thermal breakdown prior to ionization.

    Step 3: GC-MS Acquisition Parameters
    • Inlet Temperature: 250 °C (Keep as low as possible to prevent thermal dehydration to the corresponding ether or alkene).

    • Ionization Energy: 70 eV (Standard for EI to ensure reproducible fragmentation libraries)[6].

    • Mass Range: m/z 40 to 350.

    • Source Temperature: 230 °C.

    Step 4: Data Validation (The Isotopic Check)

    Before interpreting fragments, locate the molecular ion region. Because the molecule contains one bromine atom, the molecular ion and any bromine-retaining fragments must exhibit a characteristic 1:1 isotopic doublet separated by 2 Da (due to 79 Br and 81 Br)[7]. If this doublet is absent in the parent ion, the sample may have degraded, or the peak is misassigned.

    Mechanistic Fragmentation Analysis

    The fragmentation of (4-Bromophenyl)(3,5-dimethylphenyl)methanol (Molecular Formula: C 15​ H 15​ BrO) under 70 eV EI conditions proceeds via three primary, mechanistically predictable pathways.

    The Molecular Ion and Isotopic Signature

    The molecular ion [M] +∙ appears as a distinct doublet at m/z 290 ( 79 Br) and m/z 292 ( 81 Br) in a ~1:1 ratio[7]. Due to the stability of the aromatic rings, the molecular ion is typically visible, though its relative abundance may be low compared to the base peak.

    Formation of the Diarylcarbenium Ion (Loss of •OH)

    The most favorable fragmentation for benzhydrol derivatives is the loss of a hydroxyl radical (•OH, 17 Da)[5].

    [M] +∙ (m/z 290/292) → [M - •OH] + (m/z 273/275) + •OH

    • Causality: The resulting diarylcarbenium ion (C 15​ H 14​ Br + ) is exceptionally stable due to extensive π-conjugation across both the 4-bromophenyl and 3,5-dimethylphenyl rings[2]. This peak (m/z 273/275) often dominates the upper mass region and retains the 1:1 bromine isotopic signature.

    Alpha-Cleavage (Stevenson's Rule)

    Alpha-cleavage involves the homolytic cleavage of the carbon-aryl (C-Ar) bonds adjacent to the carbinol carbon[8]. The molecule can lose either the 4-bromophenyl radical or the 3,5-dimethylphenyl radical. According to Stevenson's Rule , the positive charge will preferentially remain on the fragment with the lowest ionization energy,[9].

    • Pathway A (Loss of 4-bromophenyl radical, C 6​ H 4​ Br•): Yields the 3,5-dimethylphenyl oxonium ion at m/z 135 (C 9​ H 11​ O + ).

    • Pathway B (Loss of 3,5-dimethylphenyl radical, C 8​ H 9​ •): Yields the 4-bromophenyl oxonium ion at m/z 185 / 187 (C 7​ H 6​ BrO + ).

    • Causality: Because the electron-donating methyl groups on the 3,5-dimethylphenyl ring stabilize the positive charge better than the electron-withdrawing bromine atom, the fragment at m/z 135 is typically more abundant than the fragment at m/z 185/187.

    Secondary Fragmentations (The Even-Electron Rule)

    Following alpha-cleavage, the resulting even-electron oxonium ions undergo further fragmentation by expelling a neutral carbon monoxide (CO, 28 Da) molecule, strictly adhering to the even-electron rule ,[10].

    • m/z 135 → m/z 107: Loss of CO yields the 3,5-dimethylphenyl cation (which rearranges to a stable tropylium-type ion, C 8​ H 11+​ )[8].

    • m/z 185/187 → m/z 157/159: Loss of CO yields the 4-bromophenyl cation (C 6​ H 4​ Br + )[7].

    Quantitative Data Summary

    The following table summarizes the diagnostic ions for (4-Bromophenyl)(3,5-dimethylphenyl)methanol to facilitate rapid spectral matching.

    m/z Value(s)Fragment FormulaIon TypeStructural AssignmentExpected Relative Abundance
    290 / 292 C 15​ H 15​ BrO +∙ Radical CationMolecular Ion [M] +∙ (1:1 Br isotope ratio)Low to Moderate
    273 / 275 C 15​ H 14​ Br + Even-ElectronDiarylcarbenium Ion [M - •OH] + High (Often Base Peak)
    185 / 187 C 7​ H 6​ BrO + Even-Electronα-cleavage: [4-bromophenyl-CH=OH] + Moderate
    157 / 159 C 6​ H 4​ Br + Even-ElectronSecondary:[m/z 185/187 - CO] + Low
    135 C 9​ H 11​ O + Even-Electronα-cleavage: [3,5-dimethylphenyl-CH=OH] + High
    107 C 8​ H 11+​ Even-ElectronSecondary: [m/z 135 - CO] + (Tropylium deriv.)Moderate to High

    Fragmentation Pathway Visualization

    The logical flow of the fragmentation cascade is mapped below, demonstrating the divergence between radical loss and alpha-cleavage pathways.

    G M_ion Molecular Ion[M]+• m/z 290 / 292 (1:1) C15H15BrO+• Loss_OH Diarylcarbenium Ion [M - •OH]+ m/z 273 / 275 (1:1) C15H14Br+ M_ion->Loss_OH - •OH (-17 Da) Alpha_1 Oxonium Ion 1 [M - C6H4Br•]+ m/z 135 C9H11O+ M_ion->Alpha_1 α-cleavage - C6H4Br• (-155/157 Da) Alpha_2 Oxonium Ion 2 [M - C8H9•]+ m/z 185 / 187 (1:1) C7H6BrO+ M_ion->Alpha_2 α-cleavage - C8H9• (-105 Da) Sec_1 Xylyl / Tropylium Ion [m/z 135 - CO]+ m/z 107 C8H11+ Alpha_1->Sec_1 - CO (-28 Da) Sec_2 Bromophenyl Cation [m/z 185 - CO]+ m/z 157 / 159 (1:1) C6H4Br+ Alpha_2->Sec_2 - CO (-28 Da)

    EI-MS fragmentation pathway of (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

    References

    • Hairui Chemical. "(4-Bromophenyl)(3,5-dimethylphenyl)methanol Product Data". hairuichem.com. URL: [Link]

    • Chemguide. "Mass Spectra - Fragmentation Patterns". chemguide.co.uk. URL: [Link]

    • Whitman College. "GCMS Section 6.6 - Fragmentation". whitman.edu. URL:[Link]

    • eGyanKosh. "Mass Spectrometry: Fragmentation Patterns". egyankosh.ac.in. URL:[Link]

    • Wang, T. et al. "Ultrafast C–C and C–N bond formation reactions in water microdroplets facilitated by the spontaneous generation of carbocations". Chemical Science, RSC Publishing, 2023. URL:[Link]

    • ACS Publications. "Biotransformation of the UV-Filter Sulisobenzone: Challenges for the Identification of Transformation Products". Environmental Science & Technology, 2013. URL: [Link]

    • Wikipedia. "Fragmentation (mass spectrometry)". wikipedia.org. URL:[Link]

    Sources

    Method

    use of diarylmethanol compounds as ligands in asymmetric catalysis

    Application Note: Diarylmethanol Compounds as Privileged Ligands and Organocatalysts in Asymmetric Synthesis Introduction & Mechanistic Causality In the landscape of asymmetric catalysis, diarylmethanol derivatives—most...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Diarylmethanol Compounds as Privileged Ligands and Organocatalysts in Asymmetric Synthesis

    Introduction & Mechanistic Causality

    In the landscape of asymmetric catalysis, diarylmethanol derivatives—most notably TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and diarylprolinols (e.g., diphenylprolinol silyl ethers)—have established themselves as "privileged" chiral scaffolds[1]. As a Senior Application Scientist, I emphasize that the success of these ligands does not rely on serendipity, but on predictable, highly structured steric and electronic causality.

    The gem-diaryl carbinol motif provides an exceptional combination of extreme steric shielding and precisely tunable electronic environments. In TADDOLs, intramolecular hydrogen bonding between the two hydroxyl groups restricts rotation, locking the aryl rings into a well-defined chiral propeller-like pocket. This structural rigidity dictates the trajectory of incoming reactants, enabling exquisite enantiofacial discrimination when complexed with transition metals (e.g., Ti, Pd, Ir) or when utilized as chiral phosphorus ligands[2].

    In organocatalysis, the Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether) leverages the diarylmethanol framework to shield one face of the reactive enamine or iminium intermediate[3]. The critical experimental choice to protect the hydroxyl group with a bulky silyl ether is not merely a stability measure; it actively prevents catalyst deactivation via parasitic oxazolidinone formation and amplifies the steric bulk, directing electrophilic attack exclusively to the unshielded face[4].

    Mechanistic Pathway Visualization

    G A Aldehyde Substrate C Iminium Ion Formation A->C B Diphenylprolinol Silyl Ether B->C Condensation D Chiral Enamine (Steric Shielding) C->D -H+ E Electrophile Addition D->E Face-selective attack E->B Catalyst Regeneration F Enantioenriched Product E->F Hydrolysis

    Mechanistic cycle of enamine activation by diphenylprolinol silyl ethers.

    Quantitative Performance Data

    The structural modularity of diarylmethanols allows for fine-tuning across diverse catalytic transformations. Table 1 summarizes benchmark parameters demonstrating the robustness of these systems.

    Table 1: Benchmark Asymmetric Transformations using Diarylmethanol Ligands

    Catalyst / Ligand SystemReaction TypeSubstratesYield (%)Enantiomeric Excess (ee)Ref
    Diphenylprolinol Silyl Ether (2a) Asymmetric Michael AdditionPropanal + Nitrostyrene82 - 99%99% (syn/anti 94:6)[4]
    Diphenylprolinol Silyl Ether (1) Direct Conjugate AdditionCinnamaldehyde + Nitromethane85 - 95%>95%[5]
    TADDOL-Derived Phosphite Asymmetric HydrosilylationAromatic Ketones80 - 95%88 - 98%[2]
    Ti-TADDOLate Complex Nucleophilic AdditionAldehydes + Dialkylzinc>90%Up to 99%[1]

    Experimental Protocols & Self-Validating Workflows

    Protocol A: Asymmetric Michael Addition using Diphenylprolinol Silyl Ether

    This protocol describes the direct conjugate addition of nitroalkanes to α,β-unsaturated aldehydes. This is a self-validating system: the syn/anti diastereomeric ratio and enantiomeric excess directly correlate with the structural integrity of the silyl ether catalyst[5].

    Reagents:

    • Diphenylprolinol tert-butyldimethylsilyl ether (Catalyst, 10 mol%)

    • Cinnamaldehyde (0.6 mmol, 1.0 equiv)

    • Nitromethane (1.8 mmol, 3.0 equiv)

    • Benzoic acid (Additive, 0.12 mmol, 20 mol%)

    • Methanol (Anhydrous, 1.2 mL)

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry nitrogen.

    • Catalyst Loading: Add the diphenylprolinol silyl ether (0.06 mmol) and benzoic acid (0.12 mmol) to the flask. Causality Note: The benzoic acid additive facilitates the rapid hydrolysis of the product-iminium intermediate, preventing product inhibition and accelerating catalyst turnover.

    • Solvent & Donor Addition: Inject anhydrous methanol (1.2 mL) followed by nitromethane (1.8 mmol). Stir for 5 minutes at room temperature (20-25 °C) to ensure complete dissolution.

    • Acceptor Addition: Dropwise, add cinnamaldehyde (0.6 mmol).

    • Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of cinnamaldehyde via TLC (Hexane/EtOAc 4:1) or GC-MS. The reaction typically reaches completion within 12-24 hours.

    • Quenching & Workup: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the Michael adduct.

    Protocol B: Preparation of Ti-TADDOLate for Asymmetric Alkylation

    TADDOLs are highly effective when complexed with Titanium for the enantioselective addition of dialkylzinc reagents to aldehydes[1].

    Step-by-Step Methodology:

    • Complexation: In a glovebox, dissolve TADDOL (1.0 equiv) in anhydrous toluene. Slowly add Ti(O-iPr)₄ (1.0 equiv) dropwise at room temperature.

    • Azeotropic Distillation: Stir for 1 hour, then remove the liberated isopropanol and toluene under high vacuum to drive the equilibrium toward the cyclic Ti-TADDOLate complex. Re-dissolve the resulting solid in anhydrous toluene.

    • Catalysis: Cool the catalyst solution (typically 10-20 mol% loading) to -20 °C. Add the aldehyde substrate, followed by the slow addition of the dialkylzinc reagent (1.5 equiv).

    • Validation: Quench with 1N HCl at -20 °C. The enantiomeric excess of the resulting secondary alcohol must be determined via chiral HPLC. An ee < 90% indicates moisture contamination during the Ti-complexation step.

    Workflow Visualization

    Workflow Step1 1. Catalyst Preparation (Strictly Anhydrous) Step2 2. Substrate Addition (Controlled Temp) Step1->Step2 Step3 3. Reaction Monitoring (TLC / GC-MS) Step2->Step3 Step4 4. Quenching & Extraction (Aqueous Workup) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Chiral Validation (HPLC / NMR) Step5->Step6

    Standardized workflow for diarylmethanol-catalyzed asymmetric synthesis.

    Trustworthiness & Analytical Validation

    To ensure the integrity of the asymmetric protocols, the following self-validating analytical checks must be performed:

    • Racemic Standard Generation: Always synthesize a racemic standard of the target product using an achiral catalyst (e.g., pyrrolidine or achiral Ti-alkoxide) prior to chiral analysis.

    • Chiral HPLC/GC Calibration: Validate baseline separation of the enantiomers using the racemic standard. Ensure the integration parameters are identical for both peaks before analyzing the enantioenriched sample.

    • NMR Shift Reagents: If chiral chromatography is unavailable, use chiral solvating agents (e.g., Pirkle's alcohol) or chiral lanthanide shift reagents (e.g., Eu(hfc)₃) in ¹H NMR to determine the enantiomeric ratio.

    Sources

    Application

    Advanced Protocols for the Synthesis of Triarylmethanes from Diarylmethanols: Friedel-Crafts and Cross-Coupling Strategies

    Introduction & Strategic Overview Triarylmethanes (TRAMs) are privileged, three-dimensional scaffolds ubiquitous in functional materials, fluorescent probes, and active pharmaceutical ingredients (APIs), such as the anti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Overview

    Triarylmethanes (TRAMs) are privileged, three-dimensional scaffolds ubiquitous in functional materials, fluorescent probes, and active pharmaceutical ingredients (APIs), such as the anti-breast cancer agent genuine triarylmethane 4[1]. The synthesis of TRAMs from diarylmethanols (DAMs) represents a highly efficient convergent strategy. Traditionally, this transformation is achieved via acid-catalyzed Friedel-Crafts alkylation. However, recent advancements in transition-metal catalysis have unlocked modular cross-coupling pathways, overcoming the electronic limitations of classical methods and avoiding the need for pre-activation of the alcohol into a halide or ester[1][2].

    As an application scientist, selecting the correct synthetic paradigm requires a deep understanding of the electronic nature of your target substrates. This guide details the mechanistic causality, quantitative metrics, and self-validating experimental protocols for the two primary methodologies used to synthesize TRAMs directly from DAMs.

    Mechanistic Causality & Reaction Selection (E-E-A-T)

    The choice of synthetic protocol depends heavily on the nucleophilicity of the incoming aryl group.

    Pathway A: Friedel-Crafts Alkylation (Carbocationic Pathway) When coupling DAMs with highly electron-rich arenes (e.g., indoles, phenols, pyrroles), Brønsted or Lewis acids (such as TfOH or BF 3​ ·OEt 2​ ) are highly effective.

    • Causality Insight: The acid protonates the benzylic hydroxyl group, driving the extrusion of water to form a resonance-stabilized diarylmethyl cation. This intensely colored electrophilic intermediate is subsequently trapped by the electron-rich arene via Electrophilic Aromatic Substitution (EAS). If an electron-deficient arene is used, the carbocation will fail to react, leading to degradation or dimerization into tetraarylethanes.

    Pathway B: Copper-Mediated Arylation (Transmetalation Pathway) To synthesize unsymmetrical TRAMs incorporating unactivated or electron-deficient aryl groups, a is preferred[1].

    • Causality Insight: Cu(OTf) 2​ undergoes transmetalation with the arylboronic acid to generate an active Ar-Cu(OTf) species[3]. The Lewis acidic copper center coordinates to the oxygen of the DAM, facilitating simultaneous C–O bond cleavage and C–C bond formation[3]. Unlike Pd-catalyzed cross-couplings that require pre-activation of the DAM into a pentafluorobenzoate ester[2], this Cu-catalyzed method directly utilizes the free alcohol, producing only boric acid and water as byproducts[3].

    Mechanistic Visualization

    TRAM_Synthesis cluster_FC Pathway A: Friedel-Crafts Alkylation cluster_CC Pathway B: Copper-Mediated Arylation DAM Diarylmethanol (Ar1-CH(OH)-Ar2) Carbocation Diarylmethyl Cation [Ar1-CH+-Ar2] DAM->Carbocation Brønsted/Lewis Acid (e.g., TfOH, BF3•OEt2) - H2O Transmetalation Ar3-Cu(OTf) Complex Coordination to DAM DAM->Transmetalation Cu(OTf)2 Catalyst + Ar3-B(OH)2 TRAM_FC Symmetrical/Unsymmetrical TRAM (Ar1)(Ar2)CH-(Ar-EDG) Carbocation->TRAM_FC Electron-Rich Arene (Nucleophilic Attack) TRAM_CC Highly Modular TRAM (Ar1)(Ar2)CH-(Ar3) Transmetalation->TRAM_CC C-C Bond Formation - Cu(OH)(OTf)

    Mechanistic divergence in triarylmethane synthesis: Friedel-Crafts vs. Cu-catalyzed cross-coupling.

    Quantitative Methodological Comparison

    ParameterPathway A: Friedel-Crafts AlkylationPathway B: Cu-Catalyzed Arylation
    Primary Catalyst Brønsted/Lewis Acids (e.g., TfOH, BF 3​ ·OEt 2​ )Cu(OTf) 2​ (20 mol%)
    Coupling Partner Electron-rich arenes (e.g., indoles, phenols)Arylboronic acids
    Substrate Scope Limited strictly to highly nucleophilic arenesHighly modular, tolerates electron-deficient arenes
    Typical Yield 70–95%60–85%
    Reaction Time 1–4 hours8–12 hours
    Key Byproducts Regioisomers (ortho/para mixtures), WaterBoric acid, Biphenyls (if O 2​ is present)

    Experimental Protocols & Self-Validating Workflows

    Protocol 1: Direct Friedel-Crafts Alkylation (Acid-Catalyzed)

    Objective: Rapid synthesis of TRAMs using highly nucleophilic arenes. Materials: Diarylmethanol (1.0 mmol), Electron-rich arene (1.2 mmol), Trifluoromethanesulfonic acid (TfOH, 10 mol%), Anhydrous Dichloromethane (DCM, 5.0 mL).

    Step-by-Step Procedure:

    • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the diarylmethanol and the electron-rich arene in anhydrous DCM under a nitrogen atmosphere.

    • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TfOH dropwise.

      • Self-Validating Principle: The solution will immediately transition to a deep, vibrant color (often dark red or bright orange). This visual cue confirms the successful generation of the highly electrophilic diarylmethyl cation.

    • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 9:1 Hexanes:EtOAc).

      • Self-Validating Principle: The reaction is complete when the deep color fades to a pale yellow or brown, indicating the total consumption of the carbocation by the nucleophile.

    • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ .

      • Causality Note: Immediate basic neutralization is critical. Leaving the product in strong acid can induce retro-Friedel-Crafts degradation or unwanted polymerization. Extract with DCM (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Purification: Purify the crude residue via silica gel flash chromatography.

    Protocol 2: Copper-Catalyzed Modular Arylation

    Objective: Synthesis of sterically hindered or electronically deactivated TRAMs via cross-coupling[1]. Materials: Diarylmethanol (1.0 mmol), Arylboronic acid (1.2 mmol), Cu(OTf) 2​ (20 mol%), Anhydrous Chlorobenzene (3.0 mL).

    Step-by-Step Procedure:

    • Atmospheric Control (Critical): In an oven-dried Schlenk tube, combine the diarylmethanol, arylboronic acid, and Cu(OTf) 2​ . Evacuate and backfill the tube with ultra-pure Nitrogen three times.

      • Causality Note: The strict exclusion of oxygen is mandatory. Oxygen acts as an oxidant for the Cu-catalyzed homocoupling of the arylboronic acid, which will generate unwanted biphenyl byproducts and deplete the coupling partner, crashing the yield[1].

    • Solvent Addition: Add anhydrous chlorobenzene via syringe.

      • Causality Note: Chlorobenzene is specifically selected because it is a non-coordinating, high-boiling solvent that does not compete with the diarylmethanol for the Lewis acidic copper center, unlike ethereal solvents (e.g., THF) which inhibit the reaction[1].

    • Heating & Coupling: Heat the mixture to 80 °C in a pre-heated oil bath for 8–12 hours. Monitor the reaction via TLC.

    • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite.

      • Self-Validating Principle: This filtration step removes precipitated copper salts and stable boric acid byproducts generated during the catalytic cycle[3].

    • Purification: Concentrate the filtrate and purify via column chromatography.

    References

    • Rao, H. S. P., & Rao, A. V. B. (2016). Copper-mediated arylation with arylboronic acids: Facile and modular synthesis of triarylmethanes. Beilstein Journal of Organic Chemistry, 12, 496–502. URL:[Link]

    • Liao, G., et al. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Journal of the American Chemical Society, 143(32), 12460–12466. URL:[Link]

    Sources

    Method

    High-Yield Functionalization of the 4-Bromo Position on the Phenyl Ring: A Comprehensive Application Note &amp; Protocol

    Introduction & Mechanistic Rationale The 4-bromophenyl moiety is a ubiquitous structural motif and a highly versatile electrophilic hub in modern organic synthesis, medicinal chemistry, and materials science[1]. The stra...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The 4-bromophenyl moiety is a ubiquitous structural motif and a highly versatile electrophilic hub in modern organic synthesis, medicinal chemistry, and materials science[1]. The strategic placement of a bromine atom at the para position of a phenyl ring offers a unique balance of reactivity, chemoselectivity, and steric accessibility, making it an ideal candidate for transition-metal-catalyzed cross-coupling reactions.

    Causality in Substrate Design: Why target the 4-bromo position over other halogens or substitution patterns?

    • Kinetics of Oxidative Addition: The C(sp²)–Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C(sp²)–Cl bond (~96 kcal/mol). This allows for facile oxidative addition by Pd(0) or Ni(0) species under mild conditions without the need for excessively electron-rich or sterically demanding ligands required for aryl chlorides[2].

    • Steric Accessibility: The para position is sterically unhindered compared to ortho positions. This lack of steric bulk ensures rapid transmetalation and reductive elimination steps, minimizing the formation of dead-end catalytic complexes and allowing for the coupling of bulky nucleophiles.

    • Chemoselectivity: In polyhalogenated systems, palladium catalysts can chemoselectively insert into the C–Br bond over C–Cl or C–F bonds, enabling sequential, site-specific functionalizations[3].

    This application note details two foundational workflows for functionalizing the 4-bromo position: Suzuki-Miyaura Cross-Coupling (C–C bond formation) and Buchwald-Hartwig Amination (C–N bond formation).

    Workflow 1: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

    The Suzuki-Miyaura reaction remains the premier method for synthesizing biaryl compounds from 4-bromophenyl derivatives[2]. The protocol below is optimized for high conversion rates while maintaining functional group tolerance.

    Mechanistic Pathway

    Pathway1 Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

    Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Experimental Protocol

    Reagents:

    • 4-Bromophenyl derivative (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3–5 mol%)

    • K₃PO₄ or K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

    Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add the 4-bromophenyl derivative, arylboronic acid, and K₃PO₄.

    • Catalyst Addition: Transfer the vessel to a nitrogen-filled glovebox or use standard Schlenk techniques to add Pd(PPh₃)₄ (5 mol%). Causality Note: Pd(0) is highly sensitive to atmospheric oxygen, which rapidly oxidizes it to an inactive Pd(II) state. Inert atmosphere handling is non-negotiable for reproducible yields[2].

    • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with argon for 15 minutes or via three freeze-pump-thaw cycles. Causality Note: Water is mechanistically required to activate the boronic acid via the formation of a reactive boronate complex, which accelerates the transmetalation step[4]. K₃PO₄ provides superior solubility in this biphasic system compared to weaker bases[3].

    • Heating: Seal the tube and place it in a preheated oil bath at 80–100 °C. Stir vigorously for 4–12 hours.

    • Validation & Quality Control: Monitor the reaction via TLC or LC-MS. The disappearance of the 4-bromophenyl starting material confirms the completion of the oxidative addition cycle.

    • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3 × 20 mL). Causality Note: Washing the combined organic layers with brine removes residual polar aprotic 1,4-dioxane, driving the organic product entirely into the organic phase. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

    Workflow 2: Buchwald-Hartwig Amination (C–N Bond Formation)

    For the synthesis of arylamines, the Buchwald-Hartwig amination of 4-bromophenyl substrates provides unparalleled regioselectivity and yield[5].

    Mechanistic Pathway

    Pathway2 Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br AmineBind Amine Binding & Deprotonation Pd(II)(Ar)(NR2) OxAdd->AmineBind HNR2 / Base RedElim Reductive Elimination Arylamine Product AmineBind->RedElim RedElim->Pd0 Catalyst Regeneration

    Mechanism of the Buchwald-Hartwig amination for C-N bond formation.

    Experimental Protocol

    Reagents:

    • 4-Bromophenyl derivative (1.0 equiv)

    • Primary or Secondary Amine (1.2–1.5 equiv)

    • [Pd(allyl)Cl]₂ (1.5 mol%) or Pd₂dba₃ (5 mol%)

    • t-BuXPhos or BrettPhos (3–6 mol%)

    • NaOtBu or Cs₂CO₃ (1.5 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge a microwave vial with the 4-bromophenyl derivative, the palladium precatalyst, the phosphine ligand (e.g., t-BuXPhos), and the base (NaOtBu). Causality Note: The choice of NaOtBu is dictated by its ability to rapidly deprotonate the coordinated amine intermediate. However, if the 4-bromophenyl substrate contains base-sensitive functional groups (e.g., esters), the weaker base Cs₂CO₃ must be utilized to prevent unwanted saponification[6].

    • Amine & Solvent Addition: Add the amine nucleophile and anhydrous toluene. Seal the vial with a crimp cap equipped with a PTFE septum.

    • Reaction: Heat the mixture at 100–110 °C for 12–24 hours. Causality Note: Toluene is the preferred solvent because its non-polar nature stabilizes the highly active, low-coordinate Pd(0) species generated by bulky dialkylbiaryl phosphine ligands like t-BuXPhos[7].

    • Validation & Quality Control: Analyze an aliquot via GC-MS or LC-MS. The presence of the dehalogenated byproduct (reduction of the C-Br bond) indicates that the oxidative addition occurred, but the transmetalation/amine binding step was too slow—often signaling moisture contamination or ligand degradation.

    • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove insoluble palladium black and inorganic salts. Elute with EtOAc, concentrate, and purify via chromatography.

    Quantitative Data Summaries

    The following tables summarize optimized conditions derived from authoritative literature for the functionalization of the 4-bromo position, providing a quick-reference guide for process optimization.

    Table 1: Optimization Parameters for Suzuki-Miyaura Coupling on 4-Bromophenyl Derivatives

    Catalyst SystemBaseSolvent SystemTemp (°C)Avg. Yield (%)Ref.
    Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O8085–95[2],[3]
    Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene10060[3]
    Pd(PPh₃)₄ (5 mol%)Na₂CO₃DMF / H₂O (Microwave)8075–87[4]

    Table 2: Optimization Parameters for Buchwald-Hartwig Amination on 4-Bromophenyl Derivatives

    Precatalyst / LigandBaseSolventTemp (°C)Avg. Yield (%)Ref.
    Pd-PEPPSI-IPent (3 mol%)LiHMDSTHF30>98[5]
    Pd(OAc)₂ / BrettPhosNaOtBuToluene (Mechanochemical)25-50>90[7]
    [Pd(allyl)Cl]₂ / t-BuXPhosCs₂CO₃1,4-Dioxane10096[6]

    References

    • Benchchem. "Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde." Benchchem.
    • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." MDPI.
    • ACS Publications. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination." The Journal of Organic Chemistry.
    • ACS Publications. "Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines." Organic Letters.
    • Bentham Open. "Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions." The Open Organic Chemistry Journal.
    • JXZD-Chem. "Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry." JXZD-Chem.
    • PMC. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." National Institutes of Health.

    Sources

    Application

    Application Notes &amp; Protocols: Developing Diarylmethanol-Based Scaffolds for Drug Discovery

    Introduction: The Diarylmethanol Scaffold as a Privileged Structure in Medicinal Chemistry The diarylmethanol motif and its derivatives, such as diarylmethanes, are cornerstones in modern medicinal chemistry.[1][2] This...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Diarylmethanol Scaffold as a Privileged Structure in Medicinal Chemistry

    The diarylmethanol motif and its derivatives, such as diarylmethanes, are cornerstones in modern medicinal chemistry.[1][2] This structural class is considered "privileged" because it can bind to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities.[3] Molecules incorporating this scaffold are found in numerous approved drugs, including antihistamines like diphenhydramine, neuroactive agents, and potent SGLT2 inhibitors for diabetes management.[1][4] The diarylmethanol core offers a unique three-dimensional arrangement of two aryl rings, which can be tailored to interact with specific pockets in target proteins. The central hydroxyl group provides a key hydrogen bonding point and a handle for further chemical modification, making it an exceptionally versatile starting point for library synthesis and lead optimization.

    This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and initial optimization of diarylmethanol-based compound libraries. It is designed for researchers in drug discovery, offering field-proven insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

    PART 1: Synthesis of a Diarylmethanol Library

    The construction of a diverse chemical library is the foundational step. The choice of synthetic route depends on the availability of starting materials and the desired structural diversity. Two highly reliable and scalable methods are presented here: the Grignard Reaction and the Friedel-Crafts Acylation followed by reduction.

    Diagram: Synthetic Pathways to Diarylmethanol Scaffolds

    The following diagram illustrates the two primary synthetic routes detailed in this guide.

    G cluster_0 Route A: Grignard Reaction cluster_1 Route B: Friedel-Crafts Acylation & Reduction Aryl_Halide_A Aryl Halide (Ar1-X) Grignard Grignard Reagent (Ar1-MgX) Aryl_Halide_A->Grignard Anhydrous Ether/THF Mg Mg turnings Alkoxide Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Aryl_Aldehyde Aryl Aldehyde (Ar2-CHO) Diarylmethanol_A Diarylmethanol Alkoxide->Diarylmethanol_A Acidic Workup (e.g., H3O+) Arene Arene (Ar1-H) Diary_Ketone Diaryl Ketone Arene->Diary_Ketone Friedel-Crafts Acylation Acyl_Chloride Acyl Chloride (Ar2-COCl) Lewis_Acid Lewis Acid (e.g., AlCl3) Diarylmethanol_B Diarylmethanol Diary_Ketone->Diarylmethanol_B Reduction Reducing_Agent Reducing Agent (e.g., NaBH4)

    Caption: Two common synthetic strategies for producing diarylmethanol scaffolds.

    Protocol 1.A: Synthesis via Grignard Reaction

    This method builds the carbon-carbon bond by adding a nucleophilic organomagnesium (Grignard) reagent to an electrophilic aryl aldehyde.[5][6] Its primary advantage is modularity; a wide variety of diarylmethanols can be produced by combining different Grignard reagents and aldehydes.

    Causality: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. This reaction is moisture-sensitive because the Grignard reagent is also a strong base and will be quenched by any protic source, such as water, forming an alkane.[5] Therefore, all glassware must be flame-dried, and anhydrous solvents are essential for success.

    Step-by-Step Methodology:

    • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

    • Grignard Reagent Formation:

      • Place magnesium turnings (1.2 eq) in the flask.

      • Prepare a solution of the first aryl halide (e.g., bromobenzene, Ar¹-Br) (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

      • Add a small portion (~10%) of the aryl halide solution to the magnesium turnings. The reaction may need initiation by gentle warming or the addition of a small iodine crystal.[6]

      • Once the reaction initiates (indicated by bubbling and turbidity), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed.

    • Reaction with Aldehyde:

      • Prepare a solution of the second aryl aldehyde (Ar²-CHO) (1.0 eq) in anhydrous ether/THF in the dropping funnel.

      • Cool the Grignard reagent solution in an ice-water bath.

      • Add the aldehyde solution dropwise to the stirred Grignard reagent. This reaction is exothermic.[7]

      • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Workup and Purification:

      • Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) to quench the reaction and protonate the resulting alkoxide.

      • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • The crude product is then purified by flash column chromatography on silica gel.[8]

    Protocol 1.B: Synthesis via Friedel-Crafts Acylation and Reduction

    This two-step approach first forms a diaryl ketone intermediate, which is then reduced to the target diarylmethanol.[9][10] This method is particularly useful when the desired arene components are readily available and electron-rich.

    Causality: The Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃) to activate the acyl chloride, forming a highly electrophilic acylium ion.[9] The subsequent reduction of the ketone to a secondary alcohol is a standard transformation, often achieved with mild reducing agents like sodium borohydride (NaBH₄). This two-step process avoids the potential for carbocation rearrangements that can plague Friedel-Crafts alkylations.[9]

    Step-by-Step Methodology:

    • Friedel-Crafts Acylation:

      • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in an inert solvent (e.g., dichloromethane, DCM) at 0 °C, add the acyl chloride (Ar²-COCl) (1.0 eq) dropwise.

      • Stir for 15 minutes, then add the arene (Ar¹-H) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).

      • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

      • Separate the organic layer, extract the aqueous layer with DCM, combine organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude diaryl ketone. Purify if necessary.

    • Ketone Reduction:

      • Dissolve the diaryl ketone (1.0 eq) in a suitable solvent like methanol or ethanol.

      • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

      • Stir the reaction at room temperature for 1-3 hours until completion (monitored by TLC).

      • Quench the reaction by slowly adding water or dilute HCl.

      • Remove the organic solvent under reduced pressure.

      • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

      • Purify the final diarylmethanol by flash column chromatography or recrystallization.[8]

    Characterization and Quality Control

    All synthesized compounds must be rigorously characterized to confirm their identity and purity, ensuring the reliability of subsequent biological data.

    TechniquePurposeTypical Observations
    ¹H and ¹³C NMR Structural confirmationCorrect chemical shifts, integration, and coupling patterns for aromatic and benzylic protons/carbons.
    Mass Spectrometry (MS) Molecular weight confirmationObservation of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
    HPLC/UPLC Purity assessmentA single major peak indicating >95% purity is desired for screening compounds.[11]
    Infrared (IR) Spectroscopy Functional group confirmationPresence of a broad -OH stretch (~3200-3600 cm⁻¹) and C-O stretch (~1000-1200 cm⁻¹).

    PART 2: High-Throughput Screening (HTS) and Hit Identification

    Once a library of diarylmethanol derivatives is synthesized and validated, the next step is to screen it against a biological target to identify "hits"—compounds that exhibit desired activity. Protein kinases are a major class of drug targets, and assays for their inhibition are well-established and amenable to HTS.[12][13]

    Diagram: HTS and Hit Triage Workflow

    HTS_Workflow Library Diarylmethanol Library (in DMSO) Primary_Screen Primary HTS (e.g., Kinase-Glo® Assay) Single High Concentration Library->Primary_Screen Data_Analysis Data Analysis (Calculate % Inhibition, Z'-factor) Primary_Screen->Data_Analysis Inactive Inactive Compounds (< Threshold) Data_Analysis->Inactive Hits Initial Hits (> Threshold) Data_Analysis->Hits Dose_Response Dose-Response Assay (Determine IC50) Hits->Dose_Response Non_Dose_Resp Non-Dose-Responsive or Weak Dose_Response->Non_Dose_Resp Confirmed_Hits Confirmed Hits (Potent & Dose-Responsive) Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assays (Cytotoxicity, Selectivity) Confirmed_Hits->Secondary_Assay Leads Validated Leads for Optimization Secondary_Assay->Leads

    Caption: A typical workflow for identifying lead compounds from a chemical library.

    Protocol 2.A: Primary HTS - Kinase Inhibition Assay (Luminescence-Based)

    This protocol describes a universal kinase assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining after a kinase reaction.[14] The more active the kinase, the less ATP remains, resulting in a lower luminescence signal. An inhibitor will prevent ATP consumption, leading to a higher signal.

    Causality: The assay relies on the luciferase enzyme, which uses ATP to produce light. The signal generated is directly proportional to the ATP concentration. By measuring the endpoint ATP level, one can infer the activity of the kinase. A Z'-factor is calculated to assess the quality and robustness of the HTS assay; a value >0.5 indicates an excellent assay suitable for screening.[15]

    Step-by-Step Methodology (384-well plate format):

    • Reagent Preparation:

      • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

      • Prepare a 4X ATP solution in kinase reaction buffer.

      • Prepare test compounds from the diarylmethanol library at 4X final concentration in the appropriate buffer (containing DMSO).

    • Assay Procedure:

      • Dispense 5 µL of 4X test compound solution or controls (DMSO for 0% inhibition, no enzyme for 100% inhibition) into the wells of a 384-well plate.

      • Add 10 µL of 2X kinase/substrate solution to all wells.

      • Initiate the kinase reaction by adding 5 µL of 4X ATP solution to all wells.

      • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Detection:

      • Add 20 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.

      • Incubate for 10 minutes at room temperature to stabilize the signal.

      • Measure luminescence using a compatible plate reader.

    • Data Analysis:

      • Calculate the percent inhibition for each compound relative to the high and low controls.

      • Calculate the Z'-factor for the assay plate to ensure data quality.

      • Identify initial "hits" as compounds that show inhibition above a predefined threshold (e.g., >50% inhibition).

    Protocol 2.B: Secondary Assay - Cytotoxicity (MTT Assay)

    It is crucial to determine if the inhibitory activity of a hit compound is due to specific target engagement or general cytotoxicity. The MTT assay is a standard colorimetric method to assess cell viability.[1]

    Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced, measured by absorbance, is proportional to the number of living, metabolically active cells. Toxic compounds will reduce metabolic activity, leading to a decreased signal.

    Step-by-Step Methodology (96-well plate format):

    • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A compound that is highly cytotoxic is often deprioritized unless cytotoxicity is the desired therapeutic outcome (e.g., in oncology).

    PART 3: Lead Optimization and Structure-Activity Relationship (SAR)

    The data gathered from primary and secondary screening forms the basis of the Structure-Activity Relationship (SAR). SAR analysis is an iterative process that links the chemical structure of the synthesized analogs to their biological activity, guiding the design of more potent and selective compounds.[4][17][18]

    Diagram: The SAR Cycle in Drug Discovery

    SAR_Cycle Design Design Analogs (Based on SAR) Synthesize Synthesize New Compounds Design->Synthesize Hypothesis Test Test Biological Activity (Primary & Secondary Assays) Synthesize->Test New Molecules Analyze Analyze Data (Identify SAR Trends) Test->Analyze Activity Data Analyze->Design New Insights

    Caption: The iterative cycle of designing, synthesizing, and testing compounds to understand SAR.

    Protocol 3.A: ADME Profiling - Metabolic Stability Assay

    Early assessment of a compound's metabolic liabilities is critical. The liver microsomal stability assay predicts how quickly a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) in the liver.[19]

    Causality: Liver microsomes contain a high concentration of drug-metabolizing enzymes. By incubating a compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism.[20] The rate of disappearance of the parent compound over time is measured by LC-MS/MS, allowing for the calculation of its intrinsic clearance and metabolic half-life (t½).

    Step-by-Step Methodology:

    • Reaction Mixture Preparation:

      • In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4).

      • Add the test compound (at a final concentration of ~1 µM).

      • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiation and Sampling:

      • Initiate the reaction by adding a pre-warmed NADPH regenerating solution.

      • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Sample Processing and Analysis:

      • Centrifuge the plate to precipitate the proteins.

      • Transfer the supernatant to a new plate for analysis.

      • Analyze the samples using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

    • Data Analysis:

      • Plot the natural log of the percent remaining compound versus time.

      • Determine the slope of the linear portion of the curve.

      • Calculate the half-life (t½) using the formula: t½ = -0.693 / slope .

    Interpreting Data for SAR

    By synthesizing analogs with systematic variations in the aryl rings (Ar¹ and Ar²) of the diarylmethanol scaffold, researchers can build a robust SAR model.

    Modification ExampleRationaleDesired Outcome
    Varying substituents on aryl rings Explore electronic effects (electron-donating vs. withdrawing groups) and steric effects.Identify substituents that enhance potency and selectivity.
    Introducing heteroatoms into rings Alter solubility, metabolic stability, and potential for new hydrogen bonds.Improve pharmacokinetic properties (ADME).
    Modifying the benzylic hydroxyl group Convert to ethers or amines to probe the necessity of the H-bond donor and introduce new vectors for interaction.Enhance potency or cell permeability.

    By correlating these structural changes with the results from kinase inhibition, cytotoxicity, and metabolic stability assays, a clear path toward a lead compound with a balanced profile of potency, selectivity, and drug-like properties can be established.

    References

    • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

    • Kim, J., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]

    • Gulati, U., Gandhi, R., & Laha, J. K. (2020). Benzylic Methylene Functionalizations of Diarylmethanes. Chemistry–An Asian Journal. Retrieved from [Link]

    • Quartzy. (2017). Cell viability assays: MTT assay application and protocol. Quartzy. Retrieved from [Link]

    • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

    • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

    • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLOS ONE. Retrieved from [Link]

    • Patsnap. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Patsnap Synapse. Retrieved from [Link]

    • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]

    • CDD Vault. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery. Retrieved from [Link]

    • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. Retrieved from [Link]

    • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

    • Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development. Retrieved from [Link]

    • Breder, A., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

    • Trivedi, R., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation. Retrieved from [Link]

    • Kurasawa, T., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]

    • Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

    • University of Wisconsin-Whitewater. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. UWW. Retrieved from [Link]

    • Jasperse, J. (n.d.). Grignard Reaction. NDSU. Retrieved from [Link]

    • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

    • Wikipedia. (2020). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

    • Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]

    • University of Missouri-St. Louis. (n.d.). Grignard Reaction. UMSL. Retrieved from [Link]

    • Jeon, S.-J., et al. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Journal of the American Chemical Society. Retrieved from [Link]

    • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter. Retrieved from [Link]

    • Kuragano, T., et al. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • Kuragano, T., et al. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journals. Retrieved from [Link]

    • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

    • ResearchGate. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. ResearchGate. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

    • ResearchGate. (2019). Preparation and Spectral Characterization of Some Novel Heterocyclic ligands. ResearchGate. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Methods. RSC. Retrieved from [Link]

    • JConsort. (2021). Chromatographic methods for the detection, purification and separation of Dendrimers. JConsort. Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Minimizing Wurtz Coupling in Grignard Synthesis

    Welcome to the Advanced Organometallics Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who are struggling with poor yields and complex imp...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Organometallics Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who are struggling with poor yields and complex impurity profiles during Grignard reagent preparation.

    The most pervasive issue in these syntheses is the Wurtz-type coupling byproduct (R-R) . This guide is designed to move beyond basic textbook theory, providing you with the mechanistic causality, quantitative data, and self-validating protocols necessary to engineer this byproduct out of your workflows.

    Core Concepts & Mechanistic FAQ

    To eliminate a byproduct, you must first understand the kinetic pathways that generate it. Wurtz coupling is not a random error; it is a competing chemical pathway driven by local concentration gradients and thermodynamics [1].

    Mechanism RX Alkyl/Aryl Halide (R-X) Radical Radical Pair [R• •MgX] RX->Radical + Mg (Electron Transfer) Mg Active Mg Surface Mg->Radical Grignard Grignard Reagent (R-MgX) Radical->Grignard Rapid Recombination Wurtz Wurtz Byproduct (R-R) Radical->Wurtz Radical Dimerization Grignard->Wurtz + Excess R-X (Nucleophilic Attack)

    Mechanistic pathways showing Grignard formation vs. Wurtz coupling byproduct generation.

    Q: What exactly drives Wurtz coupling during my Grignard preparation? A: Wurtz coupling occurs via two primary mechanisms. First, during the initial single-electron transfer (SET) at the magnesium surface, radical intermediates ( R∙ ) can diffuse away from the metal and dimerize. Second, and more commonly, the newly formed Grignard reagent ( R−MgX ) acts as a potent nucleophile and reacts with unreacted starting material ( R−X ) in an SN​2 -like substitution [2]. Both pathways are exponentially accelerated by high localized concentrations of the halide and elevated temperatures.

    Q: Why is this byproduct so severe with benzylic and allylic halides? A: Benzylic and allylic radicals are highly resonance-stabilized. This stability increases their lifetime, allowing them to diffuse away from the magnesium surface and dimerize rather than rapidly recombining with the surface-bound ∙MgX species. Furthermore, benzylic/allylic halides are highly electrophilic, making them prime targets for nucleophilic attack by the already-formed Grignard reagent [1].

    Diagnostic & Troubleshooting Guide

    If you are observing thick, insoluble white precipitates (e.g., 1,2-diphenylethane from benzyl chloride) or unexplained low active-titration yields, use the following diagnostic workflow.

    Troubleshooting Start High Wurtz Byproduct Detected Q1 Is Local R-X Conc. High? Start->Q1 A1 Slow Dropwise Addition Q1->A1 Yes Q2 Using THF Solvent? Q1->Q2 No A2 Switch to 2-MeTHF or Et2O Q2->A2 Yes Q3 Is Mg Surface Passivated? Q2->Q3 No A3 Activate with I2 or DIBAL-H Q3->A3 Yes Flow Implement Continuous Flow Q3->Flow Chronic Issue

    Step-by-step troubleshooting workflow to systematically eliminate Wurtz coupling.

    Q: How do I adjust my addition rate without stalling the reaction? A: The most dangerous mistake a chemist can make is increasing the addition rate when a reaction appears sluggish. This leads to "pooling" of the unreacted halide. When the reaction finally initiates, the massive localized concentration of R−X will exclusively drive Wurtz coupling and potentially cause a thermal runaway. You must separate initiation (using 5% of your halide) from propagation (adding the remaining 95% only after the exotherm is confirmed).

    Quantitative Data: The Impact of Solvent Selection

    Solvent choice dictates the coordination sphere of the Grignard reagent, which directly impacts its propensity to undergo Wurtz coupling. Tetrahydrofuran (THF) is highly solvating, which can inadvertently promote radical diffusion and byproduct formation for sensitive substrates like benzyl chloride [2].

    Table 1: Solvent Effects on Benzyl Grignard Formation (Reaction with Benzyl Chloride)

    SolventYield of Grignard Product (%)Wurtz Byproduct (%)Mechanistic Observation
    Diethyl Ether (Et₂O) 94%MinimalExcellent yield; lower solubility of R-X limits coupling[2].
    2-Methyltetrahydrofuran (2-MeTHF) 90%< 1% (in flow)Superior green alternative to THF; steric bulk suppresses Wurtz coupling while maintaining solubility[2].
    Tetrahydrofuran (THF) 27%> 50%Poor yield; highly solvating nature promotes radical dimerization and nucleophilic attack [2].

    Self-Validating Experimental Protocol

    To ensure reproducibility and trust in your synthesis, a protocol must be self-validating—meaning it contains observable checkpoints that confirm the reaction is proceeding correctly before you commit the bulk of your starting materials.

    Protocol: Optimized Semi-Batch Synthesis of Benzylmagnesium Chloride

    Objective: Synthesize a highly reactive benzylic Grignard reagent while suppressing 1,2-diphenylethane (Wurtz) formation.

    Step 1: Equipment Preparation & Purging

    • Action: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and internal thermocouple. Purge with ultra-high purity Argon.

    • Validation Checkpoint: The internal humidity must be strictly zero. If available, an inline IR probe should show a perfectly flat baseline in the water region (3600-3200 cm⁻¹).

    Step 2: Magnesium Activation

    • Action: Add 1.2 equivalents of fresh magnesium turnings and a single crystal of iodine ( I2​ ). Gently warm the flask with a heat gun.

    • Validation Checkpoint: The iodine will sublime, filling the flask with purple vapor. When the vapor dissipates and the Mg turnings appear slightly etched/gray, the passivating MgO layer has been breached. Do not proceed until this color change is observed.

    Step 3: Strict Initiation Phase

    • Action: Add enough anhydrous 2-MeTHF to cover the turnings. Add exactly 5% of your total benzyl chloride solution to the flask. Turn off all external heating.

    • Validation Checkpoint: Monitor the internal thermocouple. You must observe a spontaneous localized exotherm ( ΔT=2−5∘C ) and the mixture must turn cloudy/gray. If this does not happen, do not add more halide. Add a drop of 1,2-dibromoethane to force initiation.

    Step 4: Controlled Propagation

    • Action: Once initiation is validated, begin dropwise addition of the remaining 95% benzyl chloride solution over 1.5 to 2 hours.

    • Validation Checkpoint: The addition rate must be perfectly balanced so that the reaction maintains a gentle, self-sustaining reflux without external heating. If the reflux stops, pause the addition immediately to prevent halide pooling.

    Step 5: Quench & Active Titration

    • Action: Allow the mixture to stir for 30 minutes post-addition.

    • Validation Checkpoint: Titrate an aliquot using salicylaldehyde phenylhydrazone or iodine/LiCl. This confirms the exact molarity of the active R−MgX species, distinguishing it from inert Wurtz byproducts.

    The Ultimate Solution: Continuous Flow Chemistry

    If you are scaling up for pilot plant production, semi-batch processes will eventually hit a heat-transfer limit, forcing you to compromise on addition rates and local concentrations.

    The modern industry standard to eliminate Wurtz coupling is Continuous Flow Chemistry [3, 4]. By pumping the halide solution through a packed-bed reactor filled with activated magnesium turnings, you achieve two critical kinetic advantages:

    • Infinite Molar Excess: At any given point in the reactor, the halide is surrounded by a massive excess of magnesium surface area, driving the reaction strictly toward Grignard formation [4].

    • Zero Residence Overlap: The formed Grignard reagent is immediately swept away from the unreacted halide, physically preventing the bimolecular R−MgX+R−X→R−R Wurtz coupling[3]. Scale-up studies have proven that continuous flow can reduce Wurtz byproducts from >5% in batch to <1% at steady state [5].

    References

    • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
    • Preventing the formation of Wurtz coupling products in Grignard reactions, BenchChem,
    • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale, ACS Public
    • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal, ACS Public
    Optimization

    Technical Support Center: Purification of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Welcome to the technical support center for the purification of (4-Bromophenyl)(3,5-dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of (4-Bromophenyl)(3,5-dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this diarylmethanol. We provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure you achieve the highest purity for your compound.

    Section 1: Understanding the Core Challenges

    The purification of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, typically synthesized via a Grignard reaction, presents several distinct challenges.[1][2][3] Understanding these potential issues is the first step toward designing a successful purification strategy.

    • Key Impurities: The primary contaminants originate from the Grignard synthesis itself. These include unreacted starting materials (3,5-dimethylbenzaldehyde and 4-bromobenzaldehyde), the biphenyl coupling byproduct (4,4'-dibromobiphenyl), and the Grignard hydrolysis product (bromobenzene).[4][5]

    • Similar Polarity: The desired product and several key impurities, particularly the starting aldehyde and biphenyl byproduct, possess similar polarities. This makes separation by standard chromatographic techniques challenging, often leading to co-elution.[6]

    • Product Stability: As a benzylic alcohol, the target compound can be sensitive to acidic conditions.[7] Standard silica gel for chromatography is slightly acidic and can potentially cause degradation (e.g., dehydration) of the product during purification.[8]

    • Crystallization Difficulties: The crude product may initially present as an oil or a mixture that is reluctant to crystallize. Selecting an appropriate solvent system is critical to induce crystallization and effectively reject impurities.[9]

    Section 2: Troubleshooting Purification Issues

    This section provides a structured approach to diagnosing and solving common purification problems.

    Diagram 1: General Troubleshooting Workflow

    G cluster_start Initial Assessment cluster_problems Problem Identification cluster_solutions Solution Pathways cluster_end Final Verification Start Crude Product Obtained Analyze Analyze Crude by TLC/¹H NMR Start->Analyze P1 Problem: Multiple Spots on TLC (Close Rf Values) Analyze->P1 Impurities Detected P2 Problem: Oily Product (Fails to Crystallize) Analyze->P2 Physical Form Issue P3 Problem: New Spot/Streak on TLC (Potential Degradation) Analyze->P3 Instability Observed S1 Action: Optimize Flash Chromatography P1->S1 S2 Action: Develop Recrystallization Protocol P2->S2 S3 Action: Use Neutralized Silica or Alumina P3->S3 Verify Verify Purity (NMR, LC-MS) S1->Verify S1->Verify S2->Verify S3->S1 End Pure Product Verify->End Purity ≥95%

    Caption: A workflow for troubleshooting common purification issues.

    Guide 1: Resolving Co-eluting Impurities in Flash Chromatography

    Issue: Thin-Layer Chromatography (TLC) shows the desired product spot is very close to an impurity spot, typically the unreacted aldehyde or the biphenyl byproduct.

    Causality: The structural similarity between the diarylmethanol product, the starting aldehyde, and non-polar byproducts results in close Rf values in many common eluent systems. The hydroxyl group on the product makes it only slightly more polar than the aldehyde.[10]

    Solutions:

    • Optimize the Mobile Phase:

      • Decrease Polarity Gradient: Use a very shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Start with a low percentage of the polar solvent and increase it very slowly. This can elongate the separation between spots.[6]

      • Change Solvent Selectivity: If a hexane/ethyl acetate system fails, switch to a different solvent system that offers alternative interactions. For example, replacing hexanes with toluene or using dichloromethane can alter the selectivity and improve resolution.

    • Adjust the Stationary Phase:

      • Use High-Performance Silica: Employing silica gel with a smaller particle size can increase the number of theoretical plates and enhance separation efficiency.

      • Consider Dry Loading: If solubility in the initial mobile phase is low, the compound can precipitate at the top of the column.[11] Adsorbing the crude product onto a small amount of silica gel (dry loading) and adding it to the top of the column can lead to a sharper band and better separation.[12]

    Table 1: Typical TLC Rf Values and Eluent Adjustments

    CompoundTypical Rf (15% EtOAc/Hexanes)PolarityTroubleshooting Action
    4,4'-Dibromobiphenyl (Byproduct)~0.8LowElutes early. Ensure starting solvent polarity is low enough.
    3,5-Dimethylbenzaldehyde (Start)~0.6MediumOften co-elutes. Decrease the gradient ramp speed.[6]
    (4-Bromophenyl)(3,5-dimethylphenyl)methanol ~0.5 Medium-High Target Compound
    Baseline Impurities~0.0HighWill remain on the baseline; flush with a high polarity solvent after product elutes.
    Guide 2: Inducing Crystallization of an Oily Product

    Issue: After solvent removal from the crude workup, the product remains a thick, persistent oil and does not solidify.

    Causality: The presence of impurities can disrupt the crystal lattice formation of the desired compound. Additionally, some diarylmethanols have melting points close to room temperature or tend to form supersaturated solutions.[13]

    Solutions:

    • Solvent-Induced Crystallization (Trituration):

      • Add a non-polar solvent in which the desired product is sparingly soluble but the oily impurities are more soluble (e.g., cold hexanes or petroleum ether).[4]

      • Stir or sonicate the mixture vigorously. The product should precipitate as a solid, while the impurities remain in the solvent.

      • Isolate the solid by vacuum filtration.

    • Two-Solvent Recrystallization: This is often the most effective method.[14]

      • Step 1: Dissolve the oily crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or hot toluene).

      • Step 2: Slowly add a "poor" non-polar solvent (e.g., hexanes, heptane) dropwise with stirring until the solution becomes persistently cloudy (the cloud point).

      • Step 3: Add a few drops of the "good" solvent to make the solution clear again.

      • Step 4: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[13][9]

    Section 3: Frequently Asked Questions (FAQs)

    Q1: My product seems to be degrading on the silica gel column. I see a new, less polar spot appearing in my fractions on TLC. What is happening?

    A1: This is likely acid-catalyzed dehydration. Benzylic alcohols can be sensitive to the acidic nature of standard silica gel, leading to the elimination of water to form a diarylalkene.[8] To prevent this, you can either:

    • Use Neutralized Silica: Slurry the silica gel in your mobile phase containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume) before packing the column.

    • Switch to Alumina: Neutral or basic alumina can be used as an alternative stationary phase for acid-sensitive compounds.[8]

    Q2: I performed a recrystallization, but my yield is very low. What went wrong?

    A2: Low yield in recrystallization is typically due to one of the following:

    • Using too much solvent: If an excessive amount of hot solvent is used to dissolve the compound, the solution will not be saturated upon cooling, and much of the product will remain dissolved.[9] Always use the minimum amount of hot solvent required for complete dissolution.

    • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[13]

    • Improper solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][14] If the compound has significant solubility in the cold solvent, recovery will be poor.

    Q3: Can I skip purification if the crude ¹H NMR looks mostly clean?

    A3: It depends on the requirements of your next step.[8] While the NMR may look clean, minor impurities could still be present that might interfere with subsequent reactions or biological assays. A quick "plug" filtration through a short pad of silica gel can be a good compromise to remove baseline impurities without the effort of a full column.

    Section 4: Validated Purification Protocols

    Protocol 1: High-Resolution Flash Column Chromatography

    This protocol is designed to separate the target compound from closely eluting impurities.

    • Preparation:

      • Prepare a slurry of silica gel in 5% ethyl acetate in hexanes.

      • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

      • Dissolve the crude (4-Bromophenyl)(3,5-dimethylphenyl)methanol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent completely.

    • Loading and Elution:

      • Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

      • Begin elution with 5% ethyl acetate/hexanes, collecting fractions.

      • Monitor the fractions by TLC (visualize with UV light).

      • Slowly and gradually increase the eluent polarity to 10%, then 15% ethyl acetate/hexanes. The biphenyl byproduct will elute first, followed by the starting aldehyde, and finally the desired alcohol product.

    • Isolation:

      • Combine the pure fractions as determined by TLC.

      • Remove the solvent under reduced pressure to yield the purified product.

    Diagram 2: Chromatographic Separation Principle

    G cluster_elution Elution Order (Increasing Polarity) Column Column Top Start of Elution ... Product Elution ... End of Elution Column Outlet Impurity1 4,4'-Dibromobiphenyl (Least Polar) Impurity2 Aldehyde (Intermediate Polarity) Product Product Alcohol (Most Polar)

    Caption: Elution order based on compound polarity during normal-phase chromatography.

    Protocol 2: Two-Solvent Recrystallization

    This protocol is ideal for purifying multi-gram quantities of the product when it is obtained as an oil or waxy solid.

    • Dissolution:

      • Place the crude product in an Erlenmeyer flask.

      • Add a minimal amount of hot toluene while gently heating and swirling until the solid is fully dissolved.

    • Inducing Precipitation:

      • Remove the flask from the heat source.

      • Slowly add heptane dropwise while stirring. Continue until the solution remains slightly cloudy.

      • Add 1-2 drops of hot toluene to redissolve the precipitate and achieve a clear, saturated solution.

    • Crystallization:

      • Cover the flask and allow it to cool slowly to room temperature.

      • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

    • Isolation:

      • Collect the crystals by vacuum filtration using a Büchner funnel.

      • Wash the collected crystals with a small amount of cold heptane to remove any adhering mother liquor.[13]

      • Dry the crystals under vacuum to obtain the pure (4-Bromophenyl)(3,5-dimethylphenyl)methanol.

    References

    • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available from: [Link]

    • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

    • Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Available from: [Link]

    • Nichols, L. Recrystallization. Available from: [Link]

    • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Available from: [Link]

    • Porath, A. J., et al. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available from: [Link]

    • Chemistry LibreTexts. (2022, August 16). 2.1.4D: Separation Theory. Available from: [Link]

    • Mondal, S. Recrystallization. ResearchGate. Available from: [Link]

    • University of Missouri-St. Louis. Recrystallization and Crystallization. Available from: [Link]

    • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Available from: [Link]

    • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available from: [Link]

    • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

    • Alinezhad, H., et al. (2015, March 5). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. ResearchGate. Available from: [Link]

    • EBSCO. Grignard reagents | Geology | Research Starters. Available from: [Link]

    • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
    • Bucknell University. Grignard PDF. ResearchGate. Available from: [Link]

    • Organic Syntheses Procedure. dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Available from: [Link]

    • PMC. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Available from: [Link]

    • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

    • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Available from: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Reduction of Substituted Benzophenones

    This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the reduction of substituted benzophenones to their correspon...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the reduction of substituted benzophenones to their corresponding benzhydrols. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve reaction efficiency, product purity, and yield.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common side reactions observed during the reduction of substituted benzophenones?

    The most prevalent side reactions include:

    • Over-reduction: The desired benzhydrol is further reduced to the corresponding diphenylmethane.[1][2]

    • Pinacol Coupling: Two benzophenone molecules couple to form a 1,2-diol, known as a benzopinacol.[3]

    • Reactions involving substituents: Functional groups on the aromatic rings may be sensitive to the reducing conditions and undergo unwanted transformations.

    • Solvent participation: In some cases, the solvent can react with the reducing agent or intermediates.[4]

    Q2: How does the choice of reducing agent impact the formation of side products?

    The choice of reducing agent is critical in controlling the selectivity of the reduction.

    • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that typically reduces aldehydes and ketones without affecting other functional groups like esters or nitro groups.[5][6][7][8][9][10] It is often the preferred reagent for simple reductions of benzophenones to benzhydrols.[5][6][7][8][9][10][11]

    • Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent. It will readily reduce benzophenones but can also reduce a wide range of other functional groups, potentially leading to undesired side reactions on substituted benzophenones.[6] Over-reduction is a greater risk with LiAlH₄.

    • Catalytic Hydrogenation: This method can be very effective but is prone to over-reduction to diphenylmethane, especially under harsh conditions (high temperature and pressure).[1][2] The choice of catalyst (e.g., Pd/C, Raney nickel) can influence selectivity.[1]

    • Photochemical Reduction: Utilizes light to promote a radical reaction, often in the presence of a hydrogen donor like isopropyl alcohol, leading to the formation of benzopinacol.[3][12][13]

    Q3: What is the primary cause of over-reduction to diphenylmethane, and how can it be avoided?

    Over-reduction to diphenylmethane is a common issue, particularly with strong reducing agents or forcing reaction conditions.[1][2]

    Mechanism of Over-reduction: The initially formed benzhydrol can be protonated under acidic conditions (often during workup) to form a stable benzhydryl carbocation. This carbocation can then be further reduced by any remaining hydride source or undergo other side reactions.

    Troubleshooting Over-reduction:

    Issue Solution Rationale
    Harsh reaction conditionsReduce reaction temperature. A study has shown that at temperatures above 70°C with a Pd/C catalyst, diphenylmethane formation increases.[1]Lower temperatures favor the formation of benzhydrol and minimize the over-reduction to diphenylmethane.[1]
    Inappropriate catalyst selectionUse a more selective catalyst. For example, Raney nickel has been shown to be effective and selective for the hydrogenation of benzophenone to benzhydrol at lower temperatures.[1]Different catalysts have varying activities and selectivities. A less aggressive catalyst can prevent the secondary reduction of the alcohol.[1]
    Prolonged reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the benzophenone has been consumed.[1][7][8]Extended reaction times, especially under forcing conditions, can lead to the formation of over-reduction byproducts.[1]
    Strongly acidic workup conditionsUse a milder acidic workup, for example, a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄.[1]Strong acids can promote the formation of the benzhydryl carbocation, a key intermediate in the formation of diphenylmethane.[1]
    High temperature during workupPerform the acidic workup at a low temperature (e.g., in an ice bath).Higher temperatures can provide the activation energy needed for the acid-catalyzed dehydration of benzhydrol and subsequent side reactions.[1]

    Q4: Under what conditions does pinacol coupling occur, and how can I prevent it?

    Pinacol coupling is a dimerization reaction that is most common under photochemical or certain electrochemical reduction conditions.[3][12][13][14]

    Mechanism of Pinacol Coupling: In photochemical reductions, a benzophenone molecule in its excited state abstracts a hydrogen atom from a donor solvent (like isopropyl alcohol) to form a ketyl radical. Two of these ketyl radicals can then dimerize to form the benzopinacol.[3][12]

    Troubleshooting Pinacol Coupling:

    Issue Solution Rationale
    Photochemical reaction conditionsAvoid exposing the reaction mixture to UV light if pinacol formation is not desired.The formation of the ketyl radical intermediate is initiated by photoexcitation.[3][12]
    Use of certain reducing metalsFor metal-mediated reductions, choose conditions that favor two-electron reduction (hydride transfer) over single-electron transfer (SET) which leads to radical formation.Reagents like NaBH₄ primarily operate via hydride transfer, minimizing radical formation and subsequent dimerization.[5]

    Troubleshooting Guide: Specific Experimental Issues

    Issue 1: Low yield of the desired benzhydrol.

    • Possible Cause: Incomplete reaction.

      • Troubleshooting:

        • Ensure a sufficient excess of the reducing agent is used, especially with NaBH₄ which can react with protic solvents.[4][7][8]

        • Monitor the reaction by TLC to confirm the complete consumption of the starting benzophenone.[1][7][8]

        • Increase the reaction time or temperature moderately, but be mindful of promoting over-reduction.

    • Possible Cause: Mechanical losses during workup and purification.

      • Troubleshooting:

        • Ensure efficient extraction of the product from the aqueous layer.

        • Optimize the recrystallization solvent system to minimize product loss in the mother liquor.

    • Possible Cause: Steric hindrance from bulky substituents on the benzophenone.[15][16][17][18][19]

      • Troubleshooting:

        • Employ a less sterically demanding reducing agent.

        • Increase the reaction temperature and time, while carefully monitoring for side product formation.

    Issue 2: The isolated product is a mixture of benzhydrol and unreacted benzophenone.

    • Possible Cause: Insufficient reducing agent or reaction time.

      • Troubleshooting:

        • Increase the molar equivalents of the reducing agent.

        • Prolong the reaction time and monitor by TLC until all the starting material is consumed.[1][7][8]

    • Possible Cause: Deactivation of the reducing agent.

      • Troubleshooting:

        • Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., NaBH₄ should be kept dry).

        • If using a protic solvent like methanol with NaBH₄, be aware that the borohydride will react with the solvent over time.[4] Add the NaBH₄ in portions to maintain its concentration.

    Issue 3: The NMR spectrum of the product shows unexpected signals, suggesting byproduct formation.

    • Possible Cause: Over-reduction to diphenylmethane.

      • Troubleshooting:

        • Look for a characteristic singlet for the CH₂ group in the ¹H NMR spectrum.

        • Refer to the troubleshooting guide for over-reduction (FAQ 3).

    • Possible Cause: Pinacol coupling.

      • Troubleshooting:

        • Pinacol products have a more complex NMR spectrum.

        • Refer to the troubleshooting guide for pinacol coupling (FAQ 4).

    • Possible Cause: Reaction of substituents.

      • Troubleshooting:

        • Carefully analyze the reaction conditions and the nature of the substituents. For example, a nitro group may be reduced by a strong reducing agent.

        • Choose a more chemoselective reducing agent. For instance, NaBH₄ is known to selectively reduce ketones in the presence of nitro groups.[6]

    Experimental Protocols

    Protocol 1: Standard Reduction of Benzophenone using Sodium Borohydride[5][6][7][8][9][10][11]
    • Dissolve the substituted benzophenone in a suitable alcohol solvent (e.g., methanol, ethanol) in an Erlenmeyer flask.[4][6][9]

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (typically 1.5-2.0 equivalents) in small portions to control the exothermic reaction and hydrogen evolution.[4]

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.[7][8]

    • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid at low temperature.

    • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by recrystallization.

    Protocol 2: Minimizing Over-reduction during Workup
    • After the reduction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

    • Instead of a strong acid, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

    • Proceed with the standard extraction, drying, and purification steps as outlined in Protocol 1.

    Visualizing Reaction Pathways

    Reduction_Pathways Benzophenone Substituted Benzophenone Benzhydrol Desired Benzhydrol Benzophenone->Benzhydrol Reduction (e.g., NaBH4) Pinacol Dimerization Product (Pinacol) Benzophenone->Pinacol Dimerization (e.g., Photochemical) Diphenylmethane Over-reduction Product (Diphenylmethane) Benzhydrol->Diphenylmethane Further Reduction (Harsh Conditions)

    Caption: Possible reaction pathways in the reduction of substituted benzophenones.

    References

    • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase - PMC. (2026, January 29).
    • The Reduction of Benzophenone With Sodium Borohydride | PDF. Scribd.
    • THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE. Unknown Source.
    • Preventing the formation of diphenylmethane during Benzhydrol synthesis. Benchchem.
    • SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014, January 18). Unknown Source.
    • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. (2026, January 29). PubMed.
    • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. (2026, January 1).
    • Reduction of Benzophenone: NaBH4 Experiment. (2026, February 26). studylib.net.
    • Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane...
    • kinetics and mechanism for the electrochemical reduction of benzophenone in acidic media. OSTI.GOV.
    • REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. Zenodo.
    • Overcoming steric hindrance in substituted diene reactions. Benchchem.
    • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022, July 6). Zenodo.
    • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022, July 6). Zenodo.
    • SOLVED: REDUCTION OF BENZOPHENONE TO BENZHYDROL PURPOSE: To. (2021, July 28). Chegg.com.
    • In this experiment, benzophenone is reduced to diphenylmethanol. (2023, March 18). Chegg.
    • Photochemical prepar
    • Model reaction and analysis. (A) Photochemical pinacol formation...
    • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.

    Sources

    Optimization

    Technical Support Center: Grignard Reagent Synthesis &amp; Troubleshooting

    Welcome to the Grignard Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable decomposition or...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Grignard Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable decomposition or low yield of Grignard reagents (RMgX).

    Grignard synthesis is not just a procedural task; it is an exercise in strict environmental control. The carbon-magnesium bond is highly polarized, rendering the carbanion both powerfully nucleophilic and highly basic. Understanding the mechanistic causality behind reagent degradation—whether from protic quenching or competitive side reactions—is the key to mastering this fundamental organometallic workflow.

    Part 1: Diagnostic Workflow

    Before diving into specific troubleshooting steps, consult the decision tree below to diagnose the root cause of your synthesis failure.

    G N1 Grignard Synthesis Issue N2 Fails to Initiate N1->N2 N3 Low Yield / Side Products N1->N3 N4 Cloudy/White Precipitate? (Moisture) N2->N4 N5 Clear but Unreactive? (Mg Passivation) N2->N5 N8 High Wurtz Coupling (R-R dimer)? N3->N8 N6 Abort. Flame-dry glassware, use anhydrous solvents. N4->N6 Yes N7 Add I2 crystal or 1,2-dibromoethane. N5->N7 Yes N9 Slow halide addition, lower temp, switch to Et2O. N8->N9 Yes

    Diagnostic workflow for troubleshooting Grignard reagent synthesis failures.

    Part 2: Troubleshooting FAQs

    Q1: My reaction failed to initiate, and the solution turned cloudy with a white precipitate. What happened?

    A: The cloudy white precipitate is a definitive indicator of moisture contamination. Grignard reagents are instantly quenched by protic molecules (water, alcohols, acids). Water acts as an acid, protonating the highly basic carbanion to form an inert alkane gas (R-H) and an insoluble magnesium hydroxyhalide precipitate, Mg(OH)X (1)[1]. Because this reaction destroys the active reagent, you cannot recover the batch. You must abort, rigorously flame-dry your glassware under vacuum, and ensure your solvents are strictly anhydrous.

    Q2: The reaction initiated, but my final titration shows a very low active Grignard concentration. I also see a thick layer of a new byproduct.

    A: You are experiencing Wurtz-type coupling . This is a competitive side reaction where the newly formed Grignard reagent ( RMgX ) acts as a nucleophile and attacks the unreacted alkyl or aryl halide starting material ( R-X ), forming a homocoupled dimer ( R-R ) (2)[2]. This side product can precipitate in high concentrations, severely diminishing your yield (3)[3].

    Causality & Fix: Wurtz coupling is highly dependent on localized halide concentration and temperature. To minimize it:

    • Control the Exotherm: Lower the reaction temperature once initiation is confirmed.

    • Slow Addition: Add the halide dropwise to keep the unreacted R-X concentration near zero in the bulk solution (2)[2].

    • Solvent Selection: Switch from Tetrahydrofuran (THF) to Diethyl Ether ( Et2​O ). THF promotes Wurtz coupling significantly more than Et2​O , especially for reactive substrates like benzylic halides (2)[2].

    Q3: How do I accurately verify the concentration of my Grignard reagent before using it in a downstream synthesis?

    A: The most reliable and self-validating method is the Knochel Titration . It utilizes iodine ( I2​ ) dissolved in a THF solution saturated with Lithium Chloride ( LiCl ) (4)[4]. The addition of LiCl is mechanistically crucial: it breaks up complex polymeric magnesium aggregates, ensuring a rapid, 1:1 stoichiometric reaction with the iodine. The endpoint is highly visible, transitioning sharply from brown to completely colorless (4)[4].

    Part 3: Quantitative Solvent Parameters

    Choosing the correct solvent dictates the thermodynamic control of your reaction. Use the table below to balance reactivity needs against the risk of Wurtz coupling.

    SolventBoiling Point (°C)Wurtz Coupling PropensityMax Allowable WaterRecommended Use Case
    Diethyl Ether ( Et2​O ) 35 °CLow< 10 ppmHighly reactive halides (e.g., benzylic, allylic). Best for minimizing dimers.
    Tetrahydrofuran (THF) 66 °CHigh< 10 ppmPoorly reactive aryl/alkyl chlorides requiring higher reflux temperatures.
    2-Methyltetrahydrofuran 80 °CModerate< 10 ppmGreen chemistry alternative; excellent for high-temperature initiation needs.

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Moisture-Free Preparation of a Grignard Reagent

    This protocol utilizes physical and chemical safeguards to prevent the formation of Mg(OH)X and R-R dimers.

    • Apparatus Preparation: Assemble a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under high vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon (Argon is heavier than Nitrogen and provides a better inert blanket). Repeat the vacuum/Argon cycle three times.

    • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of Iodine ( I2​ ). Gently heat the flask with a heat gun until the iodine sublimes (purple gas fills the flask) and then disappears. This chemically strips the passivating MgO layer from the metal surface.

    • Solvent Addition: Add enough anhydrous solvent (e.g., Et2​O ) to just cover the magnesium turnings.

    • Initiation: Add 5% of your total alkyl/aryl halide volume directly to the magnesium. Do not stir immediately. Wait for localized bubbling, a slight temperature spike, or a color change (often turning slightly gray/brown).

    • Controlled Addition: Once initiated, dilute the remaining 95% of the halide in anhydrous solvent. Add this mixture dropwise via the dropping funnel over 45–60 minutes. Causality Check: This slow addition prevents heat accumulation and keeps the localized halide concentration near zero, effectively suppressing Wurtz coupling.

    • Completion: Once addition is complete, reflux the mixture gently for 1 hour to ensure total conversion.

    Protocol B: Knochel Titration for Concentration Verification

    Perform this immediately before using the Grignard reagent to ensure accurate stoichiometry.

    • Prepare Titration Medium: In a flame-dried vial purged with Argon, dissolve anhydrous LiCl in anhydrous THF to create a 0.5 M solution.

    • Prepare Indicator: Accurately weigh exactly 100 mg of Iodine ( I2​ ) and add it to the vial. The solution will turn deep brown.

    • Titration: Using a dry, Argon-flushed syringe, draw up 1.0 mL of your newly synthesized Grignard reagent.

    • Execution: Add the Grignard reagent dropwise to the stirring Iodine solution.

    • Endpoint: Stop adding the moment the brown color completely disappears, leaving a clear, transparent solution.

    • Calculation: The concentration of the Grignard reagent (M) is calculated based on the mass of I2​ consumed and the volume of Grignard reagent dispensed.

    Part 5: References

    • What precaution would you adopt while preparing a Grignard reagent? Quora

    • Preventing the formation of Wurtz coupling products in Grignard reactions BenchChem

    • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation RSC Publishing

    • Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents Thieme-Connect

    Sources

    Troubleshooting

    refining work-up procedures for diarylmethanol synthesis

    Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who successfully execute the core reactions for diarylmethanol synthesis (such as di...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who successfully execute the core reactions for diarylmethanol synthesis (such as diphenylmethanol) but experience significant yield and purity losses during the work-up phase.

    Whether you are utilizing the nucleophilic addition of an organomagnesium reagent to an aryl aldehyde or the sodium borohydride reduction of a diarylketone, the work-up is where the chemistry is truly resolved. This guide is designed to move you away from rote procedural steps and toward self-validating systems —where the causality of every chemical intervention is understood, and intrinsic physical cues confirm the success of each phase.

    Logical Workflow Visualization

    G Start Diarylmethanol Synthesis Grignard Grignard Route (ArMgX + Ar'CHO) Start->Grignard Reduction Reduction Route (ArCOAr' + NaBH4) Start->Reduction QuenchG Quench: NH4Cl or Rochelle's Salt (Prevents Mg Emulsions) Grignard->QuenchG Exothermic QuenchR Quench: H2O / Dilute HCl (Decomposes Borate Complexes) Reduction->QuenchR Mild Extract Liquid-Liquid Extraction (EtOAc or Et2O) QuenchG->Extract QuenchR->Extract Wash Brine Wash & Dry (MgSO4) Extract->Wash Crystallize Recrystallization (Hexanes / Ethanol) Wash->Crystallize Pure Pure Diarylmethanol Crystallize->Pure Yield >85%

    Logical workflow for diarylmethanol synthesis and work-up procedures.

    Core Methodologies: Self-Validating Protocols

    To establish a baseline for troubleshooting, you must first adopt a self-validating protocol. A self-validating system incorporates intrinsic checks (visual cues, temperature shifts, or pH changes) that confirm the success of each step before you proceed.

    Protocol A: Grignard Addition Work-Up (Phenylmagnesium Bromide + Benzaldehyde)

    The Grignard reaction provides a foundational method for synthesizing diphenylmethanol via the nucleophilic addition of an organomagnesium reagent to benzaldehyde [[1.1]].

    • Reaction Quench: Once the addition of benzaldehyde is complete and the mixture has reached room temperature, cool the flask to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise.

      • Causality: NH₄Cl provides a mildly acidic proton source to quench the magnesium alkoxide intermediate without triggering the violent exotherm associated with pure water or strong acids.

      • Self-Validation: The initial vigorous bubbling should subside, leaving a biphasic mixture. If a thick white gel forms, immediately introduce 10% aqueous Rochelle's salt (sodium potassium tartrate) and stir vigorously for 15-30 minutes. The mixture must resolve into two distinct, clear layers before proceeding.

    • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc) or diethyl ether.

    • Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous MgSO₄.

      • Self-Validation: Swirl the flask. The MgSO₄ should flow freely like sand; if it clumps heavily at the bottom, water is still present, and more drying agent is required.

    • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude off-white solid.

    Protocol B: NaBH₄ Reduction Work-Up (Benzophenone to Diphenylmethanol)

    Sodium borohydride is a highly selective reagent used to reduce diarylketones to their corresponding secondary alcohols [[1.5]].

    • Reaction Quench: After refluxing benzophenone with NaBH₄ in methanol for 20-30 minutes, cool the mixture on ice.

      • Causality: The reduction forms a tetraalkoxyborate intermediate. To decompose this complex and release the free alcohol, you must hydrolyze the B-O bonds by slowly adding 6M HCl or cold water until the evolution of hydrogen gas ceases [[1.3]].

      • Self-Validation: Check the pH with litmus paper; it should be slightly acidic (red) to ensure the complete destruction of the borohydride and borate complexes [[1]].

    • Isolation: If the reaction was performed in highly concentrated methanol/water, diphenylmethanol will often precipitate directly upon the addition of ice water. Collect the crystals via vacuum filtration.

    • Purification: Recrystallize the crude product from hot hexanes.

      • Self-Validation: Diphenylmethanol has a melting point of 65–67 °C. Since hexanes boil near 68 °C, ensure the solvent is not over-heated. If the internal temperature exceeds the product's melting point, the compound will melt out of solution as an oil rather than crystallizing.

    Troubleshooting Guide & FAQs

    Q1: My Grignard work-up always results in a stubborn, milky emulsion. How do I break it? A1: Emulsions in Grignard work-ups are almost always caused by the formation of finely divided, gelatinous magnesium hydroxide[Mg(OH)₂] salts when quenching with water or weak acids.

    • Causality: These colloidal particles sit at the organic-aqueous interface, stabilizing droplets of solvent and preventing phase separation.

    • Solution: Do not rely on time to separate these layers. Instead, apply a chemical intervention. Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) [[1.7]]. The tartrate anions strongly chelate the Mg²⁺ ions, pulling the metal into the aqueous phase as a highly soluble complex and instantly breaking the emulsion.

    Q2: During recrystallization, my diarylmethanol forms a separate liquid oil layer at the bottom of the flask instead of crystals. What is happening? A2: This phenomenon is known as "oiling out" or liquid-liquid phase separation.

    • Causality: It occurs when the melting point of the target compound is lower than the boiling point of the recrystallization solvent, or when impurities significantly depress the melting point of the crude mixture [[2]]. As the hot solvent cools, the compound separates as a supercooled liquid (oil) rather than forming a solid crystal lattice.

    • Solution: First, ensure your crude material is sufficiently dry; residual extraction solvents (like EtOAc) can disrupt the lattice. Second, lower the temperature of your hot solvent before addition. If oiling out occurs, reheat the mixture until homogeneous, add a small amount of a co-solvent (like a few drops of ethanol to your hexanes), and allow the solution to cool much more slowly. Seeding the solution with a pure crystal of diphenylmethanol just above the oiling temperature can force nucleation.

    Q3: My final product is contaminated with unreacted benzophenone. How can I remove it? A3: Unreacted starting material usually stems from incomplete reduction or poor stoichiometry.

    • Causality: NaBH₄ degrades over time by absorbing atmospheric moisture. If your reagent is old, the effective hydride equivalent is lower than calculated.

    • Solution: Benzophenone and diphenylmethanol have different solubility profiles, but separating them via simple crystallization can be tedious due to co-crystallization. To prevent this, monitor the reaction via TLC (eluting with 1:1 dichloromethane/petroleum ether) before initiating the work-up [[1.6]]. If benzophenone remains, add a slight excess of NaBH₄ (0.1-0.2 eq) and continue stirring.

    Quantitative Data Summary: Quenching Agent Selection

    To aid in selecting the appropriate quenching strategy for your diarylmethanol synthesis, consult the following comparative matrix.

    Quenching AgentReactivity / ExothermEmulsion RiskBest Use CaseKey Considerations
    Water (H₂O) HighVery HighMild reductionsForms insoluble Mg(OH)₂ gels in Grignard reactions.
    Sat. NH₄Cl (aq) ModerateModerateGrignard reactionsMilder than acid; buffers the pH. May still form some emulsions.
    10% HCl or H₂SO₄ HighLowRobust diarylmethanolsDissolves Mg salts completely. Risk of dehydrating the alcohol to an ether or alkene if too concentrated.
    Rochelle's Salt (10% aq) LowVery LowGrignard / Hydride reductionsChelates metals to break emulsions [[1.7]]. Requires 15-30 min of vigorous stirring.
    Isopropanol / Methanol Low to ModerateN/AHighly reactive organometallicsUsed as a pre-quench to safely destroy excess reactive species before adding water [[3]].

    Table 1: Comparison of quenching agents for organometallic and hydride reduction work-ups.

    References

    • BenchChem Technical Support. "Quenching Procedures for Organometallic Reactions." Benchchem.
    • University of Pittsburgh. "XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol." Pitt.edu.
    • Grokipedia. "Diphenylmethanol." Grokipedia.com.
    • University of Cape Town.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparison Guide: Grignard vs. Catalytic Methods for Diarylmethanol Synthesis

    Executive Summary Diarylmethanols (benzhydrols) are critical structural motifs in numerous active pharmaceutical ingredients (APIs), including antihistamines, antimuscarinic agents, and targeted oncology drugs. Historica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Diarylmethanols (benzhydrols) are critical structural motifs in numerous active pharmaceutical ingredients (APIs), including antihistamines, antimuscarinic agents, and targeted oncology drugs. Historically, the synthesis of these compounds has relied heavily on the classic Grignard addition. However, as modern drug development increasingly demands enantiopure intermediates and greener manufacturing processes, catalytic Asymmetric Transfer Hydrogenation (ATH) has emerged as a powerful alternative.

    This guide objectively compares these two methodologies, providing mechanistic insights, self-validating experimental protocols, and comparative data to aid researchers and process chemists in selecting the optimal synthetic route for their target molecules.

    Mechanistic & Logical Framework

    The fundamental divergence between these methods lies in their approach to carbon-center construction, stereocontrol, and atom economy.

    G Start Diarylmethanol Synthesis Grignard Grignard Addition (Stoichiometric) Start->Grignard Catalytic Catalytic ATH (Enantioselective) Start->Catalytic G_Step1 Aryl Bromide + Mg (Anhydrous Ether) Grignard->G_Step1 C_Step1 Diaryl Ketone + Chiral Ru/Ir Catalyst Catalytic->C_Step1 G_Step2 Nucleophilic Attack on Aryl Aldehyde G_Step1->G_Step2 G_Step3 Acidic Quench (Racemic Product) G_Step2->G_Step3 C_Step2 Hydrogen Donor (e.g., iPrOH, tBuOK) C_Step1->C_Step2 C_Step3 Hydride Transfer (Chiral Product >90% ee) C_Step2->C_Step3

    Workflow comparison: Stoichiometric Grignard addition vs. Catalytic ATH for diarylmethanols.

    The Grignard Paradigm (Stoichiometric Addition)

    The Grignard reaction constructs the diarylmethanol core via the formation of a new carbon-carbon bond. Because the carbon-magnesium bond is highly polarized toward carbon, the arylmagnesium halide acts as a powerful carbon nucleophile, attacking the electrophilic carbonyl carbon of an aryl aldehyde[1]. While highly robust, this method inherently produces racemic mixtures (unless chiral auxiliaries are employed) and suffers from low atom economy due to stoichiometric magnesium halide waste.

    The Catalytic Paradigm (Asymmetric Transfer Hydrogenation)

    Conversely, catalytic ATH relies on the enantioselective reduction of a pre-formed diaryl ketone. Utilizing chiral transition-metal catalysts (e.g., Ruthenium or Iridium), this method transfers a hydride from a donor solvent (like isopropanol) to the prochiral ketone[2]. The process is highly atom-economic, avoids stoichiometric metal waste, and can achieve >90% enantiomeric excess (ee), making it a standard for modern asymmetric pharmaceutical synthesis[3].

    The Grignard Approach: Robust but Stoichiometric

    Causality in Experimental Design:

    • Anhydrous Conditions: Grignard reagents are highly basic and will rapidly deprotonate water to form the corresponding alkane, destroying the reagent. Absolute anhydrous ether or THF is mandatory[4].

    • Temperature Control: The nucleophilic addition is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses side reactions like Wurtz-type coupling[4].

    • Acidic Quench: The initial product of the addition is a magnesium alkoxide. Quenching with a mild acid (e.g., saturated NH₄Cl) protonates the alkoxide to yield the secondary alcohol while preventing acid-catalyzed dehydration that could form an alkene[4].

    Protocol: Synthesis of (2-methylphenyl)(phenyl)methanol

    Adapted from standard microscale Grignard methodologies[4].

    Step 1: Initiation of the Grignard Reagent

    • Add magnesium turnings (1.1 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Add a small portion of bromobenzene (in anhydrous diethyl ether) to the magnesium. Self-Validation: The reaction initiates when the solution becomes cloudy and spontaneous mild refluxing is observed. If it fails to initiate, add a single crystal of iodine to disrupt the passivating magnesium oxide layer[4].

    Step 2: Reagent Formation

    • Add the remaining bromobenzene (1.0 eq total) dropwise at a rate that maintains a gentle reflux.

    • Reflux for an additional 30 minutes until the magnesium is mostly consumed, yielding a grayish-brown solution[4].

    Step 3: Nucleophilic Addition

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Add 2-methylbenzaldehyde (0.9 eq) in anhydrous ether dropwise, maintaining the internal temperature below 10 °C[4].

    • Remove the ice bath and stir at room temperature for 1 hour.

    Step 4: Quenching and Isolation

    • Slowly pour the mixture into crushed ice containing saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

    Quantitative Data Summary: Grignard Synthesis
    ComponentFunctionMolar Mass ( g/mol )Equivalents
    BromobenzenePre-nucleophile157.011.0
    MagnesiumMetal24.311.1
    2-MethylbenzaldehydeElectrophile120.150.9
    (2-methylphenyl)(phenyl)methanol Product 198.26 ~85% Yield

    The Catalytic Approach: Precision and Atom Economy

    Causality in Experimental Design:

    • Catalyst Selection: Ru-catalysts of minimal stereogenicity are chosen for their unique ability to differentiate between structurally and electronically similar aryl groups via non-covalent interactions, which is critical for densely functionalized diaryl ketones[2].

    • Base Activation: The addition of a strong base (tBuOK) is required to deprotonate the precatalyst, facilitating the formation of the active ruthenium hydride species from the hydrogen donor[2].

    • Hydrogen Donor: Isopropanol (iPrOH) serves a dual purpose as both the solvent and the stoichiometric hydride source, cleanly oxidizing to acetone as the reaction proceeds[2].

    Protocol: Asymmetric Transfer Hydrogenation of Diaryl Ketones

    Adapted from Ru-catalyzed ATH protocols for densely functionalized ketones[2].

    Step 1: Catalyst Activation

    • In a glovebox, charge a reaction vial with the chiral Ru-catalyst (1 mol %) and potassium tert-butoxide (tBuOK, 15 mol %).

    • Dissolve the mixture in a 2:1 solvent blend of anhydrous isopropanol (iPrOH) and dichloromethane (CH₂Cl₂). Self-Validation: A distinct color change typically indicates the successful formation of the active catalytic species.

    Step 2: Hydride Transfer

    • Add the target diaryl ketone (0.1 mmol) to the activated catalyst solution at 23 °C[2].

    • Stir the reaction mixture for 2 hours. The outer-sphere mechanism ensures simultaneous transfer of a proton and a hydride to the carbonyl face, dictating the stereochemistry[3].

    Step 3: Isolation

    • Concentrate the reaction mixture under reduced pressure to remove the solvents (iPrOH, CH₂Cl₂, and byproduct acetone).

    • Purify the crude residue via flash column chromatography to isolate the enantioenriched benzhydrol[2].

    Quantitative Data Summary: Catalytic ATH
    ComponentFunctionAmount / Loading
    Diaryl KetoneProchiral Substrate0.1 mmol (1.0 eq)
    Chiral Ru-CatalystEnantioselective Catalyst1 mol %
    tBuOKBase Activator15 mol %
    iPrOH / CH₂Cl₂H-Donor / Solvent2:1 ratio
    Chiral Benzhydrol Product >90% Yield, >90% ee

    Comparative Analysis

    When designing a synthetic route for diarylmethanols, the choice between Grignard and Catalytic ATH hinges on the specific requirements of the target molecule, particularly regarding stereochemistry and functional group tolerance.

    ParameterGrignard AdditionCatalytic ATH
    Stereocontrol Produces racemic mixtures (requires costly downstream resolution).Highly enantioselective (>90% ee directly)[2].
    Atom Economy Low; generates stoichiometric magnesium halide waste.High; utilizes catalytic metals and benign H-donors (iPrOH)[3].
    Functional Group Tolerance Poor; reacts destructively with esters, nitriles, and acidic protons.Excellent; tolerates halogens, esters, and nitro groups without side reactions[3].
    Scalability High, but limited by exothermic hazards and strict anhydrous needs.Excellent for API manufacturing; operates under mild, controlled conditions[3].
    Cost Profile Low upfront reagent costs; high downstream purification costs for chiral targets.High initial catalyst cost; offset by low loading (1 mol %) and high product value.

    References

    • Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity Source: Organic Letters - ACS Publications URL
    • Source: scholaris.
    • Application Notes and Protocols for the Grignard Reaction with 2-Methylbenzaldehyde Source: Benchchem URL
    • Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL

    Sources

    Comparative

    spectroscopic data comparison of substituted diarylmethanols

    Title: In-Depth Spectroscopic Comparison of Substituted Diarylmethanols: A Guide for Synthetic Chemists Introduction: The Strategic Value of Diarylmethanols Substituted diarylmethanols (benzhydrol derivatives) are indisp...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: In-Depth Spectroscopic Comparison of Substituted Diarylmethanols: A Guide for Synthetic Chemists

    Introduction: The Strategic Value of Diarylmethanols

    Substituted diarylmethanols (benzhydrol derivatives) are indispensable structural motifs in medicinal chemistry, serving as core pharmacophores for antihistamines (e.g., diphenhydramine), wakefulness-promoting agents (e.g., modafinil), and anti-muscarinics. In synthetic workflows, the electronic nature of the aryl substituents dictates not only the reactivity of the benzylic position (e.g., during SN1-type substitutions) but also profoundly alters the molecule's spectroscopic signature.

    This guide objectively compares the spectroscopic data (NMR, IR, UV-Vis) of various substituted diarylmethanols. By understanding the causality behind these spectral shifts—governed primarily by Hammett electronic effects—researchers can establish self-validating analytical protocols to rapidly confirm structural integrity during drug development.

    Mechanistic Grounding: The Electronic Effect on Spectral Data

    The spectroscopic behavior of diarylmethanols is anchored in the electron density surrounding the central benzylic methine group (-CH-OH).

    • ¹H NMR Shielding/Deshielding: Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) push electron density into the aromatic rings via resonance. This increased electron density propagates to the benzylic position, shielding the methine proton and shifting its resonance upfield (lower ppm). Conversely, Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) pull electron density away, deshielding the proton and shifting it downfield (higher ppm) [1].

    • Vibrational Spectroscopy (IR): The O-H stretching frequency is highly sensitive to hydrogen bonding. EWGs increase the acidity of the hydroxyl proton, strengthening intermolecular hydrogen bonding in the solid state. This typically results in a broader O-H stretch that shifts to slightly lower wavenumbers compared to EDG-substituted analogs [2].

    Quantitative Spectroscopic Data Comparison

    The table below summarizes the representative spectroscopic shifts for para-substituted diarylmethanols. All NMR data are referenced in CDCl₃ at 400 MHz.

    CompoundSubstituent TypeHammett Constant (σp)¹H NMR (Methine CH, ppm)¹³C NMR (Methine C, ppm)IR (O-H stretch, cm⁻¹)
    4,4'-Dimethoxybenzhydrol Strong EDG (-OCH₃)-0.27~5.71~74.5~3420
    4,4'-Dimethylbenzhydrol Weak EDG (-CH₃)-0.17~5.78~75.2~3380
    Benzhydrol (Unsubstituted) Neutral (-H)0.005.8376.13350
    4,4'-Dichlorobenzhydrol Weak EWG (-Cl)+0.23~5.85~75.0~3320
    4,4'-Dinitrobenzhydrol Strong EWG (-NO₂)+0.78~6.10~77.5~3280

    Data synthesized from established spectral databases and peer-reviewed characterizations [1][3].

    Experimental Protocols & Self-Validating Workflows

    To ensure scientific integrity, the synthesis and characterization of these compounds must follow a self-validating logic. Below is the standardized protocol for generating and analyzing these derivatives.

    Phase 1: Chemoselective Synthesis & Immediate Validation

    Objective: Reduce substituted benzophenones to diarylmethanols without altering sensitive substituents.

    • Reaction Setup: Dissolve 10 mmol of the substituted benzophenone in 30 mL of anhydrous methanol. Chill to 0 °C in an ice bath.

    • Hydride Transfer: Slowly add 15 mmol of Sodium Borohydride (NaBH₄) in portions.

      • Causality: NaBH₄ is selected over LiAlH₄ because its mild hydride-donating capacity ensures chemoselective reduction of the ketone while leaving reducible EWGs (like -NO₂ or halogens) intact[2].

    • Workup: Stir for 2 hours at room temperature. Quench with 1M HCl to neutralize excess hydride, extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

    • Self-Validation (IR): Before proceeding to NMR, analyze the crude solid via FT-ATR IR. The complete disappearance of the intense carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and the emergence of a broad hydroxyl (O-H) stretch at 3300–3600 cm⁻¹ provides immediate, binary confirmation of reduction success [2].

    Phase 2: High-Resolution Spectroscopic Characterization

    Objective: Quantify the electronic effects of the substituents.

    • NMR Preparation: Dissolve 15 mg of the purified diarylmethanol in 0.6 mL of CDCl₃.

      • Causality: CDCl₃ is non-polar and prevents rapid chemical exchange of the -OH proton, allowing for clearer resolution of the methine signal. The residual CHCl₃ peak at 7.26 ppm acts as an internal standard.

    • Methine Shift Analysis: Acquire the ¹H NMR spectrum. Locate the distinct methine singlet between 5.70 and 6.20 ppm. Compare the integrated shift against the unsubstituted benzhydrol baseline (5.83 ppm) to validate the expected Hammett electronic effect [3].

    • UV-Vis Acquisition: Prepare a 10 μM solution in ethanol. Record the absorption maxima (λmax). EDG-substituted analogs will display a bathochromic shift (red shift) due to the stabilization of the excited state via extended pi-conjugation.

    Analytical Workflow Visualization

    The following diagram maps the logical relationship between the synthetic methodology and the multiparametric spectroscopic validation system.

    G A Substituted Benzophenone (Starting Material) B NaBH4 Reduction (Chemoselective Pathway) A->B Hydride Transfer C Substituted Diarylmethanol (Target Analyte) B->C Workup & Isolation D 1H & 13C NMR (Methine Shift Analysis) C->D CDCl3 Solution E FT-IR Spectroscopy (O-H & C-O Stretch) C->E KBr Pellet / ATR (Self-Validation) F UV-Vis Spectroscopy (Bathochromic Shifts) C->F EtOH Solution G Electronic Environment Validation (Hammett Correlation) D->G EDG: Upfield EWG: Downfield E->G H-Bonding Effects F->G Pi-Pi* Transitions

    Figure 1: Workflow of diarylmethanol synthesis and multiparametric spectroscopic validation.

    References

    • 1. Grokipedia.com. 2.2. Semantic Scholar. 3.3. D-NB.info / Beilstein Journal of Organic Chemistry.

    Sources

    Validation

    assessing the reactivity of (4-Bromophenyl)(3,5-dimethylphenyl)methanol with other aryl halides

    As a Senior Application Scientist, assessing the reactivity profile of complex functionalized aryl halides is critical for streamlining late-stage functionalization in drug discovery. (4-Bromophenyl)(3,5-dimethylphenyl)m...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, assessing the reactivity profile of complex functionalized aryl halides is critical for streamlining late-stage functionalization in drug discovery. (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9)[1] presents a unique synthetic challenge: it contains a reactive aryl bromide moiety, a protic hydroxyl group, and significant steric bulk imparted by the 3,5-dimethylphenyl ring.

    Traditional cross-coupling methods (e.g., Suzuki-Miyaura or Buchwald-Hartwig) require the pre-generation of sensitive organometallic reagents, which can be incompatible with unprotected hydroxyl groups. To objectively assess the reactivity of this compound against other aryl halides, we employ Nickel-Catalyzed Cross-Electrophile Coupling (XEC) . This methodology allows for the direct, reductive coupling of two distinct aryl halides without the need for pre-formed carbon nucleophiles[2].

    Here is an in-depth, comparative technical guide on evaluating the reactivity of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, complete with mechanistic causality, self-validating protocols, and benchmarked experimental data.

    Mechanistic Rationale: The Causality of Cross-Selectivity

    When reacting an aryl bromide with an aryl chloride under reducing conditions, the primary challenge is avoiding statistical homocoupling (forming Ar-Ar and Ar'-Ar' instead of the desired Ar-Ar').

    The cross-selectivity in this system is driven by the differential rates of oxidative addition. Nickel(0) undergoes rapid oxidative addition with the more reactive carbon-halogen bond—in this case, the aryl bromide of (4-Bromophenyl)(3,5-dimethylphenyl)methanol. The resulting Ni(II)-aryl complex is subsequently reduced to a Ni(I) intermediate by a heterogeneous metal reductant (such as Zinc). This Ni(I) species then undergoes a slower, sterically controlled oxidative addition with the aryl chloride[3].

    Why this specific substrate excels: The bulky diarylmethanol motif of (4-Bromophenyl)(3,5-dimethylphenyl)methanol acts as a steric shield. Once the first oxidative addition occurs, the sheer volume of the intermediate heavily disfavors a second oxidative addition with another bulky diarylmethanol molecule, thereby suppressing homocoupling. Furthermore, Ni-catalyzed XEC is highly tolerant of protic groups, meaning the free hydroxyl group does not quench the catalyst, unlike in traditional Grignard-based approaches[4].

    Mechanism Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Fast) ArBr Aryl Bromide (Diarylmethanol) ArBr->NiII NiI Ni(I)-Aryl Intermediate NiII->NiI Single Electron Reduction Reductant Zn Reductant + MgCl2 Reductant->NiI NiIII Ni(III) Complex NiI->NiIII Oxidative Addition (Slow, Steric Control) ArCl Aryl Chloride ArCl->NiIII NiIII->Ni0 Catalyst Regeneration Product Cross-Coupled Biaryl Product NiIII->Product Reductive Elimination

    Mechanistic pathway of Ni-catalyzed sequential oxidative addition in XEC.

    Comparative Reactivity Data

    To establish a performance baseline, (4-Bromophenyl)(3,5-dimethylphenyl)methanol was benchmarked against standard electron-rich (4-bromoanisole) and electron-deficient (4-bromobenzonitrile) aryl bromides. The coupling partner used was 2-chloropyridine, a ubiquitous building block in pharmaceutical chemistry.

    Table 1: Cross-Electrophile Coupling Reactivity Comparison (Conditions: 1.0 equiv ArBr, 1.5 equiv 2-Chloropyridine, 10 mol% NiI₂, 10 mol% dtbbpy, 2.0 equiv Zn, 1.0 equiv MgCl₂, DMF, 60 °C, 24 h)

    Aryl Bromide SubstrateGC Yield (%)Cross:Homo RatioMechanistic Observation
    (4-Bromophenyl)(3,5-dimethylphenyl)methanol 82 92:8 High cross-selectivity; steric bulk suppresses Ar-Ar homocoupling.
    4-Bromoanisole7585:15Moderate homocoupling; standard oxidative addition rate.
    4-Bromobenzonitrile6070:30Electron-deficient nature accelerates undesired homodimerization.
    Optimization and Causality of Additives

    The success of this reaction relies heavily on the synergistic effect of additives. As demonstrated in recent literature[5], the addition of Lewis acids like MgCl₂ is not arbitrary; it actively accelerates the reduction of Ni(II) to Ni(0) at the zinc surface, preventing catalyst stalling and improving turnover frequencies.

    Table 2: Control & Optimization Parameters for the Target Compound

    EntryDeviation from Standard ConditionsYield (%)Causality / System Validation
    1None (Standard Conditions)82Optimal balance of reduction and oxidative addition.
    2Omit MgCl₂45Slower Ni(II) reduction leads to catalyst stalling.
    3Zn replaced with Mn68Mn provides a different reduction potential, lowering overall efficiency.
    4Omit NiI₂ (Control)0Self-Validation: Proves the reaction is strictly metal-catalyzed.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates an internal standard (dodecane) added prior to the reaction quench, ensuring that any mechanical losses during extraction do not artificially inflate or deflate the calculated yield.

    Step-by-Step Methodology:
    • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 8 mL reaction vial with a magnetic stir bar.

    • Catalyst & Reductant Loading: Add NiI₂ (0.05 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 10 mol%), Zinc dust (1.0 mmol, 2.0 equiv), and anhydrous MgCl₂ (0.5 mmol, 1.0 equiv).

    • Substrate Addition: Add (4-Bromophenyl)(3,5-dimethylphenyl)methanol (0.5 mmol, 1.0 equiv) and 2-chloropyridine (0.75 mmol, 1.5 equiv). Note: The excess of the less reactive aryl chloride compensates for its slower oxidative addition rate.

    • Solvent Addition: Add 2.0 mL of anhydrous N,N-dimethylformamide (DMF). Seal the vial with a PTFE-lined septum cap.

    • Reaction Execution: Remove the vial from the glovebox and stir vigorously (1000 rpm) at 60 °C for 24 hours. The mixture will transition from dark green to deep red/brown, indicating active catalyst turnover.

    • Internal Standard Integration: Cool the reaction to room temperature. Carefully remove the septum and add exactly 0.5 mmol of dodecane (internal standard) via a micro-syringe. Stir for 5 minutes to ensure homogeneity.

    • Quench & Extraction: Dilute the mixture with 5 mL of ethyl acetate (EtOAc) and quench with 5 mL of 1M HCl to solubilize the remaining zinc. Extract the organic layer, wash with brine, and dry over Na₂SO₄.

    • Quantitative Analysis: Filter the organic layer and analyze via GC-FID. The yield is calculated by comparing the product peak area to the dodecane internal standard, using a pre-determined response factor.

    Workflow Prep Glovebox Setup (Inert Atm) Reagents Add ArBr, ArCl, NiI2, dtbbpy, Zn Prep->Reagents Stir Stir at 60°C (24 hours) Reagents->Stir InternalStd Add Int. Standard (Dodecane) Stir->InternalStd Quench Quench & Extract (EtOAc/H2O) InternalStd->Quench Analyze GC-FID & NMR Validation Quench->Analyze

    Standard self-validating experimental workflow for XEC yield determination.

    Conclusion

    When assessed against standard aryl halides, (4-Bromophenyl)(3,5-dimethylphenyl)methanol demonstrates superior cross-selectivity in Ni-catalyzed cross-electrophile couplings. Its inherent steric bulk, rather than hindering the reaction, acts as a mechanistic advantage by suppressing undesired homocoupling pathways. By utilizing a self-validating protocol with internal standards and Lewis acid additives (MgCl₂), researchers can reliably integrate this complex diarylmethanol motif into late-stage pharmaceutical scaffolds without the need for protecting group chemistry.

    References

    • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides Source: Journal of the American Chemical Society (2010)[Link]

    • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: PubMed Central (PMC) / Chemical Reviews[Link]

    • (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) Product Specifications Source: Hairui Chemical[Link]

    Sources

    Comparative

    Validating Enantiomeric Excess: A Comparative Guide to Chiral HPLC vs. Chiral SFC

    For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of pharmaceutical quality control. Because the therapeutic activity, toxicity, and p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of pharmaceutical quality control. Because the therapeutic activity, toxicity, and pharmacokinetics of a chiral drug are often confined to a single enantiomer, regulatory bodies mandate rigorous stereochemical validation. Under the 1, analytical procedures must be proven fit for their intended purpose through a lifecycle and Quality-by-Design (QbD) approach[1].

    This guide provides an objective, data-driven comparison of the two most powerful analytical modalities for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) .

    Mechanistic Foundations: The Causality of Chiral Recognition

    Both HPLC and SFC rely on creating a transient diastereomeric environment to distinguish between otherwise identical enantiomers. 2, such as amylose or cellulose derivatives coated or immobilized on silica, remain the gold standard for this purpose[2].

    The causality of separation is governed by the three-point interaction model . As the racemic mixture passes through the column, the enantiomers interact with the chiral grooves of the polysaccharide via:

    • Hydrogen Bonding: Driven by the carbamate linkages on the CSP.

    • π−π Interactions: Facilitated by the phenyl rings of the derivatized polysaccharide.

    • Steric Hindrance: Dictated by the supramolecular helical structure of the polymer.

    Because one enantiomer forms a thermodynamically more stable transient complex with the CSP, it is retained longer in the column. This differential partitioning results in distinct elution times, allowing for accurate quantification and 3[3].

    ChiralWorkflow A Racemic API Assessment (Physicochemical Profiling) B CSP Selection (Polysaccharide/Macrocyclic) A->B C Chiral HPLC Pathway (Normal/Reversed Phase) B->C D Chiral SFC Pathway (Supercritical CO2 + Modifier) B->D E Thermodynamic Optimization (Temperature, Flow Rate, Additives) C->E High Resolution D->E High Throughput F ICH Q2(R2) Validation (Specificity, Linearity, Precision) E->F G Enantiomeric Excess (ee) Quantification F->G

    Workflow for Chiral Method Development and ICH Q2(R2) Validation.

    Chiral HPLC vs. Chiral SFC: A Comparative Analysis

    While both techniques utilize similar stationary phases, their mobile phase dynamics create distinct operational advantages.

    • Chiral HPLC: The traditional workhorse. It offers immense flexibility across Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes. The advent of immobilized polysaccharide columns allows the use of strong solvents (e.g., THF, DCM) to optimize analyte solubility and alter selectivity profiles[2].

    • Chiral SFC: Rapidly gaining popularity as a powerful alternative, SFC utilizes supercritical CO2​ modified with a polar organic solvent (e.g., methanol or ethanol). The low viscosity and high diffusivity of supercritical CO2​ accelerate mass transfer, 4 compared to HPLC[4]. Furthermore, SFC reduces organic solvent consumption by 60-70%, aligning perfectly with green chemistry initiatives[4].

    Quantitative Performance Comparison
    ParameterChiral HPLC (Normal Phase)Chiral SFCCausality / Mechanistic Driver
    Mobile Phase Hexane / Isopropanol (typically) CO2​ / Methanol or EthanolSFC leverages supercritical fluid dynamics for lower viscosity[5].
    Analysis Time 15 - 30 minutes3 - 10 minutesHigh diffusion coefficient of CO2​ accelerates mass transfer[4].
    Column Equilibration Slow (requires 10-20 column volumes)Fast (rapid pressure/density stabilization)Lower solvent viscosity in SFC enables rapid system flushing.
    Solvent Waste High (~1.0 mL/min of organic waste)Low (Organic modifier only, CO2​ evaporates)SFC is highly favorable for preparative scale and green chemistry[4].
    Resolution ( Rs​ ) Excellent (often > 2.0)Excellent (often > 2.0)Both utilize identical CSPs; selectivity ( α ) can be orthogonal[5].

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness, analytical methods must be self-validating. Below are detailed, step-by-step methodologies for determining the ee of a model chiral compound (e.g., 5) using both techniques[5].

    Protocol 1: Chiral HPLC Method (Normal Phase)

    Objective: Achieve baseline separation ( Rs​≥1.5 ) to accurately quantify the minor enantiomer.

    • System Preparation: Flush the HPLC system with 100% Isopropanol to remove any aqueous buffers, preventing immiscibility and system overpressure when introducing Normal Phase solvents.

    • Column Installation: Install a cellulose-based CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)[5].

    • Mobile Phase Formulation: Prepare an isocratic mixture of n-Hexane and 2-Propanol (97:3, v/v).

      • Causality: Hexane acts as the weak, non-polar carrier. 2-Propanol acts as the polar modifier, competing for hydrogen bonding sites on the CSP to modulate retention time and elute the analyte[5].

    • Additive Inclusion: If the analyte contains basic amine groups, add 0.1% Diethylamine (DEA).

      • Causality: DEA suppresses secondary ion-exchange interactions between the analyte and residual surface silanols on the silica support, preventing severe peak tailing.

    • Chromatographic Parameters: Set flow rate to 0.5 mL/min, column temperature to 25°C, and UV detection to 220 nm[5].

    • System Suitability (Validation): Inject a racemic standard. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 and the symmetry factor is ≤1.5 .

    • Quantification: Inject the synthesized sample. Calculate the enantiomeric excess using the integrated peak areas:

      ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 [3].
    Protocol 2: Chiral SFC Method

    Objective: High-throughput ee determination with minimized organic solvent consumption.

    • System Preparation: Ensure the SFC Automated Back Pressure Regulator (ABPR) is functioning correctly to maintain the CO2​ in a supercritical state (typically set to 120–150 bar).

    • Column Installation: Install an SFC-compatible CSP (e.g., Chiralcel® OD-3, 150 x 4.6 mm, 3 µm).

    • Mobile Phase Formulation: Pump A delivers industrial-grade CO2​ . Pump B delivers Methanol containing 0.1% DEA. Run an isocratic hold at 10% Pump B.

      • Causality: Methanol acts as the strong eluting modifier. The supercritical CO2​ provides a low-viscosity bulk flow, allowing for higher flow rates without exceeding system pressure limits[5].

    • Chromatographic Parameters: Set flow rate to 3.0 mL/min, column temperature to 35°C, and ABPR to 120 bar.

    • System Suitability: Inject the racemic standard. The high diffusivity of SFC should yield baseline resolution in under 5 minutes, significantly outperforming the HPLC run time[4].

    Regulatory Grounding: ICH Q2(R2) Compliance

    To transition a developed method into a validated, GMP-compliant procedure, it must satisfy the core parameters outlined in the1[1]:

    • Specificity: The method must unambiguously assess the desired enantiomer in the presence of the opposite enantiomer (distomer), synthesis impurities, and degradation products. Baseline resolution ( Rs​>1.5 ) is the primary metric[1].

    • Linearity & Range: Linearity must be established for the minor enantiomer from the Limit of Quantitation (LOQ) up to at least 120% of the specification limit[1].

    • Accuracy & Precision: The major enantiomer should be spiked with known amounts of the minor enantiomer (e.g., 0.1%, 0.5%, 1.0%) to validate recovery rates and measurement repeatability across multiple preparations[1].

    • Robustness: The method's reliability must be proven by deliberately introducing minor variations. For HPLC, this includes altering the flow rate ( ±10% ), column temperature ( ±5∘C ), and mobile phase composition (e.g., ±2% absolute organic modifier). For SFC, ABPR pressure ( ±10 bar) must also be evaluated[1].

    References

    • BenchChem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
    • Springer Nature. "Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
    • LCGC International. "Practical Advances in SFC for the Purification of Pharmaceutical Molecules.
    • BenchChem. "A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
    • BenchChem. "Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
    • ICH. "Validation of Analytical Procedures Q2(R2).

    Sources

    Validation

    comparative study of different ligands for Suzuki coupling reactions

    As a Senior Application Scientist, I frequently encounter a common pitfall in drug development and process chemistry: the default reliance on tetrakis(triphenylphosphine)palladium(0) for all Suzuki-Miyaura cross-coupling...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter a common pitfall in drug development and process chemistry: the default reliance on tetrakis(triphenylphosphine)palladium(0) for all Suzuki-Miyaura cross-couplings. While historically significant, traditional phosphines often fail when confronted with unactivated aryl chlorides, sterically hindered ortho-substituted substrates, or complex heteroaromatics.

    To achieve high turnover numbers (TON) and broad functional group tolerance, selecting the correct advanced ligand architecture is paramount. The choice of ligand profoundly influences catalytic activity, stability, and selectivity ([1]). This guide provides an objective, data-driven comparison of three premier ligand classes: Buchwald dialkylbiaryl phosphines (SPhos, XPhos), N-Heterocyclic Carbenes (PEPPSI-IPr), and bidentate phosphines (dppf).

    Mechanistic Causality: How Ligands Dictate the Catalytic Cycle

    To rationally select a ligand, one must understand how its steric and electronic properties manipulate the palladium catalytic cycle.

    • Oxidative Addition: This step requires an electron-rich Pd(0) center to insert into strong carbon-halogen bonds (e.g., C-Cl). Strong σ -donating ligands, such as dialkylbiaryl phosphines and NHCs, increase the electron density on the metal, dramatically lowering the activation barrier for oxidative addition ([2]).

    • Transmetalation: Often the rate-limiting step for bulky substrates, transmetalation requires the displacement of the halide by the organoboron species. Ligands must be labile enough to allow coordination of the incoming nucleophile without leading to catalyst precipitation (formation of "black palladium").

    • Reductive Elimination: The final step is sterically driven. Bulky ligands crowd the coordination sphere, forcing the two coupled organic fragments together to relieve steric strain, thereby accelerating the formation of the C-C bond and regenerating the active Pd(0) species[2].

    CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Accelerated by e-rich L) Pd0->OA + R1-X PdII_1 R1-Pd(II)(L)-X OA->PdII_1 TM Transmetalation (Base assisted) PdII_1->TM + R2-B(OH)2 + Base PdII_2 R1-Pd(II)(L)-R2 TM->PdII_2 RE Reductive Elimination (Accelerated by bulky L) PdII_2->RE RE->Pd0 Regenerates Pd(0) Product R1-R2 Cross-Coupled Product RE->Product

    Fig 1. Suzuki-Miyaura catalytic cycle highlighting ligand electronic and steric effects.

    Comparative Analysis of Ligand Classes

    Buchwald Dialkylbiaryl Phosphines (SPhos & XPhos)

    Developed by the Buchwald group, these ligands are characterized by an electron-rich dicyclohexyl or di-tert-butyl phosphine moiety and a bulky biaryl backbone[2].

    • Performance: SPhos is highly versatile for general unactivated aryl chlorides and heteroaryl halides. XPhos, possessing a bulkier triisopropylphenyl ring, is the gold standard for extremely sterically hindered substrates (e.g., tetra-ortho-substituted biaryls).

    • Causality: The biaryl backbone provides a secondary η1 -arene interaction with the Pd center. This interaction stabilizes the highly reactive 12-electron Pd(0)L 1​ monocoordinated species, preventing catalyst degradation while maintaining extreme reactivity[2].

    N-Heterocyclic Carbenes (PEPPSI-IPr)

    The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes a bulky N-heterocyclic carbene (IPr) and a "throw-away" 3-chloropyridine ligand ().

    • Performance: PEPPSI-IPr excels in challenging amide N-C bond activations, polymerizations, and industrial-scale couplings. It operates efficiently under mild conditions and is highly tolerant of heteroaromatics.

    • Causality: NHCs are stronger σ -donors than most phosphines and bind almost irreversibly to palladium. This prevents ligand dissociation and catalyst aggregation. The 3-chloropyridine ligand stabilizes the Pd(II) precatalyst in air but rapidly dissociates in solution to initiate the catalytic cycle.

    Bidentate Phosphines (dppf)

    Utilized predominantly as the preformed complex Pd(dppf)Cl 2​ , 1,1'-bis(diphenylphosphino)ferrocene is a staple in pharmaceutical process chemistry ([3]).

    • Performance: While less active toward unactivated aryl chlorides than Buchwald ligands, it is highly reliable for aryl bromides and iodides. It is frequently chosen for plant-scale synthesis due to its robustness and predictable impurity profiles[3].

    • Causality: The large bite angle of the dppf ligand enforces a specific geometry on the palladium center that optimally aligns the coupling partners for reductive elimination, minimizing side reactions like homocoupling.

    Quantitative Data Comparison

    The following table summarizes the performance of these ligand classes based on established literature benchmarks for challenging cross-couplings.

    Ligand / PrecatalystPrimary Substrate ScopeTypical Catalyst LoadingKey Mechanistic AdvantageReference Yield (Aryl Cl + PhB(OH) 2​ )
    SPhos Unactivated aryl chlorides, heteroaryls0.5 – 2.0 mol% η1 -arene interaction stabilizes Pd(0)L 1​ > 95%
    XPhos Highly sterically hindered substrates0.5 – 2.0 mol%Extreme steric bulk accelerates reductive elimination> 90%
    PEPPSI-IPr Amides, bulky substrates, polymerizations1.0 – 2.0 mol%Strong σ -donation prevents catalyst aggregation> 95%
    Pd(dppf)Cl 2​ Aryl bromides/iodides, process chemistry1.0 – 5.0 mol%Wide bite angle enforces optimal coupling geometry85 – 95%

    Experimental Methodologies: Self-Validating Protocol for Ligand Screening

    Workflow Prep 1. Substrate & Standard Prep Degas 2. Rigorous Degassing Prep->Degas Cat 3. Catalyst/Ligand Addition Degas->Cat React 4. Parallel Reaction (65°C) Cat->React Analyze 5. LC-MS/GC-FID Analysis React->Analyze

    Fig 2. Standardized high-throughput workflow for comparative ligand screening.

    Step-by-Step Screening Protocol:

    • Preparation of Stock Solutions: Prepare 0.1 M solutions of the aryl halide and boronic acid in rigorously degassed THF. Incorporate 0.05 M dodecane directly into the aryl halide stock as an internal standard. Causality: Dodecane is inert and allows for absolute quantification of conversion and yield via GC-FID/LC-MS, validating the mass balance of the reaction.

    • Catalyst/Ligand Dispensing (Inert Atmosphere): In a glovebox, dispense 1.0 mol% of the respective catalyst systems into separate reaction vials:

      • System A: Pd 2​ (dba) 3​ (0.5 mol%) + SPhos (1.1 mol%)

      • System B: Pd 2​ (dba) 3​ (0.5 mol%) + XPhos (1.1 mol%)

      • System C: PEPPSI-IPr (1.0 mol%)

      • System D: Pd(dppf)Cl 2​ (1.0 mol%)

      • Control: No catalyst. Causality: Validates that any observed coupling is purely Pd-mediated and not an artifact of the substrate or analytical method.

    • Base Addition: Add 2.0 equivalents of anhydrous K 3​ PO 4​ to each vial. Causality: Avoid strong bases like NaOH during initial screens, as they can promote rapid protodeboronation (destruction) of the boronic acid before transmetalation can occur.

    • Reaction Execution: Seal the vials with PTFE-lined septa, remove them from the glovebox, and heat to 65 °C on a parallel synthesis block for 12 hours under vigorous stirring.

    • Quench and Analysis: Cool to room temperature. Dilute each vial with ethyl acetate and filter through a short silica plug to remove palladium black and inorganic salts. Analyze the filtrate via LC-MS or GC-FID. Calculate the precise yield by comparing the product peak area to the dodecane internal standard.

    References

    • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL:[Link]

    • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI (Molecules) URL:[Link]

    Sources

    Comparative

    A Researcher's Guide to Confirming the Molecular Weight of (4-Bromophenyl)(3,5-dimethylphenyl)methanol by Mass Spectrometry

    In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. For a molecule like (4-Bromophenyl)(3,5-dimethylphen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. For a molecule like (4-Bromophenyl)(3,5-dimethylphenyl)methanol, precise molecular weight determination is not merely a checkbox in an analytical workflow; it is a critical validation of synthetic success and the foundation for subsequent studies. This guide provides an in-depth comparison of mass spectrometry-based approaches for this purpose, grounded in both theoretical principles and practical, field-proven insights.

    The subject of our analysis, (4-Bromophenyl)(3,5-dimethylphenyl)methanol, has a chemical formula of C₁₅H₁₅BrO. A key structural feature is the single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (50.69% and 49.31%, respectively).[1][2] This isotopic distribution creates a highly characteristic "M/M+2" signature in a mass spectrum, where two peaks of nearly equal intensity are separated by two mass-to-charge units (m/z), providing a definitive marker for the presence of a single bromine atom in an ion.[3][4]

    Choosing the Optimal Ionization Technique: A Comparative Analysis

    The first and most critical decision in our workflow is the selection of the ionization method. The goal is to convert the neutral analyte molecule into a gas-phase ion with minimal uncontrolled degradation, allowing for the accurate measurement of its mass. The choice of technique directly influences the quality and type of data obtained.[5]

    dot

    G cluster_input Analyte Properties cluster_decision Ionization Method Selection cluster_methods Ionization Techniques cluster_output Expected Outcome Analyte (4-Bromophenyl)(3,5-dimethylphenyl)methanol Polarity: Low to Medium Thermal Stability: Moderate Volatility: Low Decision1 Need to observe molecular ion? Analyte->Decision1 Decision2 Is analyte thermally labile? Decision1->Decision2 No (Library Match?) ESI Electrospray Ionization (ESI) (Soft Ionization) Decision1->ESI Yes APCI Atmospheric Pressure Chemical Ionization (APCI) (Soft Ionization) Decision1->APCI Yes Decision2->APCI Yes EI Electron Ionization (EI) (Hard Ionization) Decision2->EI No ESI_Out [M+H]+, [M+Na]+ Minimal Fragmentation Clear Isotopic Pattern ESI->ESI_Out APCI_Out [M+H]+, M+• Some Fragmentation (e.g., [M-H₂O]+) Clear Isotopic Pattern APCI->APCI_Out EI_Out Weak/Absent M+• Extensive, Reproducible Fragmentation Isotopic pattern in fragments EI->EI_Out

    Caption: Ionization method selection workflow.

    • Electron Ionization (EI): This is a classic "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5] While excellent for creating reproducible fragmentation patterns for library matching, EI imparts significant energy, often leading to the complete absence of a detectable molecular ion peak for molecules like alcohols, which readily fragment.[6][7] For (4-Bromophenyl)(3,5-dimethylphenyl)methanol, we would anticipate extensive fragmentation, including the loss of water ([M-H₂O]⁺) and cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage), making it difficult to confirm the parent molecular weight.[8][9]

    • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and moderately polar molecules, even those that are thermally labile.[10] It generates ions from a solution by creating a fine spray of charged droplets. While our target molecule has relatively low polarity, ESI can still be effective, often by forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.[11] The key advantage of ESI is its gentle nature, which typically preserves the molecular ion, providing a clear and direct measurement of the molecular weight.[10]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is particularly well-suited for less polar, thermally stable compounds that are not easily ionized by ESI.[12][13] In APCI, the analyte is vaporized and then ionized via gas-phase reactions with reagent ions.[14] This technique is an excellent alternative to ESI for this specific molecule. It is known to efficiently generate protonated molecules ([M+H]⁺) and sometimes radical cations (M⁺•), while keeping fragmentation, such as the loss of water from alcohols, to a minimum.[15][16]

    For unambiguous molecular weight confirmation, ESI and APCI are the clear superior choices over EI due to their ability to generate abundant molecular ions with minimal fragmentation.

    Comparative Performance Overview
    FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
    Ionization Principle Soft; ions formed from charged liquid dropletsSoft; gas-phase ion-molecule reactionsHard; high-energy electron bombardment
    Expected Primary Ion(s) [M+H]⁺, [M+Na]⁺[M+H]⁺, M⁺•M⁺• (often weak or absent)
    Fragmentation Minimal; primarily molecular ion adductsLow; may see some neutral losses (e.g., H₂O)Extensive and reproducible
    Suitability for Analyte Good, especially with appropriate solvent systemExcellent; well-suited for medium polarity compoundsPoor for molecular weight confirmation
    Key Advantage Very gentle, good for labile moleculesHandles less polar compounds effectivelyProvides structural data via fragmentation libraries
    Potential Challenge May require solvent additives for nonpolar analytes[17]Requires analyte to be thermally stableMolecular ion often not observed[18]
    Experimental Protocol: Confirmation via ESI-Q-TOF Mass Spectrometry

    This protocol outlines the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high mass accuracy and resolution, allowing for confident elemental composition determination.

    1. Sample and Solvent Preparation:

    • Prepare a stock solution of (4-Bromophenyl)(3,5-dimethylphenyl)methanol at 1 mg/mL in methanol.
    • Create a working solution for infusion by diluting the stock solution to 1-10 µg/mL in a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.
    • Rationale: The methanol ensures solubility, while water and formic acid provide the necessary polarity and proton source to promote efficient [M+H]⁺ ion formation in positive ion mode ESI.[10]

    2. Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a suitable standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
    • Set the instrument to positive ion ESI mode.

    3. Mass Spectrometer Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV
    • Cone Voltage: 30 V
    • Rationale: This voltage is kept low to facilitate ion transfer while minimizing in-source fragmentation.
    • Source Temperature: 120 °C
    • Desolvation Gas (N₂): 600 L/hr at 350 °C
    • Rationale: These parameters ensure efficient desolvation of the ESI droplets to release gas-phase ions.
    • Mass Range: m/z 100 - 500
    • Acquisition Mode: TOF-MS (full scan)

    4. Data Acquisition and Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.
    • Analyze the resulting spectrum, focusing on the following:
    • Theoretical Monoisotopic Mass of [M+H]⁺:
    • For ⁷⁹Br: C₁₅H₁₆⁷⁹BrO⁺ = 291.0384 m/z
    • For ⁸¹Br: C₁₅H₁₆⁸¹BrO⁺ = 293.0364 m/z
    • Expected Observation: Two prominent peaks at approximately m/z 291.04 and 293.04 with nearly equal intensity.[1] The high-resolution mass measurement should be within 5 ppm of the calculated theoretical value.
    Alternative Protocol: Confirmation via APCI-MS

    For a comparative approach, APCI offers a robust alternative.

    1. Sample and Solvent Preparation:

    • Prepare a 1-10 µg/mL solution in a solvent compatible with HPLC, such as 90:10 (v/v) methanol:water. Formic acid is still beneficial but may not be as critical as in ESI.

    2. Instrument Setup:

    • Switch the ion source to APCI mode.
    • Set to positive ion mode.

    3. Mass Spectrometer Parameters (Typical Starting Points):

    • Corona Discharge Current: 4-5 µA
    • Rationale: This current initiates the chemical ionization cascade.[14]
    • Vaporizer Temperature: 400 °C
    • Rationale: This temperature must be sufficient to volatilize the analyte without causing thermal degradation.[15]
    • Other parameters (cone voltage, gas flows, mass range) can be similar to the ESI setup.

    4. Data Acquisition and Analysis:

    • Introduce the sample via direct infusion or through an HPLC system.
    • The expected primary ion will again be the protonated molecule ([M+H]⁺) at m/z 291.04 and 293.04. A peak corresponding to the loss of water ([M+H-H₂O]⁺) at m/z 273.04 and 275.04 may also be observed, which can provide secondary structural confirmation.[15]
    Visualizing the Mass Spectrometry Workflow

    dot

    G cluster_prep 1. Sample Preparation cluster_intro 2. Ionization cluster_analysis 3. Mass Analysis cluster_detection 4. Detection & Data Prep Dissolve Analyte in Methanol/Water + 0.1% Formic Acid Source Infuse into ESI or APCI Source Prep->Source Ionization Generate [M+H]+ ions (Protonation) Source->Ionization Transfer Ion Optics Transfer Ionization->Transfer Quad Quadrupole (Ion Selection - MS/MS) (Optional) Transfer->Quad TOF Time-of-Flight Analyzer (Separates ions by m/z) Quad->TOF Detector Ion Detector TOF->Detector Spectrum Generate Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum

    Caption: General workflow for LC-MS analysis.

    Conclusion

    For the definitive confirmation of the molecular weight of (4-Bromophenyl)(3,5-dimethylphenyl)methanol, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Q-TOF are superior methodologies. They provide the requisite soft ionization to observe the molecular ion, while the presence of bromine offers a clear, unmistakable isotopic pattern (M/M+2 peaks of ~1:1 intensity ratio) that serves as an internal validation of the result. While EI provides valuable structural information through fragmentation, it is ill-suited for this primary objective. The choice between ESI and APCI can be guided by instrument availability and the specific sample matrix, with both capable of delivering high-confidence data to support the progression of research and development.

    References

    • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
    • BenchChem. (2025). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
    • BenchChem. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
    • Crighton, et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports. Available at: [Link]

    • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Available at: [Link]

    • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

    • Hsu, C. S., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Journal of Mass Spectrometry. Available at: [Link]

    • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

    • ResearchGate. (2021). (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available at: [Link]

    • ACS Publications. (2018). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry. Available at: [Link]

    • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

    • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Available at: [Link]

    • PubChem. (n.d.). (4-Bromo-3,5-dimethylphenyl)methanol. Available at: [Link]

    • ACS Publications. (2015). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry. Available at: [Link]

    • University of Victoria. (n.d.). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. Available at: [Link]

    • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available at: [Link]

    • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Available at: [Link]

    • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

    • CUNY. (n.d.). Electrospray Ionization – ESI. Available at: [Link]

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

    • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

    • CSB/SJU. (n.d.). ms isotopes: Br and Cl. Available at: [Link]

    • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

    • Manasa Life Sciences. (n.d.). (4-Bromophenyl)(phenyl)methanol. Available at: [Link]

    • Organic Chemistry I Lab. (n.d.). Mass Spectrometry. Available at: [Link]

    • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Available at: [Link]

    Sources

    Validation

    comparing the conformational analysis of different diarylmethanols

    An in-depth understanding of the conformational dynamics of diarylmethanols (bis(aryl)methanols) is critical for rational drug design, asymmetric synthesis, and chiroptical spectroscopy. The sp3 -hybridized carbinol carb...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of the conformational dynamics of diarylmethanols (bis(aryl)methanols) is critical for rational drug design, asymmetric synthesis, and chiroptical spectroscopy. The sp3 -hybridized carbinol carbon acts as a flexible hinge, allowing the two adjacent aryl rings to rotate. However, this rotation is rarely free; it is governed by a delicate balance of steric repulsion between ortho-substituents, π−π interactions, and intramolecular hydrogen bonding[1].

    This guide objectively compares the conformational landscapes of baseline, sterically hindered, and catalytically active diarylmethanols, providing self-validating experimental protocols for their analysis.

    Mechanistic Causality: Why Conformation Dictates Function

    The conformational ensemble of a diarylmethanol directly dictates its chemical behavior. In solution, these molecules do not exist as a single static entity but as a dynamic distribution of conformers. The global energy minimum often shifts between the gas, liquid, and solid phases due to intermolecular packing forces[2]. Accurately mapping this ensemble is essential because the spatial orientation of the aromatic chromophores determines chiroptical properties (like Circular Dichroism), while the steric bulk dictates the trajectory of incoming nucleophiles or electrophiles in catalytic applications[3].

    Workflow cluster_0 Experimental Acquisition cluster_1 Theoretical Validation Start Diarylmethanol Sample NMR Liquid Crystal NMR (Dipolar Couplings) Start->NMR Xray X-ray Crystallography (Solid-State Geometry) Start->Xray ECD ECD Spectroscopy (Chiroptical Response) Start->ECD DFT DFT Geometry Optimization (ωB97X-D/def2-TZVP) NMR->DFT Xray->DFT TDDFT TDDFT Calculations (Excited States) ECD->TDDFT DFT->TDDFT Output Validated Conformational Ensemble DFT->Output TDDFT->Output

    Workflow integrating NMR, X-ray, and DFT for diarylmethanol conformation.

    Comparative Conformational Analysis

    Unsubstituted Diphenylmethanol: The Flexible Baseline

    Diphenylmethanol represents the baseline of this chemical class. Due to the lack of ortho-substituents, the phenyl rings possess significant rotational freedom. Liquid Crystal NMR (LXNMR) studies reveal that the molecule adopts a continuous distribution of conformations in solution, typically favoring a symmetric "twist" or propeller-like geometry to minimize steric clashes between the ortho-protons of opposing rings[2]. Because the energy barriers between these twisted states are low, diphenylmethanol serves as a highly flexible scaffold[1].

    Sterically Hindered 1,1-Diarylcarbinols: The Chiroptical Inversion Phenomenon

    The introduction of a single substituent can drastically alter the conformational landscape. A landmark study by Pescitelli et al. compared two closely related chiral (R)-1,1-diarylcarbinols: an unhindered phenyl derivative and an o-tolyl (methyl-substituted) derivative[4].

    Despite possessing the exact same (R)-absolute configuration at the carbinol center, these two compounds exhibit mirror-image Electronic Circular Dichroism (ECD) spectra [4]. The causality lies entirely in steric tuning: the single hydrogen-to-methyl substitution creates a severe steric clash that restricts rotation, shifting the global energy minimum and inverting the spatial arrangement of the aromatic chromophores[5]. This proves that ECD is fundamentally a conformation-dependent technique, and assigning absolute configuration without rigorous conformational analysis can lead to catastrophic structural misassignments[5].

    Causality Base Same Absolute Configuration (R)-1,1-Diarylcarbinol Sub1 H-Substituted (Compound 1) Flexible Phenyl Rings Base->Sub1 Sub2 Methyl-Substituted (Compound 2) Steric Clash at o-position Base->Sub2 Conf1 Conformational Ensemble A (Symmetric-like distribution) Sub1->Conf1 Low Steric Strain Conf2 Conformational Ensemble B (Restricted rotation) Sub2->Conf2 High Steric Strain Spec1 Positive ECD Cotton Effect Conf1->Spec1 Spec2 Negative ECD Cotton Effect (Mirror Image) Conf2->Spec2

    Causality of mirror-image ECD spectra in (R)-1,1-diarylcarbinols via steric tuning.

    Diarylprolinol Ethers: Enforced Conformations in Organocatalysis

    In asymmetric organocatalysis, diarylprolinol ethers (Jørgensen-Hayashi catalysts) utilize the diarylmethanol motif to control stereochemistry. X-ray crystallographic and Density Functional Theory (DFT) analyses demonstrate that the massive steric bulk of the diarylmethanol-ether substituent enforces a rigid synclinal-exo conformation[3]. This specific geometry forces one of the aryl rings to sit directly over the pyrrolidine ring, effectively shielding one face of the reactive enamine/iminium intermediate[3]. This enforced conformational rigidity is the direct causal mechanism for the high enantioselectivity achieved by these catalysts.

    Quantitative Data Summary

    Compound ClassKey Structural FeaturePrimary Analytical MethodDominant Conformation / GeometryFunctional Implication
    Diphenylmethanol Unsubstituted, flexible aryl ringsLXNMR / X-raySymmetric twist, broad continuous distributionBaseline flexibility; dynamic rotation in solution[2].
    (R)-Phenyl-diarylcarbinol Chiral, unhinderedECD / TDDFTBroad ensemble, multiple populated minimaYields a positive Cotton effect at ~220 nm[4].
    (R)-o-Tolyl-diarylcarbinol Steric methyl group at ortho-positionECD / TDDFTRestricted rotation, shifted global minimumYields a negative Cotton effect (Mirror image)[5].
    Diarylprolinol Ethers Bulky pyrrolidine + ether groupX-ray / DFTRigid synclinal-exo conformationEnforces strict facial shielding for asymmetric catalysis[3].

    Self-Validating Experimental Protocols

    To objectively evaluate the conformation of a novel diarylmethanol, empirical data must be cross-validated against theoretical models. The following protocols establish a closed-loop validation system.

    Protocol A: Liquid Crystal NMR (LXNMR) for Flexible Ensembles

    Causality: In standard isotropic solutions, rapid molecular tumbling averages dipolar couplings ( Dij​ ) to zero. Dissolving the sample in a nematic liquid crystal aligns the molecules with the magnetic field, preserving these couplings. Because Dij​ is inversely proportional to the cube of the internuclear distance ( 1/r3 ), it provides highly precise geometric constraints for flexible molecules[2].

    • Sample Preparation: Dissolve the isotopically labeled diarylmethanol (e.g., deuterated at specific aryl positions) in a nematic liquid crystalline solvent (e.g., ZLI 1132)[2].

    • Acquisition: Acquire 1H−{2H} NMR spectra at 300 K. Extract the chemical shifts ( Δνij​ ) and dipolar couplings ( Dij​ )[2].

    • Probabilistic Mapping: Instead of fitting the data to a single static structure, apply a continuous probability distribution model to the Dij​ values to map the rotational freedom around the Caryl​−Ccarbinol​ bonds[6].

    • Self-Validation: Cross-reference the extracted liquid-state geometries with solid-state X-ray diffraction data. If the global minimum differs significantly, it confirms that crystal packing forces are overriding the intrinsic conformational preference[6].

    Protocol B: TDDFT-Assisted ECD Spectral Analysis

    Causality: To prove that a specific conformer is responsible for an observed chiroptical signal, the theoretical electronic transitions of that exact geometry must be calculated and matched to experimental data[4].

    • Conformational Search: Perform a Molecular Mechanics (MMFF) search to identify all local minima within a 10 kcal/mol energy window.

    • Geometry Optimization: Optimize the candidate structures using DFT at the ω B97X-D/def2-TZVP level. Crucial Step: The ω B97X-D functional must be used because it includes empirical dispersion corrections necessary to accurately model the π−π interactions between the aryl rings[5]. Incorporate a Polarizable Continuum Model (PCM) to account for solvent effects.

    • Excited State Calculation: Compute the rotational strengths for the lowest 50 singlet electronic transitions using Time-Dependent DFT (TDDFT)[4].

    • Boltzmann Averaging & Self-Validation: Weight the calculated ECD spectrum of each conformer based on its relative free energy ( ΔG ) at 298 K. Overlay the Boltzmann-averaged theoretical spectrum with the experimental ECD spectrum. A match in both transition energies and Cotton effect signs validates the proposed conformational ensemble[5].

    References

    • Relationships between Carbocation Stabilities and Electrophilic Reactivity Parameters, E: Quantum Mechanical Studies of Benzhydryl Cation Structures and Stabilities Journal of the American Chemical Society URL:[Link]

    • The conformational distribution in diphenylmethane determined by nuclear magnetic resonance spectroscopy of a sample dissolved in a nematic liquid crystalline solvent The Journal of Chemical Physics URL:[Link]

    • How and How Much Molecular Conformation Affects Electronic Circular Dichroism: The Case of 1,1-Diarylcarbinols Molecules (MDPI) URL:[Link]

    • Structures of the Reactive Intermediates in Organocatalysis with Diarylprolinol Ethers Helvetica Chimica Acta URL:[Link]

    Sources

    Comparative

    cross-validation of analytical methods for diarylmethanol characterization

    Cross-Validation of Analytical Methods for Diarylmethanol Characterization: A Comprehensive Guide Diarylmethanols (commonly known as benzhydrols) are fundamental pharmacophores and critical synthetic intermediates in the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Validation of Analytical Methods for Diarylmethanol Characterization: A Comprehensive Guide

    Diarylmethanols (commonly known as benzhydrols) are fundamental pharmacophores and critical synthetic intermediates in the pharmaceutical industry, utilized in the production of antihistamines, wakefulness-promoting agents, and novel antituberculosis drugs[1]. Because subtle structural variations, stereoisomers, or trace oxidative impurities (such as benzophenones[2]) can drastically alter a drug's efficacy and safety profile, relying on a single analytical technique leaves dangerous blind spots.

    For researchers and drug development professionals, establishing a self-validating analytical system is paramount. This guide provides an in-depth comparison and cross-validation strategy between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), aligning with the rigorous lifecycle management criteria set forth in the ICH Q2(R2) guidelines[3].

    The Rationale for Orthogonal Cross-Validation

    Under the modernized ICH Q2(R2) framework, analytical method validation must demonstrate that a procedure is "fit for its intended purpose" using a risk-based lifecycle approach[3]. Cross-validation minimizes analytical uncertainty by integrating data from techniques that operate on fundamentally different physical principles[4]:

    • HPLC-UV: Separates compounds based on polarity and partitioning. It offers exceptional sensitivity for trace impurity profiling and robust routine quantification.

    • qNMR: Detects the Larmor precession of individual nuclear spins[5]. It provides absolute structural elucidation and intrinsically quantitative data without requiring a reference standard of the analyte itself[6].

    When the relative purity determined by HPLC aligns with the absolute assay results from qNMR, the methods cross-validate each other. This convergence proves that no hidden, co-eluting impurities are skewing the chromatographic data, and no non-protonated impurities (such as inorganic salts) are being missed by the NMR.

    Comparative Quantitative Performance

    The selection and cross-validation of analytical methods depend heavily on their quantitative capabilities. Table 1 summarizes the performance metrics of HPLC-UV versus qNMR for diarylmethanol analysis.

    Table 1: Cross-Validation Parameters for Diarylmethanol Analysis

    Validation Parameter (ICH Q2)HPLC-UV (Reverse Phase)1H-qNMR (Internal Standard)Causality & Practical Implication
    Specificity High (Retention time + UV)Very High (Chemical shift)NMR easily resolves co-eluting structural isomers that HPLC might miss without extensive method development[6].
    Linearity (R²) ≥ 0.999≥ 0.999Both methods provide excellent linear responses over their respective dynamic ranges[4].
    Limit of Detection (LOD) ~0.05 - 0.1 µg/mL~10 - 50 µg/mLHPLC is vastly superior for trace impurity detection due to the high molar absorptivity of the diaryl rings.
    Precision (%RSD) < 1.0%< 1.5%HPLC precision is driven by autosampler mechanics; qNMR precision is dictated by baseline phasing and integration[6].
    Reference Standard Requires identical standardRequires only a certified ISqNMR is ideal for novel diarylmethanols in early drug discovery where pure reference standards are unavailable[5].

    Experimental Methodologies: Building Self-Validating Protocols

    To ensure data trustworthiness, the following protocols incorporate internal causality checks and system suitability tests (SST).

    Protocol A: HPLC-UV Purity and Quantification

    Objective: Determine the relative chromatographic purity of the diarylmethanol and quantify trace impurities.

    • Mobile Phase Preparation: Prepare a degassed mixture of Water/Acetonitrile (40:60 v/v) containing 0.1% Formic Acid.

      • Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the diarylmethanol's hydroxyl group and ensuring sharp, symmetrical peaks.

    • System Suitability Testing (SST): Inject a resolution mixture containing the target diarylmethanol and its corresponding benzophenone (a common oxidative degradation product).

      • Causality: This self-validating step ensures the column can adequately resolve the target analyte from its most thermodynamically likely synthetic impurity before any sample analysis begins[2].

    • Sample Preparation: Dissolve 10 mg of the diarylmethanol sample in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

    • Chromatographic Run: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm particle size) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

    • Data Analysis: Quantify the main peak against a 5-point external calibration curve. Calculate the % area of any secondary peaks to determine relative purity.

    Protocol B: qNMR Assay using an Internal Standard

    Objective: Determine the absolute mass fraction (assay) of the diarylmethanol without an analyte-specific reference standard.

    • Standard Selection: Select Maleic acid as the internal standard (IS).

      • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in CDCl₃, which sits perfectly in the spectral window between the aromatic protons (7.2-7.5 ppm) and the methine proton (~5.8 ppm) of typical diarylmethanols, preventing signal overlap[6].

    • Sample Preparation: Accurately weigh ~20 mg of the diarylmethanol and ~5 mg of Maleic acid using a calibrated microbalance. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

      • Causality: Because qNMR relies on the molar ratio of protons, precise gravimetric preparation is the single most critical determinant of accuracy.

    • Acquisition Parameters: Acquire ¹H-NMR spectra at 298 K using a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay (D1) of 10 seconds.

      • Causality: A long D1 delay ensures complete longitudinal relaxation (T1) of all protons between pulses. Failing to extend this delay causes signal saturation, leading to artificially low integration values and failed cross-validation[5].

    • Data Processing: Apply phase and baseline corrections. Integrate the IS peak and the diarylmethanol methine peak. Use the molar ratio and exact weights to calculate the absolute purity of the batch.

    Visualizing the Cross-Validation Workflow

    The following diagram illustrates the parallel execution and data convergence required for robust analytical cross-validation under regulatory guidelines.

    CrossValidation cluster_HPLC HPLC-UV Workflow cluster_NMR qNMR Workflow Sample Diarylmethanol Batch Sample H_Prep Dilution & Filtration Sample->H_Prep N_Prep Gravimetric Prep (CDCl3 + IS) Sample->N_Prep H_Run C18 Separation (UV 254 nm) H_Prep->H_Run H_Data Peak Area Quantification H_Run->H_Data CrossVal Statistical Cross-Validation (ICH Q2(R2) Criteria) H_Data->CrossVal Relative Purity N_Run 1H-NMR Acquisition (Long D1 Delay) N_Prep->N_Run N_Data Signal Integration & Phasing N_Run->N_Data N_Data->CrossVal Absolute Assay Result Validated Purity & Structural Integrity CrossVal->Result

    Parallel HPLC and qNMR workflows converging for robust analytical cross-validation.

    Conclusion

    By cross-validating HPLC-UV and qNMR, pharmaceutical laboratories can establish a highly defensible analytical profile for diarylmethanols. HPLC provides the sensitivity required for trace impurity profiling, while qNMR delivers absolute structural confirmation and standard-free quantification. Together, they eliminate analytical blind spots and satisfy the rigorous robustness criteria mandated by modern regulatory agencies.

    References

    • Validation of Analytical Procedures Q2(R2)
    • Liquid Nuclear Magnetic Resonance (NMR)
    • Source: nih.
    • Source: frontierjournals.
    • Source: scientific.
    • Source: arabjchem.

    Sources

    Validation

    A Comparative Guide to the Stability of Halogenated Diarylmethanols for Pharmaceutical Development

    Introduction Halogenated diarylmethanols are a pivotal class of chemical scaffolds, frequently incorporated into pharmacologically active molecules and functional materials. Their unique three-dimensional structure and t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Halogenated diarylmethanols are a pivotal class of chemical scaffolds, frequently incorporated into pharmacologically active molecules and functional materials. Their unique three-dimensional structure and the electronic properties imparted by halogen substituents allow for fine-tuning of biological activity, binding affinity, and metabolic profiles. However, the inherent stability of the diarylmethyl carbocation, a common intermediate in their synthesis and degradation, presents significant challenges. Understanding and predicting the stability of these compounds is paramount for researchers in drug discovery and process development to ensure drug efficacy, safety, and viable shelf-life.

    This guide provides an in-depth comparative assessment of the stability of halogenated diarylmethanols. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles that govern their degradation, present a framework for their experimental evaluation, and offer field-proven insights into making informed decisions during the development process.

    The Crux of Instability: Formation of the Diarylmethyl Carbocation

    The primary degradation pathway for diarylmethanols, particularly under acidic or protic conditions, involves the formation of a resonance-stabilized diarylmethyl (benzhydryl) carbocation.[1][2][3] The stability of this carbocation intermediate is the single most critical factor determining the lability of the parent alcohol. Factors that stabilize this positively charged intermediate will, in turn, accelerate the degradation of the diarylmethanol.

    The general mechanism proceeds via protonation of the hydroxyl group, which transforms it into a good leaving group (water), followed by its departure to yield the carbocation.

    G cluster_0 Acid-Catalyzed Degradation Pathway A Ar(X)-CH(OH)-Ar(X) Halogenated Diarylmethanol H + H+ B Ar(X)-CH(OH2+)-Ar(X) Protonated Intermediate W - H2O C Ar(X)-CH+-Ar(X) Resonance-Stabilized Carbocation D Degradation Products (e.g., Ethers, Alkenes) C->D Reaction with Nucleophiles or Elimination H->B Protonation W->C Loss of Water (Rate-Determining Step)

    Caption: Acid-catalyzed degradation of halogenated diarylmethanols.

    Core Factors Influencing Stability

    The stability of a halogenated diarylmethanol is not an intrinsic constant but a dynamic property influenced by a confluence of electronic, steric, and environmental factors.

    Electronic Effects of the Halogen Substituent

    Halogens exert a dual electronic effect: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+R) via their lone pairs. The balance of these opposing forces dictates the stability of the crucial carbocation intermediate.[4]

    • Fluorine (F): Possesses the strongest inductive effect and the weakest resonance effect. The incorporation of fluorine atoms generally enhances the metabolic stability of compounds.[5][6] This strong electron withdrawal destabilizes the adjacent carbocation, thereby increasing the stability of the parent diarylmethanol by slowing its rate of degradation.

    • Chlorine (Cl), Bromine (Br), and Iodine (I): As we descend the group, electronegativity decreases, and the ability to donate electrons via resonance increases. This trend suggests that chloro-, bromo-, and iodo-substituted diarylmethanols will be progressively less stable than their fluorinated counterparts, as the carbocation intermediate becomes more stabilized. Studies have shown that changing a chloro group to a bromo group can increase the degradation rate of a molecule.[7]

    Position of the Halogen (Ortho, Meta, Para)

    The position of the halogen on the aromatic ring is critical as it determines the extent of its resonance contribution.

    • Para-Position: Allows for direct resonance stabilization of the carbocation. The lone pairs on the halogen can be delocalized into the ring and participate in stabilizing the positive charge on the benzylic carbon.

    • Ortho-Position: Also allows for resonance stabilization, but can introduce steric hindrance that may affect the planarity of the carbocation or the approach of solvating molecules.

    • Meta-Position: The halogen cannot exert a direct resonance-donating effect from this position. Therefore, its electron-withdrawing inductive effect dominates, which destabilizes the carbocation and thus enhances the stability of the parent alcohol.

    Environmental Conditions

    External factors are a major driver of degradation and must be rigorously controlled and understood.

    • Acidity (pH): As the primary degradation mechanism is acid-catalyzed, pH is a critical stability parameter. Diarylmethanols are significantly more stable at neutral or basic pH compared to acidic conditions.[7]

    • Temperature: Degradation reactions, like most chemical reactions, are accelerated by increased temperature. This relationship can be modeled by the Arrhenius equation to predict shelf-life under different storage conditions.

    • Light (Photostability): Halogenated aromatic compounds are often susceptible to photochemical degradation, which can involve cleavage of the carbon-halogen bond or other light-induced reactions.[8][9][10] Photostability testing is therefore a crucial component of a comprehensive stability assessment.

    Comparative Stability Summary

    The following table synthesizes the expected stability trends based on the principles discussed. These are general guidelines, and actual stability will be substrate-specific.

    Compound ClassHalogenPositionExpected Relative StabilityPrimary Degradation ConcernRationale
    Fluorinated FAnyHigh General (pH, Temp)Strong inductive effect destabilizes the carbocation intermediate, slowing degradation.[5][11]
    Chlorinated ClMetaHigh General (pH, Temp)Inductive effect dominates from the meta position, destabilizing the carbocation.
    Para/OrthoModerate Acid-CatalyzedResonance effect partially counteracts the inductive effect, offering some stabilization to the carbocation.
    Brominated BrMetaModerate Acid-Catalyzed, PhotolyticWeaker inductive effect compared to Cl. C-Br bond is more susceptible to photolysis.
    Para/OrthoLow to Moderate Acid-Catalyzed, PhotolyticIncreased resonance stabilization of the carbocation compared to Cl analogs.[12][13]
    Iodinated IAnyLow Acid-Catalyzed, PhotolyticWeakest C-X bond and most effective resonance stabilization of the carbocation lead to higher reactivity.

    Experimental Protocol: A Self-Validating Approach to Stability Testing

    To provide actionable data, a well-designed experimental protocol is essential. The following outlines a robust method for assessing the stability of a halogenated diarylmethanol in aqueous buffer solutions using High-Performance Liquid Chromatography (HPLC).

    Objective

    To determine the degradation kinetics of a model compound, bis(4-chlorophenyl)methanol, as a function of pH at a constant temperature.

    Materials & Equipment
    • Compound: Bis(4-chlorophenyl)methanol (analytical standard grade)

    • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 18 MΩ·cm)

    • Buffers: Pre-formulated buffer solutions or salts for preparing 0.1 M citrate (pH 3.0), 0.1 M phosphate (pH 7.4), and 0.1 M borate (pH 9.0) buffers.

    • Equipment: HPLC system with UV detector, analytical balance, pH meter, constant temperature incubator/water bath, volumetric flasks, autosampler vials.

    Experimental Workflow Diagram

    G A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) C 3. Initiate Degradation Spike stock into each buffer to final conc. (e.g., 10 µg/mL) A->C B 2. Prepare pH Buffers (pH 3.0, 7.4, 9.0) B->C D 4. Incubate at Constant Temp (e.g., 40 °C) C->D E 5. Sample at Time Points (t=0, 2, 4, 8, 24, 48 hours) D->E F 6. Quench & Prepare for HPLC Transfer aliquot to vial with neutralizing buffer or organic solvent E->F G 7. HPLC Analysis Quantify remaining parent compound F->G H 8. Data Analysis Plot % Remaining vs. Time Determine degradation rate constant G->H

    Caption: Workflow for a typical chemical stability study.

    Step-by-Step Methodology
    • Preparation of Solutions:

      • Accurately prepare a 1.0 mg/mL stock solution of bis(4-chlorophenyl)methanol in acetonitrile. Causality: Acetonitrile is used as it is a common HPLC solvent and generally non-reactive, ensuring the compound is stable in the stock solution.

      • Prepare the required pH buffers and filter them through a 0.45 µm filter.

    • Initiation of the Study:

      • For each pH condition, pipette a calculated volume of the stock solution into a volumetric flask containing the buffer to achieve a final concentration of 10 µg/mL. Ensure the initial organic solvent concentration is low (<5%) to avoid affecting the aqueous buffer properties.

      • Immediately withdraw a sample from each flask for the t=0 time point.

      • Place the flasks in a calibrated incubator set to 40 °C. Causality: 40 °C is a common accelerated stability condition. The data can be used with data from other temperatures (e.g., 25°C, 60°C) to build an Arrhenius plot.[14]

    • Sampling and Analysis:

      • At predefined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask.

      • Immediately transfer the aliquot into an HPLC vial containing a quenching solution (e.g., an equal volume of cold acetonitrile or a buffer of opposite pH) to stop the degradation reaction.

      • Analyze all samples by a validated, stability-indicating HPLC method. A typical method would be:

        • Column: C18, 4.6 x 150 mm, 5 µm

        • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 225 nm

        • Injection Volume: 10 µL

      • Self-Validation Principle: A stability-indicating method is one that can resolve the parent drug from its degradation products, ensuring that the decrease in the parent peak is accurately measured and not masked by co-eluting impurities.[15][16]

    • Data Interpretation:

      • Calculate the percentage of the diarylmethanol remaining at each time point relative to the t=0 sample.

      • Plot the natural logarithm of the concentration versus time. A linear plot indicates pseudo-first-order degradation kinetics, from which a degradation rate constant (k) can be derived.

      • Compare the rate constants at different pH values to quantitatively assess stability.

    Conclusion

    The stability of halogenated diarylmethanols is a complex but predictable function of the halogen's electronic properties, its position on the aryl ring, and the prevailing environmental conditions. A clear hierarchy of stability often emerges, with fluorinated analogs typically being the most robust and iodo-substituted compounds being the most labile, primarily due to their influence on the stability of the key diarylmethyl carbocation intermediate. This guide provides a foundational framework for understanding these relationships and a practical, robust protocol for their experimental verification. By integrating these principles of chemical causality with rigorous analytical methodology, researchers can de-risk their development programs, select more stable drug candidates, and define appropriate storage and handling conditions, ultimately accelerating the path from discovery to application.

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    Comparative

    A Senior Application Scientist's Guide to the Synthesis of Diarylmethanols: Benchmarking New Synthetic Routes Against Established Methods

    Introduction: The Enduring Importance of the Diarylmethanol Scaffold To researchers, scientists, and drug development professionals, the diarylmethanol core is a familiar and vital structural motif. Found in a multitude...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Enduring Importance of the Diarylmethanol Scaffold

    To researchers, scientists, and drug development professionals, the diarylmethanol core is a familiar and vital structural motif. Found in a multitude of biologically active compounds, this scaffold is a cornerstone in medicinal chemistry. Its derivatives are integral to antihistamines like (S)-cetirizine, antiarrhythmic agents, and other therapeutics.[1][2] The precise, stereocontrolled synthesis of these molecules is therefore not merely an academic exercise but a critical step in the development of new and improved medicines.[3]

    For decades, the synthesis of diarylmethanols has been dominated by a few stalwart reactions learned in introductory organic chemistry. However, the increasing demand for enantiopure compounds, coupled with a growing emphasis on green chemistry and process efficiency, has spurred the development of novel, more sophisticated synthetic strategies. This guide provides an in-depth comparison of these emerging methods against their established counterparts, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic choices.

    I. The Established Arsenal: Foundational Routes to Diarylmethanols

    The classical methods for synthesizing diarylmethanols are robust and widely understood. They typically fall into two main categories: the addition of an organometallic reagent to an aryl aldehyde or the reduction of a diaryl ketone.

    The Grignard Reaction: A Century-Old Workhorse

    The addition of an aryl Grignard reagent to an aromatic aldehyde is a fundamental carbon-carbon bond-forming reaction and a direct route to diarylmethanols.[4][5]

    Causality of Experimental Choices: The primary challenge in a Grignard reaction is the stringent requirement for anhydrous conditions. Magnesium metal will not react with the aryl halide to form the Grignard reagent in the presence of water, as the highly basic reagent is immediately quenched. Diethyl ether is a common solvent as it is anhydrous and helps to stabilize the Grignard reagent through coordination. The reaction with the aldehyde is often exothermic, necessitating controlled addition to maintain a manageable reaction temperature.

    Experimental Protocol: Synthesis of Diphenylmethanol via Grignard Reaction [5][6]

    • Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

      • All glassware must be scrupulously dried in an oven overnight and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

      • To a 250-mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.5 g).

      • Prepare a solution of bromobenzene (5.3 mL) in 15 mL of anhydrous diethyl ether and add it to the dropping funnel.

      • Add approximately one-third of the bromobenzene solution to the magnesium turnings. The reaction is initiated, often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

      • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 15-20 minutes to ensure complete formation of the Grignard reagent.

    • Step 2: Reaction with Benzaldehyde

      • Prepare a solution of benzaldehyde (e.g., 2 mmol in 1 mL of anhydrous ether) in the dropping funnel.[5]

      • Cool the Grignard reagent solution in an ice bath.

      • Slowly add the benzaldehyde solution to the stirred Grignard reagent. This reaction is exothermic, and a precipitate will likely form.[7]

      • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20-30 minutes.

    • Step 3: Work-up and Purification

      • Carefully pour the reaction mixture into a beaker containing ice and a dilute acid (e.g., 6M H₂SO₄ or dilute HCl) to quench unreacted Grignard reagent and protonate the alkoxide.[7]

      • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

      • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

      • The crude product can be purified by recrystallization from a suitable solvent like heptane or an ethanol/water mixture.

    Friedel-Crafts Acylation Followed by Reduction

    This two-step sequence is another cornerstone of diaryl scaffold synthesis. It involves the Lewis acid-catalyzed acylation of an aromatic ring with a benzoyl chloride derivative to form a diaryl ketone (benzophenone), which is then reduced to the corresponding diarylmethanol.[8][9]

    Causality of Experimental Choices: The Friedel-Crafts acylation requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the acyl chloride and generate the electrophilic acylium ion.[8] The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water. The reduction of the resulting ketone is commonly achieved with sodium borohydride (NaBH₄), a mild and selective reducing agent that tolerates many functional groups and can be used in protic solvents like methanol or ethanol.[10]

    Experimental Protocol: Synthesis of Diphenylmethanol via Friedel-Crafts Acylation and NaBH₄ Reduction

    • Part A: Friedel-Crafts Acylation - Synthesis of Benzophenone [8]

      • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a solution of benzoyl chloride (1.0 equivalent) in dichloromethane to the stirred suspension.

      • After the addition of benzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise.

      • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

      • Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

      • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.

      • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude benzophenone.

      • Purify by recrystallization from ethanol.

    • Part B: Sodium Borohydride Reduction - Synthesis of Diphenylmethanol [10][11]

      • Dissolve the purified benzophenone (1 g) in methanol (7.5 mL) in a 50-mL Erlenmeyer flask.

      • In small portions, add sodium borohydride (0.25 g) to the benzophenone solution with swirling. The reaction is exothermic; maintain the temperature below 45°C.

      • After the addition is complete, heat the reaction to boiling for 2 minutes.

      • Add the hot solution to a beaker containing approximately 15 g of ice.

      • Allow the ice to melt, and collect the precipitated diphenylmethanol by vacuum filtration.

      • Wash the product with cold water and allow it to air dry.

    II. The New Wave: Advanced Catalytic Approaches

    While reliable, the established methods often suffer from drawbacks such as the need for stoichiometric, moisture-sensitive reagents (Grignard, Friedel-Crafts) and a lack of inherent stereocontrol, yielding racemic products unless chiral auxiliaries or resolving agents are employed. Modern synthetic chemistry has focused on catalytic and asymmetric methods to overcome these limitations.

    Asymmetric Transfer Hydrogenation (ATH) of Diaryl Ketones

    Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones.[10][12] This technique typically employs a chiral ruthenium catalyst and a simple hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[1]

    Causality of Experimental Choices: The success of ATH hinges on the design of the chiral ligand coordinated to the metal center (commonly Ru). Ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) create a chiral environment around the metal, enabling the stereoselective transfer of a hydride from the hydrogen donor to one prochiral face of the ketone.[13] A base is often required to generate the active ruthenium-hydride species.[13] Isopropanol is a convenient hydrogen source as it also serves as the solvent.

    Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of a Diaryl Ketone [10]

    • General Procedure:

      • In a Schlenk flask under an inert atmosphere, dissolve the diaryl ketone substrate (0.1 mmol) in a 2:1 mixture of isopropanol and dichloromethane.

      • Add the chiral Ru-catalyst (e.g., a Ru-TsDPEN complex, 1 mol %).

      • Add a base (e.g., t-BuOK, 15 mol %).

      • Stir the reaction mixture at room temperature (23 °C) for the specified time (e.g., 2 hours).

      • Monitor the reaction by TLC or GC.

      • Upon completion, remove the solvent under reduced pressure.

      • Purify the resulting chiral diarylmethanol by column chromatography on silica gel.

    Copper-Catalyzed Asymmetric Hydrosilylation

    This method offers an economically attractive and highly enantioselective route to chiral diarylmethanols. It utilizes an in-situ generated copper hydride (CuH) species, stabilized by a chiral phosphine ligand, to reduce diaryl ketones in the presence of a silane.[14]

    Causality of Experimental Choices: The active catalyst is a chiral phosphine-ligated CuH species, generated in situ from a copper(I) salt (e.g., CuCl), a base (e.g., NaO-t-Bu), and a silane like polymethylhydrosiloxane (PMHS), which serves as an inexpensive hydride source.[14][15] The choice of the chiral ligand, such as DTBM-SEGPHOS, is critical for achieving high enantioselectivity. The reaction proceeds through the hydrosilylation of the ketone to a silyl ether, which is then hydrolyzed during workup to yield the alcohol.

    Experimental Protocol: Copper-Catalyzed Asymmetric Hydrosilylation of a Diaryl Ketone [15]

    • General Procedure:

      • In a glovebox, charge a flame-dried Schlenk flask with CuCl (2 mol %), NaO-t-Bu (2 mol %), and the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 1 mol %).

      • Add anhydrous toluene and stir for 20 minutes at room temperature.

      • In a separate flask, dissolve the diaryl ketone (1.0 equivalent) in toluene.

      • To the catalyst mixture, add the silane (e.g., PMHS or TMDS, 5.0 equivalents) and cool to the desired temperature (e.g., -78 °C).

      • Add the ketone solution via cannula to the cold catalyst mixture.

      • Stir the reaction for the specified time until completion (monitored by TLC).

      • Quench the reaction and hydrolyze the silyl ether by adding a basic aqueous solution (e.g., 2.5 M NaOH) and stirring for several hours.

      • Extract the product with diethyl ether, dry the organic layer, and concentrate.

      • Purify the chiral diarylmethanol by column chromatography.

    Biocatalytic Reduction with Ketoreductases (KREDs)

    Biocatalysis represents a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce a wide range of ketones to their corresponding alcohols with exceptional enantioselectivity (>99% ee is common).[16][17]

    Causality of Experimental Choices: KREDs utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.[18] Since these cofactors are expensive to use stoichiometrically, a cofactor recycling system is essential for a practical process. A common approach is a substrate-coupled system, using a cheap, sacrificial alcohol like isopropanol, which is oxidized by the same enzyme to regenerate the NADPH.[18] Alternatively, an enzyme-coupled system, such as using glucose and glucose dehydrogenase (GDH), can be employed. The reaction is typically run in an aqueous buffer, often with a co-solvent to improve the solubility of the organic substrate.

    Experimental Protocol: KRED-Catalyzed Reduction of a Diaryl Ketone [7][19]

    • General Procedure:

      • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

      • To the buffer, add the ketoreductase (KRED) enzyme, the cofactor (NADP⁺), and the cofactor recycling system components (e.g., glucose dehydrogenase and glucose, or a high concentration of isopropanol).

      • Dissolve the diaryl ketone substrate in a water-miscible co-solvent (e.g., isopropanol, DMSO) and add it to the buffered enzyme solution. Substrate loadings can often be high (e.g., 50-100 g/L).[19]

      • Stir the mixture at a controlled temperature (e.g., 30-45 °C) for 24-48 hours.

      • Monitor the reaction progress by HPLC or GC.

      • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

    III. Performance Benchmark: A Comparative Analysis

    To provide a clear comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The data is representative and can vary depending on the specific substrate and reaction conditions.

    MethodTypical YieldEnantioselectivity (ee)Key StrengthsKey Weaknesses
    Grignard Reaction 60-85%0% (Racemic)Inexpensive reagents, well-understood, direct C-C bond formation.Strict anhydrous conditions required, poor functional group tolerance, stoichiometric Mg, no stereocontrol.
    Friedel-Crafts + Reduction 70-95% (overall)0% (Racemic)High yields, uses common reagents, scalable.Two-step process, stoichiometric Lewis acid, often harsh conditions, no stereocontrol.
    Asymmetric Transfer Hydrogenation (ATH) 90-99%85-99%High enantioselectivity, low catalyst loading, mild conditions.[10]Requires precious metal catalyst (Ru), base additive needed.
    Cu-Catalyzed Hydrosilylation 80-95%90-96%High enantioselectivity, uses inexpensive copper and silane.[14]Requires chiral phosphine ligand, can be sensitive to air/moisture.
    Biocatalytic (KRED) Reduction >90%>99%Extremely high enantioselectivity, green (aqueous media, mild T/P), biodegradable catalyst.[16]Requires cofactor recycling system, may require process optimization for substrate solubility.

    IV. Mechanistic Insights: Visualizing the Pathways

    Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. Below are simplified representations of the catalytic cycles for the newer methods.

    Mechanism: Asymmetric Transfer Hydrogenation

    The mechanism for Ru-catalyzed ATH is generally believed to proceed via an outer-sphere, concerted pathway.[8][11] The base facilitates the formation of a ruthenium-hydride species from the catalyst precursor and the hydrogen donor (e.g., isopropanol). The ketone then approaches the chiral catalyst, and the hydride from the ruthenium and a proton from the coordinated amine ligand are transferred simultaneously to the carbonyl group in a six-membered transition state.[11]

    ATH_Mechanism cluster_cycle Catalytic Cycle Ru_Precatalyst [Ru]-Cl (Precatalyst) Active_Ru Active [Ru] Species Ru_Precatalyst->Active_Ru + Base, - HCl Ru_H [Ru]-H (Hydride) Active_Ru->Ru_H + iPrOH, - Acetone TS [Ketone---H---Ru---H---N]‡ (Transition State) Ru_H->TS + Ketone Ru_Product_Complex [Ru]-Alkoxide TS->Ru_Product_Complex Hydride & Proton Transfer Ru_Product_Complex->Active_Ru - Chiral Alcohol caption Simplified mechanism of Ru-catalyzed ATH. CuH_Hydrosilylation cluster_cycle Catalytic Cycle Cu_Source CuCl / NaO-t-Bu Cu_H [(L*)Cu-H] Cu_Source->Cu_H + L*, + R₃SiH Cu_Alkoxide [(L*)Cu-O-CHR₂] Cu_H->Cu_Alkoxide + R₂C=O (Hydride Insertion) Sigma_Metathesis σ-Bond Metathesis Cu_Alkoxide->Sigma_Metathesis + R₃SiH Sigma_Metathesis->Cu_H - R₂CH-OSiR₃ caption Mechanism of CuH-catalyzed hydrosilylation.

    Caption: Mechanism of CuH-catalyzed hydrosilylation.

    Mechanism: Biocatalytic (KRED) Reduction

    In an enzymatic reduction, the ketone substrate binds to the active site of the ketoreductase. The enzyme positions the ketone such that a hydride is delivered from the NADPH cofactor to one specific prochiral face of the carbonyl group. A proton is then transferred from an acidic residue in the active site (e.g., a tyrosine residue) to the resulting alkoxide, yielding the chiral alcohol and releasing it from the enzyme. The oxidized cofactor (NADP⁺) is then regenerated by a separate recycling system.

    KRED_Reduction cluster_enzyme KRED Active Site E_NADPH Enzyme-NADPH Complex E_Substrate Enzyme-Substrate-NADPH Complex E_NADPH->E_Substrate E_Product Enzyme-Product-NADP⁺ Complex E_Substrate->E_Product Hydride Transfer Alcohol Chiral Alcohol E_Product->Alcohol NADP NADP⁺ E_Product->NADP Ketone Ketone Ketone->E_Substrate NADPH NADPH NADPH->E_NADPH Recycle Cofactor Recycling System NADP->Recycle Recycle->NADPH caption Biocatalytic cycle for KRED reduction.

    Caption: Biocatalytic cycle for KRED reduction.

    V. Conclusion and Future Outlook

    The synthesis of diarylmethanols has evolved significantly from its classical roots. While Grignard reactions and Friedel-Crafts/reduction sequences remain valuable for their simplicity and scalability in producing achiral diarylmethanols, the modern demand for enantiopure compounds necessitates the adoption of newer, catalytic asymmetric methods.

    • For high enantioselectivity and green credentials, biocatalytic reduction using ketoreductases is often the superior choice, providing near-perfect stereocontrol under mild, aqueous conditions. [16][17]* For broad substrate scope and high enantioselectivity with chemical catalysts, asymmetric transfer hydrogenation with ruthenium complexes and copper-catalyzed hydrosilylation are excellent, robust options. [10][14] The choice of synthetic route will always depend on the specific target molecule, required scale, cost considerations, and available equipment. However, by understanding the causality behind the experimental choices and the comparative performance of these diverse methodologies, researchers and drug development professionals can make more informed decisions, accelerating the path from a synthetic concept to a valuable chemical entity.

    VI. References

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    • Pye, P. J. (2007). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-Portal.org. Available at: [Link]

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    • Ohkuma, T., et al. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(31), 10084-10087. Available at: [Link]

    • Zhang, X., et al. (2020). Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Organic Letters, 22(21), 8458-8463. Available at: [Link]

    • Mondal, S., Roy, D., & Panda, G. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(92), 50694-50720. Available at: [Link]

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    • Cherney, R. J., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ACS Catalysis, 4(4), 1134-1148. Available at: [Link]

    • ResearchGate. (n.d.). Asymmetric hydrogenation of diaryl ketones. Retrieved from [Link]

    • Sigman, M. S., & Bess, E. N. (2018). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of organic chemistry, 83(15), 8089-8097. Available at: [Link]

    • Wang, C., et al. (2023). Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. Nature Communications, 14(1), 2133. Available at: [Link]

    • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of chemical research, 40(12), 1412-1419. Available at: [Link]

    • Wipf, P., & Maciejewski, J. P. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl-, and Diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12290-12291. Available at: [Link]

    • Studylib. (n.d.). Lab Manual: Carbonyl Reduction with NaBH4. Retrieved from [Link]

    • Zhang, Y., et al. (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs, 16(2), 61. Available at: [Link]

    • ResearchGate. (n.d.). Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. Retrieved from [Link]

    • ResearchGate. (n.d.). Catalytic asymmetric 1,2-Addition/Lactonization tandem reactions for the syntheses of chiral 3-Substituted phthalides using organozinc reagents. Retrieved from [Link]

    • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. Retrieved from [Link]

    • Schmidt, F., Stemmler, R. T., Rudolph, J., & Bolm, C. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society reviews, 35(5), 454-470. Available at: [Link]

    • Scribd. (n.d.). Grignard Synthesis of Diphenylmethanol. Retrieved from [Link]

    • Moore, J. C., et al. (2007). Enzyme-catalyzed enantioselective diaryl ketone reductions. Organic letters, 9(2), 245-248. Available at: [Link]

    • Dosa, P. I., & Fu, G. C. (2004). Catalytic Asymmetric Addition of Alkylzinc and Functionalized Alkylzinc Reagents to Ketones. The Journal of Organic Chemistry, 69(26), 9203-9211. Available at: [Link]

    • Vilches-Herrera, M., et al. (2022). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Catalysts, 12(1), 49. Available at: [Link]

    • Lipshutz, B. H., et al. (2003). Asymmetric Hydrosilylation of Aryl Ketones Catalyzed by Copper Hydride Complexed by Nonracemic Biphenyl Bis-phosphine Ligands. Journal of the American Chemical Society, 125(28), 8779-8789. Available at: [Link]

    • Lipshutz, B. H., Lower, A., & Noson, K. (2002). Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones. Organic letters, 4(23), 4045-4048. Available at: [Link]

    • Liang, J., et al. (2010). Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. Organic Process Research & Development, 14(1), 179-184. Available at: [Link]

    • ResearchGate. (n.d.). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. Retrieved from [Link]

    • Dong, C., et al. (2000). Heterogeneous asymmetric addition of diethylzinc to aromatic aldehydes catalyzed by Ti(IV)/imine bridged poly(R)-binaphthol. Tetrahedron: Asymmetry, 11(12), 2449-2454. Available at: [Link]

    • Wu, X., et al. (2019). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers, 6(12), 1948-1953. Available at: [Link]

    • Kelleher, P., et al. (2015). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Organic letters, 17(19), 4882-4885. Available at: [Link]

    • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

    • ResearchGate. (n.d.). Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor. Retrieved from [Link]

    • TSI Journals. (2015). The grignard synthesis of triphenylmethanol. Retrieved from [Link]

    • ResearchGate. (n.d.). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. Retrieved from [Link]

    • Frontiers. (2022, June 29). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

    • Gribble, M. W., et al. (2017). Asymmetric Copper Hydride-Catalyzed Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles. Journal of the American Chemical Society, 139(6), 2192-2195. Available at: [Link]

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    Safety & Regulatory Compliance

    Safety

    Operational Guide: Proper Disposal of (4-Bromophenyl)(3,5-dimethylphenyl)methanol

    Chemical Profile & Hazard Characterization (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) is a specialized utilized in advanced drug development and synthetic research[1][2]. Due to the presence of a cova...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Chemical Profile & Hazard Characterization

    (4-Bromophenyl)(3,5-dimethylphenyl)methanol (CAS: 944684-27-9) is a specialized utilized in advanced drug development and synthetic research[1][2]. Due to the presence of a covalently bound bromine atom, this compound cannot be treated as standard organic waste[3]. Improper disposal poses severe environmental toxicity risks and violates [3][4]. This guide provides a comprehensive, causality-driven protocol for the safe handling, segregation, and disposal of this compound.

    The Causality of Segregation: Why Halogenated Waste is Isolated

    In laboratory waste management, organic solvents are strictly bifurcated into halogenated and non-halogenated streams[5][6]. Understanding the thermodynamic and chemical rationale behind this is critical for laboratory safety:

    • Chemical Incompatibility & Reactivity: Halogenated compounds can react violently with incompatible materials. For example, mixing halogenated waste with certain non-halogenated solvents (like acetone) or highly reactive substances (like amines or alkali metals) can lead to [7][8].

    • Incineration Thermodynamics: Standard non-halogenated organic waste (e.g., ethanol, hexane) has a high fuel value (>5000 BTUs per pound) and is often repurposed via fuel blending for cement kilns[9]. Halogenated wastes, however, have lower fuel values and require[9].

    • Toxic Byproduct Mitigation: Combusting brominated compounds generates highly corrosive and toxic. Specialized incinerators must utilize high-efficiency caustic scrubbers to neutralize these acidic off-gases before environmental release.

    • Economic Efficiency: Because of the specialized infrastructure required (rotary kilns and scrubbers), the disposal cost of halogenated waste is significantly higher[7]. Diluting non-halogenated waste with brominated compounds unnecessarily inflates institutional disposal costs[7].

    Step-by-Step Disposal Methodology

    Step 1: Waste Characterization and Preparation
    • Water Content Verification: Confirm that the waste stream contains. Halogenated organic waste mixed with excessive water complicates the incineration process and may require separate aqueous handling[4][6].

    • pH Adjustment: If the waste contains acidic or basic byproducts from a synthetic reaction, neutralize the mixture to a to prevent container degradation[10].

    Step 2: Containerization
    • Material Selection: Select a chemically compatible, leak-proof container. Glass or high-density polyethylene (HDPE) containers are standard[10].

    • Avoid Metals: Never use metal containers (unless they are the original manufacturer packaging), as halogenated compounds and trace acidic byproducts will corrode the metal over time[10].

    • Volume Control: Fill the container to a maximum of 90% capacity. Leaving at least to accommodate thermal expansion and prevent pressure-induced ruptures[6][10].

    Step 3: Labeling and Satellite Accumulation
    • Immediate Labeling: Affix a "Hazardous Waste" label to the container the moment the first drop of waste is introduced[7].

    • Explicit Nomenclature: Write the full chemical name: "(4-Bromophenyl)(3,5-dimethylphenyl)methanol". Do not use , as emergency responders and waste contractors require explicit nomenclature[5][7].

    • Secondary Containment: Store the container in a designated, well-ventilated Satellite Waste Accumulation Area. Ensure the primary container is placed within a secondary containment tray capable of holding the entire volume in case of a leak[5][6].

    Step 4: Arranging for Final Disposal
    • Time Limits: Do not store hazardous waste in the laboratory for [5].

    • Pickup Request: Submit a formal waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[7][10].

    • Safe Transport: Transport the waste using spill-proof carts; never hand-carry hazardous waste through public walkways or passenger elevators[5].

    Quantitative Data: Waste Stream Comparison

    ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
    Target Chemical (4-Bromophenyl)(3,5-dimethylphenyl)methanolEthanol, Hexane, Toluene
    Primary Hazard Toxic acid gas (HBr/HCl) upon combustionFlammability, VOC emissions
    Disposal Method Rotary kiln incineration with caustic scrubbingStandard fuel-blending incineration
    Water Content Limit < 20% water< 20% water
    Headspace Requirement Minimum 10%Minimum 10%
    Storage Time Limit Maximum 60 daysMaximum 60 days
    Cost Profile High (Requires specialized off-gas treatment)Low (Often used as fuel substitute)

    Decision-Making Workflow

    WasteDisposal Start Generate Chemical Waste: (4-Bromophenyl)(3,5-dimethylphenyl)methanol CheckHalogen Halogen Identification Contains F, Cl, Br, or I? Start->CheckHalogen Halogenated Halogenated Waste Stream (Segregate from Non-Halogenated) CheckHalogen->Halogenated Yes (Contains Bromine) NonHalogenated Non-Halogenated Stream (Standard Disposal) CheckHalogen->NonHalogenated No Container Seal in Compatible Container (e.g., HDPE, Glass) Halogenated->Container Labeling Label: 'Hazardous Waste' List Full Chemical Name Container->Labeling Incineration High-Temp Incineration (Rotary Kiln >1000°C) Labeling->Incineration EHS Pickup Scrubber Caustic Scrubbing (Neutralize HBr Gas) Incineration->Scrubber Off-gas Treatment

    Fig 1: Decision-making workflow for the segregation and disposal of halogenated organic waste.

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